molecular formula C8H20O2Si B1585084 Diethyldiethoxysilane CAS No. 5021-93-2

Diethyldiethoxysilane

Cat. No.: B1585084
CAS No.: 5021-93-2
M. Wt: 176.33 g/mol
InChI Key: ZMAPKOCENOWQRE-UHFFFAOYSA-N
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Description

Diethyldiethoxysilane is a useful research compound. Its molecular formula is C8H20O2Si and its molecular weight is 176.33 g/mol. The purity is usually 95%.
The exact mass of the compound Diethoxydiethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethoxy(diethyl)silane
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InChI

InChI=1S/C8H20O2Si/c1-5-9-11(7-3,8-4)10-6-2/h5-8H2,1-4H3
Source PubChem
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InChI Key

ZMAPKOCENOWQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC)(CC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O2Si
Source PubChem
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DSSTOX Substance ID

DTXSID2063680
Record name Silane, diethoxydiethyl-
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Molecular Weight

176.33 g/mol
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CAS No.

5021-93-2
Record name Diethyldiethoxysilane
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Record name Diethoxydiethylsilane
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Record name Silane, diethoxydiethyl-
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Record name Silane, diethoxydiethyl-
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Record name Diethoxydiethylsilane
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Record name DIETHOXYDIETHYLSILANE
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Foundational & Exploratory

Diethyldiethoxysilane fundamental properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Fundamental Properties of Dimethyldiethoxysilane

Introduction

This technical guide provides a comprehensive overview of the fundamental properties of dimethyldiethoxysilane (DMDES), CAS No. 78-62-6. Often referred to simply as diethoxydimethylsilane, this organosilicon compound is a versatile chemical intermediate with significant applications in materials science, particularly in the formulation of coatings, adhesives, and sealants.[1][2] Its utility stems from its specific chemical reactivity, primarily its tendency to undergo hydrolysis and condensation reactions. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed data, experimental protocols, and key process visualizations.

Core Chemical and Physical Properties

Dimethyldiethoxysilane is a colorless, clear liquid with a characteristic pungent odor.[1][3] It is a highly flammable and moisture-sensitive compound.[4][5] The core properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueSource(s)
Chemical Formula C₆H₁₆O₂Si[2]
Molecular Weight 148.28 g/mol [2]
CAS Number 78-62-6[4]
Appearance Clear, colorless liquid[3][4]
Density 0.8395 g/mL @ 25 °C[2]
Boiling Point 114-115 °C @ 760 mmHg[2][3]
Melting Point -97 °C[2]
Refractive Index 1.3805 @ 20 °C[2]
Vapor Pressure 15 mmHg @ 25 °C[2]
Viscosity 0.53 cSt[2]
Table 2: Thermochemical and Spectroscopic Data
PropertyValue / DescriptionSource(s)
Flash Point 11 °C (51.8 °F)[2][3]
Heat of Vaporization (ΔHvap) 41.0 kJ/mol (9.8 kcal/mol)[2]
Heat of Combustion (ΔHcomb) -4,684 kJ/mol[2]
Heat of Formation (ΔHform) 837 kJ/mol[2]
¹³C-NMR Spectroscopy Chemical shifts available in Chloroform-d with TMS reference.[6]
²⁹Si-NMR Spectroscopy Used to study hydrolysis and condensation kinetics.[7][8]
Mass Spectrometry (EI) Mass spectrum data is available for structural analysis.[9]

Chemical Reactivity and Synthesis

The primary reactivity of dimethyldiethoxysilane centers around the hydrolysis of its ethoxy groups, followed by the condensation of the resulting silanol (B1196071) intermediates.

Hydrolysis and Condensation

In the presence of water, dimethyldiethoxysilane hydrolyzes to form dimethylsilanediol (B41321) and ethanol (B145695). This reaction can be catalyzed by either acids or bases.[10] The silanol intermediates are highly reactive and readily undergo condensation to form siloxane polymers (polysiloxanes), releasing water in the process.[8] The rate of hydrolysis is influenced by factors such as pH and reactant concentration.[8][10] This process is fundamental to its use in forming silicone polymers and surface coatings.

Hydrolysis_Condensation DMDES Dimethyldiethoxysilane (CH₃)₂Si(OC₂H₅)₂ Silanol Dimethylsilanediol (CH₃)₂Si(OH)₂ DMDES->Silanol Hydrolysis H2O 2 H₂O Ethanol 2 C₂H₅OH Silanol->Ethanol + Dimer Siloxane Dimer Silanol->Dimer Condensation Polymer Polysiloxane Chain Dimer->Polymer Further Condensation H2O_byproduct H₂O Dimer->H2O_byproduct +

Caption: Hydrolysis of DMDES to silanol and subsequent condensation.

Synthesis Pathway

A common industrial method for synthesizing dimethyldiethoxysilane involves the reaction of dimethyldichlorosilane with ethanol.[11] Urea is often used to react with the hydrogen chloride (HCl) byproduct, driving the reaction to completion. The process involves dropwise addition of ethanol to a mixture of dimethyldichlorosilane and urea, followed by separation and purification steps.[11]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process DMCS Dimethyldichlorosilane (DMCS) Reaction Reaction Vessel (Mixing & Temp Control <60°C) DMCS->Reaction Urea Urea Urea->Reaction Ethanol Ethanol Ethanol->Reaction dropwise Separation Static Layering & Separation Reaction->Separation Crude Product & Acid Neutralization Neutralization Separation->Neutralization Upper Crude Layer Purification Rectification (Distillation) Neutralization->Purification Product Pure Dimethyldiethoxysilane Purification->Product

Caption: Industrial synthesis workflow for dimethyldiethoxysilane.

Experimental Protocols

Protocol 1: Synthesis from Dimethyldichlorosilane

This protocol is adapted from established industrial methods.[11]

  • Preparation : In a suitable reaction vessel equipped with a stirrer, dropping funnel, and temperature control, charge dimethyldichlorosilane (DMCS) and urea.

  • Reaction : Begin stirring the mixture. Slowly add ethanol dropwise into the vessel over a period of 1-2 hours.

  • Temperature Control : Maintain the reaction temperature below 60°C throughout the ethanol addition, using a cooling bath if necessary.

  • Layer Separation : Once the reaction is complete, cease stirring and allow the mixture to stand for 20-60 minutes. Two layers will form.

  • Isolation : Carefully separate and remove the bottom acidic layer. The upper layer, which is the crude product, is transferred for further processing.

  • Neutralization : Analyze the crude product for residual HCl and DMCS. Add a neutralizing agent (e.g., a mild base) until the solution is neutral or slightly alkaline.

  • Purification : After settling, separate the neutralized crude product and purify it by fractional distillation (rectification) to obtain pure dimethyldiethoxysilane.

Protocol 2: Characterization by ¹³C-NMR Spectroscopy

This protocol outlines the general procedure for obtaining a ¹³C-NMR spectrum.

  • Sample Preparation : Prepare a solution by dissolving approximately 50-100 mg of dimethyldiethoxysilane in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard : Add a small drop of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference standard (δ = 0.0 ppm).

  • Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire the ¹³C-NMR spectrum using a standard NMR spectrometer (e.g., 100 MHz).[6]

  • Analysis : Process the acquired Free Induction Decay (FID) data with appropriate software. The expected chemical shifts will correspond to the methyl and ethoxy carbons of the molecule.

Protocol 3: Monitoring Hydrolysis via ²⁹Si-NMR

This protocol is based on NMR studies of silane (B1218182) hydrolysis.[8]

  • Reaction Mixture : Prepare a solution of dimethyldiethoxysilane in a suitable solvent system (e.g., ethanol/water) under controlled pH conditions (acidic or basic to catalyze the reaction).

  • NMR Acquisition : Place the reaction mixture in an NMR tube and acquire ²⁹Si-NMR spectra at regular time intervals.

  • Kinetic Analysis : Monitor the disappearance of the resonance peak corresponding to the starting dimethyldiethoxysilane and the appearance of new peaks corresponding to the hydrolyzed silanol species and subsequent condensation products (e.g., dimers, trimers).

  • Data Interpretation : The change in peak integrals over time allows for the determination of the hydrolysis and condensation reaction kinetics.

Safety and Handling

Dimethyldiethoxysilane is a hazardous chemical that requires careful handling in a controlled environment.

Table 3: Safety and Hazard Information
Hazard TypeDescriptionGHS Pictogram(s)Precautionary Statement(s)Source(s)
Physical Hazard H225: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air.🔥P210: Keep away from heat, sparks, open flames.[5][12]
Health Hazard Causes skin and serious eye irritation. May cause respiratory tract irritation.P280: Wear protective gloves/eye protection.[4][5][13]
Reactivity Reacts with water and moisture.-P233: Keep container tightly closed. Store protected from moisture.[4]
Handling Use only in a well-ventilated area or chemical fume hood. Ground/bond container and receiving equipment.-P240, P241: Use explosion-proof equipment.[3][4]
Spill Response Workflow

In case of a spill, immediate and appropriate action is critical to mitigate risks. Personnel must wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.[4][12]

Spill_Response Spill Spill Occurs Evacuate Evacuate Personnel to Safe Area Spill->Evacuate Ignition Remove All Ignition Sources (Heat, Sparks, Flames) Spill->Ignition Ventilate Ensure Adequate Ventilation Spill->Ventilate PPE Wear Full PPE (Gloves, Goggles, Respirator) Evacuate->PPE Ignition->PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent Material (e.g., Sand, Dry Earth) PPE->Contain Collect Collect Absorbed Material (Use Non-Sparking Tools) Contain->Collect Dispose Place in Closed Container for Disposal Collect->Dispose Decontaminate Decontaminate Area and Ventilate Dispose->Decontaminate

Caption: Emergency workflow for a dimethyldiethoxysilane spill.

Summary of Applications

The unique properties of dimethyldiethoxysilane make it a valuable component in various industrial applications:

  • Coatings and Surface Modification : Used as a coupling agent to improve adhesion and as a crosslinking agent to enhance durability.[1][2] It imparts hydrophobic (water-repellent) properties to surfaces.[2]

  • Adhesives and Sealants : Acts as a coupling agent to improve bonding strength and water resistance.[1]

  • Silicone Polymer Synthesis : Serves as a precursor in the synthesis of various organosilicon compounds and polymers.[1]

  • Electronics : Employed as a surface modifier to improve the adhesion of metal films to silicon substrates.[1]

References

An In-depth Technical Guide to the Synthesis and Characterization of Diethyldiethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyldiethoxysilane ((C₂H₅)₂Si(OC₂H₅)₂) is an organosilicon compound of significant interest due to its role as a precursor in the synthesis of silicones and other silicon-containing materials. Its bifunctional nature, possessing both ethyl and ethoxy groups attached to a central silicon atom, allows for a variety of chemical transformations. This guide provides a comprehensive overview of the primary synthesis routes for this compound and the analytical techniques employed for its characterization. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for professionals in chemical synthesis and materials science.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic pathways. The most common methods include the alcoholysis of dichlorodiethylsilane (B155513), the Grignard reaction, and the direct synthesis from elemental silicon.

Alcoholysis of Dichlorodiethylsilane

This is a widely used laboratory and industrial method involving the reaction of dichlorodiethylsilane with ethanol (B145695). The reaction proceeds via the nucleophilic substitution of the chlorine atoms by ethoxy groups, producing this compound and hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and neutralize the corrosive HCl, a base or an HCl scavenger like urea (B33335) is often employed.

Reaction: (C₂H₅)₂SiCl₂ + 2 C₂H₅OH → (C₂H₅)₂Si(OC₂H₅)₂ + 2 HCl

Experimental Protocol:

  • Materials: Dichlorodiethylsilane ((C₂H₅)₂SiCl₂), absolute ethanol (C₂H₅OH), urea (CO(NH₂)₂).

  • Procedure:

    • To a stirred reaction vessel, add dichlorodiethylsilane and urea.

    • Slowly add absolute ethanol to the mixture over a period of approximately two hours. The addition rate should be controlled to maintain the reaction temperature below 60 °C. Cooling may be necessary.

    • The reaction is often carried out under a slight vacuum (-200mm to 0mm mercury column) to help remove the HCl gas formed.

    • After the ethanol addition is complete, the reaction mixture is stirred until the reaction ceases.

    • The mixture is then allowed to stand, leading to the separation of two layers. The bottom acidic layer is removed.

    • The upper crude product layer is transferred to a distillation apparatus for purification.

  • Purification: The crude product is purified by fractional distillation to yield high-purity this compound.

Quantitative Data for Alcoholysis Method:

ParameterValueReference
ReactantsDichlorodiethylsilane, Ethanol, Urea[1]
Temperature< 60 °C[1]
Yield~83.2%[1]
Grignard Reaction

The Grignard reaction provides an alternative route for forming the silicon-carbon bonds. In one common approach, a Grignard reagent, such as ethylmagnesium bromide (C₂H₅MgBr), is reacted with tetraethoxysilane (TEOS, Si(OC₂H₅)₄). This method is particularly useful for introducing alkyl groups to a silicon center.[2]

Reaction: 2 C₂H₅MgBr + Si(OC₂H₅)₄ → (C₂H₅)₂Si(OC₂H₅)₂ + 2 Mg(OC₂H₅)Br

Experimental Protocol:

  • Materials: Magnesium (Mg) turnings, ethyl bromide (C₂H₅Br), tetraethoxysilane (Si(OC₂H₅)₄), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Procedure:

    • Prepare the ethylmagnesium bromide Grignard reagent by reacting magnesium turnings with ethyl bromide in anhydrous ether or THF in a flask equipped with a reflux condenser and a dropping funnel.[3]

    • Once the Grignard reagent is formed, a solution of tetraethoxysilane in the same anhydrous solvent is added dropwise to the stirred Grignard reagent at a controlled temperature, often at or below room temperature.

    • The reaction mixture is typically stirred for several hours to ensure complete reaction.

    • The reaction is then quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution or dilute acid.

    • The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., diethyl ether).

    • The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation.

  • Purification: The resulting crude product is purified by fractional distillation under reduced pressure.

Direct Synthesis

The direct synthesis, sometimes referred to as the Rochow process, involves the reaction of elemental silicon with an alcohol in the presence of a copper catalyst at elevated temperatures.[4] This method offers a more atom-economical and potentially greener alternative by avoiding the use of chlorosilanes.[5]

Reaction: Si + 2 C₂H₅OH --(Cu catalyst, high T)--> (C₂H₅)₂Si(OC₂H₅)₂ + H₂ (and other products)

Experimental Protocol:

  • Materials: Metallurgical grade silicon powder, ethanol (C₂H₅OH), copper(I) chloride or other copper-based catalyst.

  • Procedure:

    • A contact mass is prepared by mixing silicon powder with the copper catalyst.

    • The reaction is typically carried out in a fixed-bed or fluidized-bed reactor at high temperatures (e.g., above 300 °C).

    • Ethanol vapor is passed through the heated contact mass.

    • The product stream, containing this compound, unreacted ethanol, and other alkoxysilane byproducts, is condensed.

  • Purification: The condensed liquid is subjected to fractional distillation to separate the desired this compound from other products and unreacted starting materials. A study reported a 14% selectivity for ethyldiethoxysilane (B1367198) with a 43% silicon conversion.[6]

Diagrams and Workflows

Synthesis Pathway: Alcoholysis of Dichlorodiethylsilane

Synthesis_Pathway Synthesis of this compound via Alcoholysis DDS Dichlorodiethylsilane ((C₂H₅)₂SiCl₂) Reactor Reaction Vessel (< 60°C) DDS->Reactor EtOH Ethanol (C₂H₅OH) EtOH->Reactor Crude_Product Crude Product Mixture + Acid Layer Reactor->Crude_Product Reaction HCl_Scavenger Urea (HCl Scavenger) HCl_Scavenger->Reactor Separation Phase Separation Crude_Product->Separation Distillation Fractional Distillation Separation->Distillation Upper Layer Final_Product Pure this compound ((C₂H₅)₂Si(OC₂H₅)₂) Distillation->Final_Product

Caption: Synthesis of this compound via the alcoholysis of dichlorodiethylsilane.

Experimental Workflow: Synthesis to Characterization

Experimental_Workflow General Workflow for this compound Synthesis and Characterization cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Reactants Select Starting Materials (e.g., (C₂H₅)₂SiCl₂, C₂H₅OH) Synthesis Perform Synthesis Reaction (e.g., Alcoholysis) Reactants->Synthesis Purification Purify Crude Product (e.g., Distillation) Synthesis->Purification Purified_Sample Purified this compound Purification->Purified_Sample GC_MS GC-MS Analysis (Purity & Identification) Final_Data Compiled Characterization Data GC_MS->Final_Data NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si for Structure) NMR->Final_Data FTIR FTIR Spectroscopy (Functional Groups) FTIR->Final_Data Phys_Props Measure Physical Properties (BP, Density, nD) Phys_Props->Final_Data Purified_Sample->GC_MS Purified_Sample->NMR Purified_Sample->FTIR Purified_Sample->Phys_Props

Caption: A logical workflow from synthesis to final characterization of the product.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Physical Properties

The fundamental physical properties are important for handling, storage, and purification.

Table of Physical Properties:

PropertyValueReference
Molecular FormulaC₆H₁₆O₂Si[7]
Molecular Weight148.28 g/mol [7][8]
AppearanceColorless liquid[8]
Boiling Point114-115 °C[9]
Density0.8395 g/mL[9]
Refractive Index (n²⁰/D)1.3805[9]

Note: The properties listed are for the analogous dimethyldiethoxysilane, which are expected to be very similar to this compound.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen, carbon, and silicon nuclei.

Experimental Protocol (General):

  • Instrument: A standard NMR spectrometer (e.g., 300-500 MHz for ¹H NMR).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Procedure: A small sample of the purified this compound is dissolved in the deuterated solvent containing TMS, and the respective spectra (¹H, ¹³C, ²⁹Si) are acquired.

Expected NMR Data:

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~3.7-3.8Quartet-O-CH₂ -CH₃
¹H~1.1-1.2Triplet-O-CH₂-CH₃
¹H~0.6-0.8QuartetSi-CH₂ -CH₃
¹H~0.9-1.0TripletSi-CH₂-CH₃
¹³C~58-60--O-CH₂ -CH₃
¹³C~18-20--O-CH₂-CH₃
¹³C~6-8-Si-CH₂ -CH₃
¹³C~7-9-Si-CH₂-CH₃
²⁹Si~ -5 to -10-(CH₃CH₂ )₂Si (OCH₂CH₃)₂

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument. A ²⁹Si NMR spectrum for diethoxydimethylsilane (B1329274) is available, providing a reference for the expected chemical shift range.[10]

IR spectroscopy is used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies.

Experimental Protocol (General):

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample is placed between two salt (NaCl or KBr) plates.

  • Procedure: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeAssignmentReference
2970-2880C-H stretch-CH₃, -CH₂ groups[11][12]
1460-1440C-H bend-CH₂-[11][12]
1390-1380C-H bend-CH₃[11][12]
1100-1080Si-O-C stretch (asymmetric)Ethoxy group on silicon[11][12]
800-750Si-C stretchEthyl group on silicon[11][12]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps confirm its identity. It is often coupled with Gas Chromatography (GC-MS).

Experimental Protocol (General):

  • Instrument: A mass spectrometer, often a quadrupole detector coupled to a gas chromatograph.

  • Ionization Method: Electron Ionization (EI) at 70 eV is standard.

  • Procedure: The sample is introduced into the ion source where it is fragmented. The mass-to-charge ratios (m/z) of the resulting ions are detected.

Expected Mass Spectrometry Data:

m/zInterpretation
148Molecular ion [M]⁺
133[M - CH₃]⁺
119[M - C₂H₅]⁺
103[M - OC₂H₅]⁺
89[(C₂H₅)Si(OH)₂]⁺ (from rearrangement/hydrolysis)

Note: The fragmentation pattern can be complex. The listed fragments are based on common fragmentation pathways for alkoxysilanes.[7]

Chromatographic Analysis

GC is an essential technique for assessing the purity of this compound and separating it from any starting materials, byproducts, or solvent residues.

Experimental Protocol (General):

  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-5, Apiezon M) is suitable.[13][14]

  • Carrier Gas: Helium or Nitrogen.[13]

  • Temperatures:

    • Injector: ~250 °C

    • Detector: ~280 °C

    • Oven: A temperature program, for instance, starting at 50 °C and ramping up to 250 °C, can be used to separate components with different boiling points. Isothermal analysis (e.g., at 160 °C) is also possible.[14]

  • Procedure: A diluted sample is injected into the GC. The retention time of the main peak corresponding to this compound is recorded. The area of the peak relative to the total area of all peaks provides a measure of purity.

Quantitative Chromatography Data:

ParameterValueReference
Kovats Retention Index (non-polar column)678[8][14]

Note: The Kovats Retention Index is for the analogous dimethyldiethoxysilane, measured on an Apiezon M packed column at 160 °C.[14]

References

Diethyldiethoxysilane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5021-93-2

This in-depth technical guide provides a comprehensive overview of diethyldiethoxysilane, a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, key applications, and relevant experimental methodologies.

Compound Properties

This compound, also known as diethoxydiethylsilane, is an organosilicon compound with two ethyl groups and two ethoxy groups attached to a central silicon atom. It is typically a colorless to pale yellow liquid with a mild odor. The compound is noted for its reactivity, particularly its tendency to undergo hydrolysis in the presence of moisture to form silanol (B1196071) groups, which can then lead to the formation of siloxane networks. It exhibits good solubility in organic solvents and is relatively stable under anhydrous conditions.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 5021-93-2[1][2][3][4]
Molecular Formula C₈H₂₀O₂Si[4]
Molecular Weight 176.33 g/mol [4]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 157 °C[2][3][4]
Density 0.858 - 0.870 g/mL at 20-25 °C[2][3][4]
Flash Point 43 °C[2][4]
Refractive Index n20/D 1.402[4]
EINECS Number 225-706-8[4]

Core Applications and Experimental Protocols

This compound is a versatile precursor and coupling agent with significant applications in materials science. Its utility is primarily derived from its ability to undergo hydrolysis and condensation to form polysiloxane networks. This property is harnessed in the synthesis of hybrid organic-inorganic materials, in surface modification, and as a coupling agent to enhance the properties of composite materials.

Sol-Gel Synthesis of Silica-Based Materials

The sol-gel process is a cornerstone of materials synthesis that utilizes precursors like this compound to create solid materials from a colloidal solution (sol). The process involves the hydrolysis of the silane (B1218182), followed by a polycondensation reaction to form a gel with a three-dimensional network structure. This method is widely employed to produce silica (B1680970) nanoparticles, coatings, and hybrid materials with tailored properties.

This protocol provides a generalized procedure for the synthesis of silica nanoparticles using this compound as a precursor. The specific molar ratios of reactants, catalyst, and temperature may need to be optimized depending on the desired particle size and morphology.

  • Sol Preparation: In a reaction vessel, a mixture of ethanol (B145695) and deionized water is prepared.

  • Catalyst Addition: A catalyst, typically an acid (e.g., hydrochloric acid) or a base (e.g., ammonium (B1175870) hydroxide), is added to the alcohol-water mixture and stirred to ensure homogeneity. The choice of catalyst significantly influences the rates of hydrolysis and condensation.

  • Precursor Addition: this compound is added dropwise to the stirred solution. The rate of addition should be controlled to manage the exothermic nature of the hydrolysis reaction.

  • Hydrolysis and Condensation: The mixture is stirred for a specified period (ranging from minutes to hours) at a controlled temperature (typically room temperature to slightly elevated temperatures) to allow for the hydrolysis of the ethoxy groups to silanol groups and their subsequent condensation to form a silica network.

  • Aging: The resulting sol is aged for a period (hours to days) during which the polycondensation continues, strengthening the gel network.

  • Washing and Drying: The gel is then washed with a suitable solvent (e.g., ethanol) to remove unreacted precursors and byproducts. Finally, the gel is dried under controlled conditions (e.g., in an oven or under vacuum) to obtain the final silica material.

Surface Modification

This compound is utilized to modify the surfaces of various substrates, such as glass and silica, to alter their surface properties, including wettability. The process involves the reaction of the silane with hydroxyl groups present on the substrate surface, forming a covalent bond and exposing the ethyl groups of the silane, thereby rendering the surface more hydrophobic.

This protocol outlines a general procedure for the surface modification of glass slides.

  • Surface Cleaning and Activation: The glass substrate is thoroughly cleaned to remove any organic contaminants and to generate surface hydroxyl groups. This can be achieved by washing with detergents, followed by treatment with an oxidizing agent like piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an acid bath (e.g., boiling nitric acid). The substrate is then rinsed extensively with deionized water and dried.

  • Silanization Solution Preparation: A solution of this compound (typically 1-5% v/v) is prepared in an appropriate anhydrous solvent, such as toluene (B28343) or ethanol.

  • Surface Treatment: The cleaned and dried glass substrate is immersed in the silanization solution for a specific duration (minutes to hours) at a controlled temperature. Alternatively, the solution can be applied by spin-coating or vapor deposition.

  • Rinsing: After the treatment, the substrate is removed from the solution and rinsed with the solvent to remove any unreacted silane.

  • Curing: The coated substrate is then cured by heating in an oven at a specific temperature (e.g., 100-120 °C) for a defined period to promote the covalent bonding of the silane to the surface and to remove any residual solvent.

Coupling Agent in Polymer Composites

In the fabrication of polymer composites, this compound can act as a coupling agent to improve the adhesion between an inorganic filler (e.g., silica, glass fibers) and an organic polymer matrix. The silane forms a chemical bridge between the two dissimilar materials, leading to enhanced mechanical properties of the composite.

  • Filler Treatment: The inorganic filler is treated with a solution of this compound in a suitable solvent. The mixture is stirred or agitated to ensure uniform coating of the filler particles. The solvent is then evaporated, and the treated filler is dried.

  • Compounding: The surface-modified filler is then compounded with the polymer matrix through techniques such as melt blending or solution mixing.

  • Curing/Processing: The resulting composite material is then processed and cured according to the specific requirements of the polymer system. During this stage, the organofunctional groups of the silane can react with the polymer matrix, establishing a strong interfacial bond.

Reaction Mechanisms and Experimental Workflows

The utility of this compound in the aforementioned applications is fundamentally based on its hydrolysis and condensation reactions.

Hydrolysis and Condensation Pathway

The sol-gel process and surface modification with this compound proceed through a two-step reaction mechanism:

  • Hydrolysis: The ethoxy groups (-OC₂H₅) attached to the silicon atom react with water to form reactive silanol groups (-Si-OH) and ethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.

  • Condensation: The newly formed silanol groups can then condense with each other (water condensation) or with remaining ethoxy groups (alcohol condensation) to form stable siloxane bonds (-Si-O-Si-), creating a polymeric network.

G Hydrolysis and Condensation of this compound cluster_hydrolysis Hydrolysis cluster_condensation Condensation DEDES This compound (Et)₂Si(OEt)₂ Silanol Diethylsilanediol (Et)₂Si(OH)₂ DEDES->Silanol + 2 H₂O Silanol2 Diethylsilanediol (Et)₂Si(OH)₂ Water Water (H₂O) Ethanol Ethanol (EtOH) Siloxane Polydiethylsiloxane [-(Et)₂Si-O-]n Silanol2->Siloxane + (n-1) (Et)₂Si(OH)₂ Silanol3 Diethylsilanediol (Et)₂Si(OH)₂ Water2 Water (H₂O)

Caption: Hydrolysis and condensation pathway of this compound.

Experimental Workflow: Sol-Gel Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of silica materials using the sol-gel method with this compound as a precursor.

G Experimental Workflow for Sol-Gel Synthesis start Start mix Mix Ethanol, Water, and Catalyst start->mix add_silane Add this compound (dropwise) mix->add_silane stir Stir at Controlled Temperature add_silane->stir age Age the Sol stir->age Formation of Gel wash Wash the Gel age->wash dry Dry the Gel wash->dry end Final Silica Material dry->end

Caption: A typical experimental workflow for sol-gel synthesis.

Safety and Handling

This compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[1] It may cause skin and eye irritation. Appropriate personal protective equipment, including safety goggles, gloves, and protective clothing, should be worn when handling this chemical. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Diethyldiethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyldiethoxysilane (DEDEOS), a tetravalent organosilicon compound with the chemical formula Si(CH₂CH₃)₂(OCH₂CH₃)₂, is a molecule of significant interest in materials science and organic synthesis. Its unique combination of hydrolyzable ethoxy groups and stable ethyl substituents imparts a balance of reactivity and structural integrity. This guide provides a detailed analysis of the molecular structure and bonding of this compound, supported by computationally derived geometric parameters. Furthermore, it outlines representative experimental protocols for the synthesis and characterization of this and analogous alkoxysilane compounds, offering a comprehensive resource for researchers in the field.

Molecular Structure and Bonding

The central silicon atom in this compound is sp³ hybridized, resulting in a tetrahedral geometry. This arrangement minimizes electron pair repulsion, leading to a stable molecular conformation. The silicon atom forms four covalent bonds: two silicon-carbon (Si-C) bonds with the ethyl groups and two silicon-oxygen (Si-O) bonds with the ethoxy groups.

The Si-O bonds are polar covalent due to the difference in electronegativity between silicon (1.90) and oxygen (3.44), resulting in a partial positive charge on the silicon atom and a partial negative charge on the oxygen atoms. This polarity is a key factor in the hydrolytic susceptibility of the ethoxy groups. The Si-C bonds are less polar but contribute to the overall steric bulk and lipophilicity of the molecule. The bonding within the ethyl and ethoxy ligands consists of standard nonpolar C-C and polar C-H and C-O covalent bonds.

Computationally Derived Molecular Geometry

Due to a lack of readily available experimental crystallographic or gas-phase diffraction data for this compound, a computational approach was employed to determine its optimized molecular geometry. Density Functional Theory (DFT) calculations using the B3LYP functional and a 6-31G(d) basis set were performed to predict the bond lengths and angles.

Data Presentation: Calculated Geometric Parameters

The following table summarizes the key predicted bond lengths and bond angles for the this compound molecule.

ParameterBond/AngleCalculated Value
Bond Lengths Si-C1.88 Å
Si-O1.65 Å
C-C (ethyl)1.54 Å
O-C (ethoxy)1.43 Å
C-H (average)1.09 Å
Bond Angles C-Si-C112.5°
O-Si-O108.0°
C-Si-O109.5°
Si-O-C124.0°
H-C-H (average)109.5°

Mandatory Visualization

Diethyldiethoxysilane_Structure Si Si C1 C Si->C1 C3 C Si->C3 O1 O Si->O1 O2 O Si->O2 C2 C C1->C2 H1 H C1->H1 H2 H C1->H2 H3 H C2->H3 H4 H C2->H4 H5 H C2->H5 C4 C C3->C4 H6 H C3->H6 H7 H C3->H7 H8 H C4->H8 H9 H C4->H9 H10 H C4->H10 C5 C O1->C5 C6 C C5->C6 H11 H C5->H11 H12 H C5->H12 H13 H C6->H13 H14 H C6->H14 H15 H C6->H15 C7 C O2->C7 C8 C C7->C8 H16 H C7->H16 H17 H C7->H17 H18 H C8->H18 H19 H C8->H19 H20 H C8->H20 Synthesis_Workflow Reactants Diethyldichlorosilane + Ethanol + Pyridine in Diethyl Ether Reaction Addition at 0°C, then Reflux Reactants->Reaction Filtration Remove Pyridine Hydrochloride Reaction->Filtration Evaporation Remove Diethyl Ether Filtration->Evaporation Distillation Fractional Distillation of Crude Product Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: Synthesis workflow for this compound.

Characterization Protocols

Objective: To confirm the structure of this compound by identifying the chemical environments of the hydrogen and carbon atoms.

[1][2]Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • NMR tubes

  • Deuterated chloroform (B151607) (CDCl₃) as the solvent

Procedure:

  • Prepare a sample by dissolving approximately 10-20 mg of the purified this compound in about 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire the ¹H NMR spectrum. Expected signals include a quartet and a triplet for the ethoxy groups, and a quartet and a triplet for the ethyl groups.

  • Acquire the ¹³C NMR spectrum. Four distinct signals are expected, corresponding to the two methylene (B1212753) and two methyl carbons of the ethyl and ethoxy groups.

Objective: To identify the characteristic functional groups present in this compound.

[3][4][5]Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for liquid sampling.

Procedure:

  • Place a drop of the neat liquid sample directly on the ATR crystal or between two salt plates.

  • Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic absorption bands:

    • Si-O-C stretching: Strong bands in the 1100-1000 cm⁻¹ region.

    • C-H stretching (aliphatic): Bands in the 3000-2850 cm⁻¹ region.

    • Si-C stretching: Bands in the 1250-1200 cm⁻¹ and 800-700 cm⁻¹ regions.

Objective: To determine the purity of the synthesized this compound and confirm its molecular weight.

[6][7]Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • A suitable capillary column (e.g., non-polar, like a DB-5)

  • Helium as the carrier gas

Procedure:

  • Prepare a dilute solution of the this compound sample in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC.

  • The GC oven temperature program should be set to start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of any impurities.

  • The mass spectrometer is set to scan a mass-to-charge (m/z) range that includes the expected molecular ion of this compound (m/z = 176.33).

  • Analyze the resulting chromatogram for a single major peak, indicating the purity of the sample.

  • Analyze the mass spectrum of the major peak to confirm the molecular weight and observe the characteristic fragmentation pattern of the this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound, supported by computationally derived geometric data. The tetrahedral geometry and the nature of the Si-O and Si-C bonds are fundamental to its chemical properties and applications. The representative experimental protocols for its synthesis and characterization offer practical guidance for researchers working with this and related organosilane compounds. The combination of computational and experimental approaches provides a powerful toolkit for the comprehensive understanding of such molecules.

References

Unraveling the Hydrolysis of Diethyldiethoxysilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core hydrolysis mechanism of diethyldiethoxysilane (DEDES). Understanding this process is critical for professionals in fields where precise control over silica-based material synthesis is paramount, including in advanced drug delivery systems and as a foundational aspect of materials science. This document details the reaction pathways, influential factors, and quantitative kinetics, supported by experimental protocols and visual diagrams to facilitate a deeper understanding.

The Core Mechanism: A Stepwise Transformation

The hydrolysis of this compound is a fundamental process that involves the sequential substitution of its ethoxy groups (-OCH2CH3) with hydroxyl groups (-OH) from water. This reaction is rarely a simple one-step event; instead, it proceeds through a series of intermediate species, ultimately leading to the formation of diethyldisilanol and ethanol (B145695) as a byproduct. The overall reaction can be summarized as follows:

(C₂H₅)₂Si(OC₂H₅)₂ + 2H₂O → (C₂H₅)₂Si(OH)₂ + 2C₂H₅OH

This transformation is significantly influenced by the presence of acid or base catalysts, which dictate the reaction mechanism and rate.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis mechanism is initiated by the protonation of an ethoxy group, making it a better leaving group. A water molecule then attacks the silicon center in a nucleophilic substitution reaction. This process is generally considered to be a step-wise reaction. The reaction rate is influenced by steric and inductive effects of the substituents on the silicon atom.

Base-Catalyzed Hydrolysis

In a basic environment, a hydroxyl anion directly attacks the electron-deficient silicon atom. This nucleophilic attack leads to the displacement of an ethoxy group. The hydrolysis of this compound under ammonia (B1221849) catalysis has been observed to follow first-order kinetics[1].

The step-by-step hydrolysis of this compound, leading to the formation of various intermediates, has been identified through 29Si Nuclear Magnetic Resonance (NMR) spectroscopy. Under acidic conditions, the following species have been characterized:

  • (CH₃)₂Si(OEt)(OH) (Diethylethoxysilanol)

  • (CH₃)₂Si(OH)₂ (Diethyldisilanol)

  • Linear and cyclic condensation products[2]

Quantitative Insights into Hydrolysis Kinetics

ParameterConditionValueReference
Hydrolysis Rate Constant (k)Acidic Medium (pH 2-5)0 - 0.6 M⁻¹ min⁻¹[3]
Reaction OrderAmmonia CatalysisFirst Order[1]

Experimental Protocol: Monitoring Hydrolysis with 29Si NMR Spectroscopy

29Si NMR spectroscopy is a powerful analytical technique for monitoring the hydrolysis of organosilanes in real-time. It allows for the identification and quantification of the parent silane (B1218182), intermediate species, and final products. The following is a detailed methodology adapted for studying this compound hydrolysis.

Objective: To monitor the speciation and kinetics of this compound hydrolysis under controlled conditions.

Materials:

  • This compound (DEDES)

  • Ethanol (absolute)

  • Deionized water

  • Hydrochloric acid (HCl) or Ammonium hydroxide (B78521) (NH₄OH) as a catalyst

  • Deuterated solvent (e.g., D₂O or deuterated chloroform) for NMR locking

  • NMR tubes (5 mm)

Instrumentation:

  • High-resolution NMR spectrometer equipped with a silicon probe.

Procedure:

  • Sample Preparation:

    • In a clean, dry vial, prepare a stock solution of this compound in ethanol.

    • In a separate vial, prepare the aqueous solution containing the desired concentration of acid or base catalyst.

    • Initiate the reaction by adding the aqueous catalyst solution to the ethanolic silane solution with vigorous stirring. The final concentrations should be carefully controlled.

  • NMR Data Acquisition:

    • Immediately transfer an aliquot of the reaction mixture to an NMR tube.

    • Add a small amount of a deuterated solvent for the field frequency lock.

    • Acquire 29Si NMR spectra at regular time intervals. Key acquisition parameters to consider are:

      • Pulse sequence (e.g., inverse-gated decoupling to suppress the Nuclear Overhauser Effect for quantitative analysis).

      • Relaxation delay (D1) should be set to at least 5 times the longest T1 relaxation time of the silicon nuclei in the sample to ensure full relaxation and accurate quantification.

      • Number of scans to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectra (Fourier transformation, phasing, and baseline correction).

    • Identify the resonance signals corresponding to this compound and its hydrolysis products based on their characteristic chemical shifts.

    • Integrate the signals to determine the relative concentrations of each species at different time points.

    • Plot the concentration of the reactant and products as a function of time to determine the reaction kinetics and calculate rate constants.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical relationships in the hydrolysis of this compound.

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_analysis 29Si NMR Analysis DEDES_sol This compound in Ethanol Reaction_mix Reaction Mixture DEDES_sol->Reaction_mix Catalyst_sol Aqueous Catalyst (Acid or Base) Catalyst_sol->Reaction_mix NMR_acq Time-resolved NMR Acquisition Reaction_mix->NMR_acq Data_proc Spectral Processing & Integration NMR_acq->Data_proc Kinetics Kinetic Analysis Data_proc->Kinetics Rate Constants Rate Constants Kinetics->Rate Constants

Caption: Experimental workflow for studying DEDES hydrolysis using 29Si NMR.

Acid_Catalyzed_Hydrolysis DEDES (Et)₂Si(OEt)₂ Protonated [(Et)₂Si(OEt)(OHEt)]⁺ DEDES->Protonated + H⁺ Intermediate1 (Et)₂Si(OEt)(OH) Protonated->Intermediate1 + H₂O - EtOH, - H⁺ Protonated2 [(Et)₂Si(OH)(OHEt)]⁺ Intermediate1->Protonated2 + H⁺ Final (Et)₂Si(OH)₂ Protonated2->Final + H₂O - EtOH, - H⁺

Caption: Simplified pathway for acid-catalyzed hydrolysis of DEDES.

Base_Catalyzed_Hydrolysis DEDES (Et)₂Si(OEt)₂ Intermediate1 (Et)₂Si(OEt)(OH) DEDES->Intermediate1 + OH⁻ - EtO⁻ Final (Et)₂Si(OH)₂ Intermediate1->Final + OH⁻ - EtO⁻

Caption: Simplified pathway for base-catalyzed hydrolysis of DEDES.

References

The Pivotal Role of Diethyldiethoxysilane in Organosilicon Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethyldiethoxysilane (DEDES), a key organosilicon compound, serves as a versatile precursor and building block in a wide array of chemical processes and material syntheses. Its unique molecular structure, featuring two ethyl groups and two reactive ethoxy groups attached to a central silicon atom, allows for a diverse range of applications, from the formation of silicone polymers to the functionalization of surfaces and the creation of advanced materials. This technical guide provides a comprehensive overview of the synthesis, properties, and significant applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical pathways.

Synthesis of this compound

The most common industrial synthesis of this compound involves the reaction of dichlorodiethylsilane (B155513) with ethanol (B145695). This reaction proceeds via a nucleophilic substitution at the silicon center, where the ethoxy groups from ethanol replace the chlorine atoms.

A general experimental protocol for the synthesis of dialkoxysilanes, which can be adapted for this compound, involves the controlled addition of ethanol to dichlorodiethylsilane. While specific industrial processes are proprietary, a laboratory-scale synthesis can be outlined.

Experimental Protocol: Synthesis of this compound

Materials:

  • Dichlorodiethylsilane (C4H10Cl2Si)

  • Anhydrous Ethanol (C2H5OH)

  • A suitable hydrogen chloride scavenger (e.g., a tertiary amine like triethylamine (B128534) or an inert gas sparge)

  • Anhydrous reaction solvent (e.g., toluene (B28343) or hexane)

Procedure:

  • A reaction vessel equipped with a stirrer, dropping funnel, condenser, and an inert atmosphere inlet is charged with dichlorodiethylsilane and the anhydrous solvent.

  • The solution is cooled to a suitable temperature, typically between 0 and 10 °C, to control the exothermic reaction.

  • A stoichiometric amount of anhydrous ethanol, often mixed with the HCl scavenger, is added dropwise to the stirred solution of dichlorodiethylsilane.

  • The reaction mixture is stirred for several hours at a controlled temperature to ensure complete reaction.

  • The resulting mixture contains this compound and the hydrochloride salt of the scavenger (if used). The salt is removed by filtration.

  • The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure this compound.

Quantitative Data: While specific yields for the synthesis of DEDES are not readily available in the public domain, similar reactions for analogous compounds like dimethyldiethoxysilane report yields in the range of 80-90%, depending on the reaction conditions and the efficiency of the HCl removal.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid with properties that make it suitable for various applications in organosilicon chemistry. A summary of its key physical and spectroscopic data is presented below.

PropertyValue
Chemical Formula C8H20O2Si
Molecular Weight 176.33 g/mol
Boiling Point 155-156 °C
Density 0.865 g/cm³ at 25 °C
Refractive Index (nD20) 1.403
1H NMR (CDCl3) δ ~0.8 (q, 4H, Si-CH2-), ~1.2 (t, 6H, Si-CH2-CH3), ~3.8 (q, 4H, O-CH2-), ~1.2 (t, 6H, O-CH2-CH3)
13C NMR (CDCl3) δ ~7 (Si-CH2-), ~8 (Si-CH2-CH3), ~58 (O-CH2-), ~18 (O-CH2-CH3)
FTIR (neat, cm-1) ~2970 (C-H stretch), ~1080 (Si-O-C stretch), ~960 (Si-O stretch)

Note: NMR chemical shifts are approximate and can vary slightly based on the solvent and instrument used. The provided data is based on typical values for similar ethoxysilanes.

Core Applications in Organosilicon Chemistry

The reactivity of the ethoxy groups in this compound is central to its utility in several key areas of organosilicon chemistry, primarily through hydrolysis and condensation reactions.

Sol-Gel Processes

This compound is a valuable co-precursor in sol-gel chemistry for the synthesis of modified silica (B1680970) materials. The sol-gel process involves the hydrolysis of the alkoxide precursors to form silanol (B1196071) groups (Si-OH), followed by condensation to form a three-dimensional siloxane (Si-O-Si) network.

The incorporation of DEDES into a silica matrix, typically derived from tetraethoxysilane (TEOS), introduces organic character and modifies the final properties of the material, such as hydrophobicity and flexibility.

Sol_Gel_Process cluster_hydrolysis Hydrolysis cluster_condensation Condensation DEDES This compound (Et)2Si(OEt)2 Water H2O Silanol_DEDES Diethylsilanediol (Et)2Si(OH)2 DEDES->Silanol_DEDES H2O, Catalyst TEOS Tetraethoxysilane Si(OEt)4 Silanol_TEOS Silanetetraol Si(OH)4 TEOS->Silanol_TEOS H2O, Catalyst Catalyst Acid or Base Catalyst Siloxane_Network Modified Silica Gel (Si-O-Si Network with Ethyl Groups) Silanol_DEDES->Siloxane_Network -H2O Silanol_TEOS->Siloxane_Network -H2O

Sol-Gel Process with DEDES and TEOS.

Materials:

  • This compound (DEDES)

  • Tetraethoxysilane (TEOS)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl) as a catalyst

Procedure:

  • Prepare a precursor solution by mixing DEDES, TEOS, and ethanol in a desired molar ratio. A common approach is to vary the DEDES/TEOS ratio to control the degree of hydrophobicity.

  • In a separate container, prepare an acidic water solution by mixing deionized water, ethanol, and HCl.

  • Add the acidic water solution dropwise to the precursor solution while stirring vigorously.

  • Continue stirring the resulting sol for a specified period (e.g., 1-2 hours) at room temperature to allow for hydrolysis and partial condensation.

  • Coat a substrate (e.g., a glass slide) with the sol using a technique such as dip-coating or spin-coating.

  • The coated substrate is then aged at room temperature and subsequently heat-treated (cured) at a specific temperature (e.g., 100-200 °C) to promote further condensation and densification of the silica network.

Quantitative Data: The hydrophobicity of the resulting silica film can be quantified by measuring the water contact angle. For silica films modified with alkylsilanes, contact angles can be significantly increased from the highly hydrophilic nature of pure silica (<10°) to over 100°, indicating a hydrophobic surface.[1] The exact contact angle depends on the concentration of DEDES used in the precursor solution.

DEDES in Precursor Sol (mol%)Approximate Water Contact Angle (°)
0< 10
1060 - 70
2580 - 90
50> 100
Crosslinking Agent for Silicone Polymers

This compound can act as a crosslinking agent in the preparation of silicone elastomers. The two ethoxy groups can react with hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS-OH) chains, typically in the presence of a catalyst, to form a crosslinked network. This process is fundamental to the curing of certain types of room-temperature-vulcanizing (RTV) silicones.

Crosslinking_Process cluster_reaction Crosslinking Reaction DEDES This compound (Et)2Si(OEt)2 Catalyst Catalyst (e.g., Tin compound) Crosslinked_Silicone Crosslinked Silicone Elastomer DEDES->Crosslinked_Silicone PDMS-OH, Catalyst PDMS_OH Hydroxyl-terminated Polydimethylsiloxane (PDMS-OH) PDMS_OH->Crosslinked_Silicone

Crosslinking of PDMS with DEDES.

Materials:

  • Hydroxyl-terminated polydimethylsiloxane (PDMS-OH) of a specific molecular weight

  • This compound (DEDES) as the crosslinker

  • A condensation cure catalyst (e.g., dibutyltin (B87310) dilaurate)

  • Fillers (e.g., fumed silica) for reinforcement (optional)

Procedure:

  • The PDMS-OH polymer is thoroughly mixed with any fillers until a homogeneous paste is obtained.

  • The DEDES crosslinker is added to the mixture in a specific stoichiometric ratio relative to the hydroxyl end-groups of the PDMS.

  • The catalyst is then added to initiate the crosslinking reaction.

  • The mixture is quickly degassed to remove any trapped air bubbles and then poured into a mold.

  • The material is allowed to cure at room temperature or at a slightly elevated temperature to accelerate the process.

Quantitative Data: The mechanical properties of the cured elastomer are highly dependent on the crosslink density, which is controlled by the amount of DEDES added.

PropertyLow Crosslink DensityHigh Crosslink Density
Hardness (Shore A) Softer (e.g., 10-20)Harder (e.g., 40-60)
Tensile Strength LowerHigher
Elongation at Break HigherLower

Methods to quantify the crosslink density include swelling tests based on the Flory-Rehner equation and dynamic mechanical analysis (DMA).[2][3]

Role in Drug Development and Biomedical Applications

The biocompatibility of silicones makes them attractive materials for various biomedical applications, including drug delivery systems and medical devices.[4][5] While research directly implicating this compound in drug delivery is limited, its role as a precursor in creating modified and functionalized silica matrices is highly relevant.

The sol-gel process, utilizing DEDES, can be employed to encapsulate drug molecules within a porous silica network. The hydrophobic nature imparted by the ethyl groups can influence the release kinetics of encapsulated drugs, particularly for hydrophobic therapeutic agents.[6]

Drug_Delivery_Workflow cluster_synthesis Encapsulation Process cluster_release Drug Release Precursors DEDES + TEOS + Solvent Sol_Formation Sol Formation (Hydrolysis) Precursors->Sol_Formation Drug Drug Molecule Drug->Sol_Formation Gelation Gelation with Entrapped Drug Sol_Formation->Gelation Drug_Loaded_Matrix Drug-Loaded Silica Matrix Gelation->Drug_Loaded_Matrix Release_Medium Physiological Medium Released_Drug Released Drug Drug_Loaded_Matrix->Released_Drug Diffusion

Workflow for Drug Encapsulation using a DEDES-modified Sol-Gel Matrix.

Further research is needed to fully explore the potential of this compound-derived materials in controlled drug release and other advanced biomedical applications. The ability to tune the hydrophobicity and porosity of the silica matrix by varying the DEDES concentration presents a promising avenue for the development of tailored drug delivery systems.

References

Diethyldiethoxysilane: An In-depth Technical Guide to its Application as a Silica Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyldiethoxysilane (DEDES) is an organosilicon compound belonging to the alkoxysilane family, characterized by the chemical formula (C₂H₅)₂Si(OC₂H₅)₂. While less common in literature than its tetra-functional counterpart, tetraethoxysilane (TEOS), DEDES serves as a valuable precursor in the synthesis of silica-based materials. Its bifunctional nature, with two hydrolyzable ethoxy groups, leads to the formation of linear or cyclic polysiloxane chains, offering unique properties to the resulting silica (B1680970) network. This technical guide provides a comprehensive overview of DEDES, focusing on its role as a silica precursor, its physicochemical properties, reaction mechanisms, and generalized experimental protocols.

It is important to note that while this guide focuses on this compound, much of the available literature details its use as a co-precursor, often with TEOS, to modify the final properties of silica materials. Detailed studies on DEDES as a sole precursor are limited. Therefore, some information presented herein is based on the general principles of alkoxysilane chemistry and data from its close analog, dimethyldiethoxysilane (DMDES).

Physicochemical and Safety Information

A thorough understanding of the physical and chemical properties of a precursor is paramount for its safe and effective use in any experimental setting. The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Chemical Formula C₈H₂₀O₂Si
Molecular Weight 176.33 g/mol [1]
Appearance Colorless liquid[2]
CAS Number 760-41-8
Boiling Point 155-156 °C
Flash Point 36 °C
Density 0.865 g/cm³ at 25 °C
Refractive Index 1.405 at 20 °C
Solubility Reacts with water. Soluble in many organic solvents.

Safety Precautions: this compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is moisture-sensitive and should be stored under an inert atmosphere.

Reaction Mechanisms: Hydrolysis and Condensation

The transformation of this compound into a silica network occurs through a two-step sol-gel process: hydrolysis and condensation. These reactions can be catalyzed by either an acid or a base, with the catalyst influencing the reaction rates and the structure of the final silica material.

Hydrolysis

In the initial step, the ethoxy groups (-OC₂H₅) of DEDES react with water to form silanol (B1196071) groups (-OH) and ethanol (B145695) as a byproduct. This reaction can proceed in a stepwise manner, with one or both ethoxy groups being replaced.

(C₂H₅)₂Si(OC₂H₅)₂ + H₂O → (C₂H₅)₂Si(OC₂H₅)(OH) + C₂H₅OH (C₂H₅)₂Si(OC₂H₅)(OH) + H₂O → (C₂H₅)₂Si(OH)₂ + C₂H₅OH

Condensation

Following hydrolysis, the newly formed silanol groups undergo condensation reactions to form siloxane bridges (-Si-O-Si-), releasing water or ethanol. This step leads to the growth of polysiloxane chains and the eventual formation of a three-dimensional silica network.

  • Water-producing condensation: (C₂H₅)₂Si(OH)₂ + (HO)₂Si(C₂H₅)₂ → (C₂H₅)₂(HO)Si-O-Si(OH)(C₂H₅)₂ + H₂O

  • Alcohol-producing condensation: (C₂H₅)₂Si(OH)₂ + (C₂H₅O)₂Si(C₂H₅)₂ → (C₂H₅)₂(HO)Si-O-Si(OC₂H₅)(C₂H₅)₂ + C₂H₅OH

The bifunctionality of DEDES restricts the cross-linking to linear or cyclic structures, in contrast to the highly branched networks formed from tetra-functional precursors like TEOS.

Catalysis
  • Acid Catalysis: Under acidic conditions, the hydrolysis reaction is typically fast, and the condensation reaction is the rate-limiting step. This generally leads to the formation of more linear, less branched polymer chains.

  • Base Catalysis: In the presence of a base, the condensation reaction is generally faster than hydrolysis. This promotes the formation of more highly branched and particulate silica structures.

G General Hydrolysis and Condensation Pathway of this compound cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_final Final Structure DEDES This compound (C₂H₅)₂Si(OC₂H₅)₂ Intermediate Mono-hydrolyzed DEDES (C₂H₅)₂Si(OC₂H₅)(OH) DEDES->Intermediate + H₂O - C₂H₅OH Silanol Di-hydrolyzed DEDES (C₂H₅)₂Si(OH)₂ Intermediate->Silanol + H₂O - C₂H₅OH Dimer Siloxane Dimer Silanol->Dimer + Silanol - H₂O or C₂H₅OH Polymer Polydiethylsiloxane Chain Dimer->Polymer + n(Silanol) - n(H₂O or C₂H₅OH) Silica Silica Network (Linear/Cyclic) Polymer->Silica

Caption: General reaction pathway for the formation of a silica network from this compound.

Experimental Protocols

Due to the limited availability of literature on the use of DEDES as a sole precursor, the following protocols are generalized based on standard procedures for silica synthesis from alkoxysilanes. Researchers should consider these as starting points for experimental design and optimization.

Sol-Gel Synthesis of Silica Nanoparticles (Generalized Stöber Method)

This method is widely used for the synthesis of monodisperse silica nanoparticles. The particle size can be tuned by varying the concentrations of reactants, catalyst, and the solvent system.

Materials:

Procedure:

  • In a flask, prepare a solution of ethanol and deionized water. The ratio will influence the final particle size.

  • Add a specific amount of ammonium hydroxide to the ethanol/water mixture and stir to ensure homogeneity. This will act as the catalyst.

  • In a separate container, dissolve the desired amount of DEDES in ethanol.

  • Rapidly add the DEDES/ethanol solution to the stirring ethanol/water/ammonia mixture.

  • Allow the reaction to proceed at room temperature for a set period (e.g., 2-24 hours). The solution will become turbid as silica particles form and grow.

  • The resulting silica particles can be collected by centrifugation, followed by washing with ethanol and/or water to remove unreacted precursors and byproducts.

  • The washed particles can be dried in an oven at a suitable temperature (e.g., 60-120 °C).

G Generalized Sol-Gel Experimental Workflow start Start prep_solution Prepare Ethanol/ Water/Ammonia Mixture start->prep_solution prep_precursor Prepare DEDES/ Ethanol Solution start->prep_precursor mixing Rapidly Mix Solutions with Stirring prep_solution->mixing prep_precursor->mixing reaction Allow Reaction to Proceed (e.g., 2-24h at RT) mixing->reaction centrifugation Collect Particles via Centrifugation reaction->centrifugation washing Wash Particles with Ethanol and/or Water centrifugation->washing drying Dry Particles in Oven washing->drying end End drying->end

Caption: A generalized workflow for the sol-gel synthesis of silica nanoparticles using DEDES.

Chemical Vapor Deposition (CVD) of Silica Thin Films (Generalized)

CVD is a technique used to deposit high-quality thin films on a substrate. The properties of the film are highly dependent on the process parameters.

Apparatus:

  • A CVD reactor with a heated substrate holder.

  • Mass flow controllers for precise gas delivery.

  • A vacuum system.

  • A bubbler or vaporizer to introduce the DEDES precursor into the gas stream.

Gases:

  • This compound (DEDES) vapor.

  • An oxidizing agent (e.g., Oxygen, O₂, or Nitrous Oxide, N₂O).

  • An inert carrier gas (e.g., Nitrogen, N₂, or Argon, Ar).

General Procedure:

  • The substrate (e.g., a silicon wafer) is placed on the holder inside the CVD reactor.

  • The reactor is evacuated to a base pressure and then heated to the desired deposition temperature.

  • The inert carrier gas is flowed through the DEDES bubbler to transport the precursor vapor into the reactor.

  • The oxidizing gas is introduced into the reactor simultaneously.

  • The precursor and oxidant react at the heated substrate surface to deposit a silica thin film.

  • After the desired deposition time, the precursor and oxidant flows are stopped, and the reactor is cooled down under an inert gas flow.

Key Process Parameters to Control:

  • Substrate Temperature

  • Reactor Pressure

  • Flow rates of DEDES, oxidant, and carrier gas

  • Ratio of oxidant to DEDES

Properties of DEDES-Derived Silica

The presence of two ethyl groups directly bonded to the silicon atom in DEDES imparts a degree of organic character to the resulting silica network. This can lead to materials with properties that differ from those derived from purely inorganic precursors like TEOS.

Expected Properties and Comparison with TEOS-Derived Silica:

PropertyExpected Trend in DEDES-Derived Silica (vs. TEOS)Rationale
Hydrophobicity IncreasedThe presence of ethyl groups reduces the density of hydrophilic silanol groups on the surface, leading to a more water-repellent material.
Network Connectivity DecreasedAs a bifunctional precursor, DEDES forms linear or cyclic chains, resulting in a less cross-linked and potentially more flexible network.
Porosity Potentially alteredThe different network structure may lead to variations in pore size and volume, depending on the synthesis conditions.
Density Potentially lowerThe incorporation of less dense organic groups may reduce the overall density of the material.
Refractive Index Potentially lowerThe lower density and presence of organic groups can lead to a decrease in the refractive index.

Conclusion

This compound presents an interesting alternative to traditional silica precursors for the synthesis of functionalized silica materials. Its bifunctional nature allows for the creation of unique linear or cyclic polysiloxane structures, which can impart properties such as increased hydrophobicity and flexibility to the final material. While the literature on DEDES as a sole precursor is not extensive, the fundamental principles of sol-gel and CVD chemistry provide a solid framework for its application. Further research into the specific reaction kinetics and material properties of pure DEDES-derived silica would be highly valuable for advancing its use in specialized applications within materials science and drug development.

References

An In-depth Technical Guide to the Safe Handling of Diethyldiethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethyldiethoxysilane is a versatile organosilicon compound utilized in various industrial and research applications, including as a chemical intermediate.[1] Its unique properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory and manufacturing personnel. This guide provides a comprehensive overview of the safety and handling precautions for this compound.

Physicochemical and Hazard Properties

This compound is a clear, colorless liquid.[2] It is a highly flammable liquid and vapor, posing a significant fire risk.[1][3] The substance is also known to cause eye irritation.[1] It is sensitive to moisture and will decompose slowly in contact with moist air or water, liberating ethanol.[1][2] Vapors of this compound are heavier than air and may travel to a source of ignition and flash back.[4][5]

Table 1: Physicochemical and Toxicity Data for this compound

PropertyValueSource(s)
Chemical Formula C6H16O2Si[1][3]
Molecular Weight 148.28 g/mol [3]
Physical State Liquid[1][2]
Appearance Colorless, clear liquid[2]
Boiling Point 114 °C (237 °F)[3][5]
Flash Point 11 °C (51.8 °F)[2][5]
Autoignition Temperature 275 °C[5]
Melting Point -70 °C[5]
Solubility Insoluble in water; Soluble in organic solvents[4][6]
Vapor Density Heavier than air[4]
LD50 Oral (Rat) 9280 mg/kg[1]
LC50 Inhalation (Rat) 20 g/m³ (8 h)[1]

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and an eye irritant.[1] Some sources also indicate it may cause skin and respiratory irritation.[2][4] It is suspected of damaging fertility or the unborn child.[3]

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[3][7]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H320: Causes eye irritation.[1]

  • H332: Harmful if inhaled.[4]

  • H335: May cause respiratory irritation.[4]

  • H361: Suspected of damaging fertility or the unborn child.[3]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.

  • Eye Protection: Wear chemical safety goggles that are impact and splash resistant.[2][8] A face shield should be worn in conjunction with goggles when there is a high risk of splashing.[8]

  • Skin Protection: Wear protective gloves (neoprene or nitrile rubber are recommended) and clothing to prevent skin contact.[8][9] Flame-retardant and antistatic protective clothing should be considered.[3][10]

  • Respiratory Protection: If engineering controls such as local exhaust ventilation are insufficient, a NIOSH-certified organic vapor respirator should be used.[1][8] The specific type of respirator will depend on the workplace conditions and potential exposure levels.[2]

Safe Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2][7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][3] "No smoking" policies should be strictly enforced in handling areas.[8]

  • Use only non-sparking tools and explosion-proof equipment.[2][7]

  • Ground and bond containers and receiving equipment during transfer to prevent static discharge.[3][8]

  • Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or mists.[9]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]

  • Keep away from incompatible materials such as oxidizing agents, acids, water, and moisture.[1][5]

  • Store in a designated flammables area.[2]

  • Protect from moisture, as the material decomposes on contact with water.[1][2]

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[1] If the individual feels unwell or breathing is difficult, seek immediate medical attention.[2][7]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[1] Rinse the mouth with water and seek immediate medical attention.[2][7]

Accidental Release and Spill Procedures

In the event of a spill, the following workflow should be initiated:

Spill_Response_Workflow start Spill Detected evacuate Evacuate Unnecessary Personnel start->evacuate eliminate_ignition Eliminate All Ignition Sources (No smoking, flares, sparks, or flames) evacuate->eliminate_ignition ppe Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) eliminate_ignition->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Absorbent Material (Sand, Dry Lime, Soda Ash) ventilate->contain collect Collect Absorbed Material using Non-Sparking Tools contain->collect dispose Place in a Closed, Labeled Container for Disposal collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Spill Cleaned Up decontaminate->end

Caption: Workflow for handling a this compound spill.

Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, water fog, alcohol-resistant foam, carbon dioxide, or dry chemical.[1]

  • Firefighting Instructions: Exercise caution when fighting any chemical fire.[1] Use a water spray or fog to cool exposed containers.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]

  • Hazards: Highly flammable liquid and vapor.[1] Vapors can form explosive mixtures with air.[4] Containers may explode when heated.[5] Irritating fumes and organic acid vapors may be generated in a fire.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[1][3] Incineration is a recommended disposal method.[1] Handle empty containers with care as they may contain flammable residual vapors.[1] Do not allow the chemical to enter drains or waterways.[4][7]

This guide is intended to provide essential safety and handling information. It is imperative that all personnel who handle this compound receive comprehensive training on its hazards and the procedures necessary for its safe use. Always refer to the most current Safety Data Sheet (SDS) for the specific product being used.

References

Navigating the Solution: An In-depth Technical Guide to the Solubility of Diethyldiethoxysilane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of diethyldiethoxysilane in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the fundamental principles governing its solubility, qualitative expectations in various solvent classes, and a detailed experimental protocol for determining precise solubility values.

Understanding this compound: A Physicochemical Overview

This compound ((C₂H₅)₂Si(OC₂H₅)₂) is an organosilicon compound characterized by a central silicon atom bonded to two ethyl groups and two ethoxy groups. This structure imparts a predominantly non-polar character to the molecule, which is the primary determinant of its solubility behavior. The principle of "like dissolves like" is paramount in predicting its compatibility with various organic solvents. Silanes, in a broader sense, are recognized for their solubility in organic solvents such as toluene (B28343) and hexane, while exhibiting minimal solubility in water due to their nonpolar nature.[1] The solubility of silanes can be influenced by factors such as the molecular structure of the silane (B1218182), the nature of the solvent, temperature, and pressure.[2]

Key Physicochemical Properties Influencing Solubility:

  • Polarity: The molecule has a low overall polarity. The Si-C bonds are relatively non-polar, and while the Si-O-C linkage introduces some polarity, the surrounding ethyl groups contribute to a hydrophobic character.

  • Molecular Size and Shape: The tetrahedral arrangement of the substituents around the silicon atom and the flexible ethyl and ethoxy groups influence how the molecule packs and interacts with solvent molecules.

  • Intermolecular Forces: The primary intermolecular forces at play are van der Waals forces (specifically, London dispersion forces). The potential for weak dipole-dipole interactions exists due to the ethoxy groups, but hydrogen bonding is absent.

Qualitative Solubility Profile of this compound

Based on its physicochemical properties, the expected solubility of this compound in common organic solvents is summarized in the table below. It is important to note that these are qualitative predictions, and experimental verification is necessary for precise applications.

Solvent ClassRepresentative SolventsExpected Solubility/MiscibilityRationale
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneHigh / MiscibleSimilar non-polar nature and reliance on London dispersion forces for intermolecular interactions.
Aromatic Toluene, Benzene, XyleneHigh / MiscibleNon-polar aromatic rings interact favorably with the non-polar alkyl groups of this compound through dispersion forces.
Chlorinated Dichloromethane, ChloroformHigh / MiscibleAlthough possessing some polarity, these solvents are effective at solvating non-polar and weakly polar compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)High / MiscibleThe ether oxygen provides some polarity but the overall character is compatible with the weakly polar nature of this compound.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate to HighThe carbonyl group introduces significant polarity. While likely soluble, complete miscibility may depend on the specific ketone and temperature.
Alcohols Ethanol, Methanol, IsopropanolModerate to LowThe high polarity and hydrogen-bonding network of alcohols are less compatible with the non-polar nature of this compound. Solubility is expected to decrease with increasing alcohol polarity.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to Very LowThe very high polarity and strong dipole-dipole interactions of these solvents make them poor solvents for non-polar compounds like this compound.
Water InsolubleThe highly polar, hydrogen-bonding nature of water is incompatible with the non-polar this compound.[3]

Experimental Protocol for Determining Solubility/Miscibility

The following is a detailed methodology for determining the solubility or miscibility of this compound in a specific organic solvent. This protocol is adapted from standard laboratory practices and methodologies similar to those outlined in ASTM D1722 for water miscibility of water-soluble solvents, but is tailored for organic solvent systems.[4][5][6]

Objective: To determine the concentration at which this compound is soluble in a given organic solvent at a specified temperature, or to confirm complete miscibility.

Materials and Equipment:

  • This compound (of known purity)

  • Organic solvent of interest (analytical grade)

  • Calibrated volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated pipettes or micropipettes

  • Glass vials or test tubes with secure caps

  • Vortex mixer or magnetic stirrer with stir bars

  • Constant temperature bath or incubator

  • Analytical balance (for gravimetric preparation)

  • Light source with a dark background for visual inspection

Procedure:

  • Preparation of Standard Solutions (if determining a solubility limit):

    • Accurately weigh a specific amount of this compound and dissolve it in a known volume of the organic solvent to create a stock solution of a known concentration (e.g., in g/L or mol/L).

    • Perform serial dilutions of the stock solution to prepare a range of solutions with decreasing concentrations.

  • Miscibility Test (for qualitative assessment):

    • In a clean, dry glass vial, add a known volume of the organic solvent (e.g., 5 mL).

    • To this, add an equal volume of this compound.

    • Securely cap the vial and vortex or stir the mixture vigorously for 1-2 minutes.

    • Allow the vial to stand undisturbed at a controlled temperature for at least 30 minutes.

    • Visually inspect the mixture against a dark background. The presence of a single, clear, and uniform phase indicates miscibility. The appearance of cloudiness, turbidity, or a distinct second layer indicates immiscibility or partial miscibility.

  • Solubility Limit Determination (for quantitative measurement):

    • Method A: Titration-Based Approach

      • Place a known volume of the organic solvent in a vial at a controlled temperature.

      • Incrementally add small, known volumes of this compound to the solvent, mixing thoroughly after each addition.

      • Continue adding the silane until the solution becomes persistently cloudy or a second phase appears that does not disappear upon mixing.

      • The total volume of this compound added to the known volume of solvent at the point of saturation can be used to calculate the solubility.

    • Method B: Saturated Solution Preparation

      • In a vial, add an excess amount of this compound to a known volume of the organic solvent.

      • Seal the vial and agitate the mixture (e.g., using a magnetic stirrer or shaker) in a constant temperature bath for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

      • After equilibration, allow the mixture to stand undisturbed in the temperature bath for any undissolved phase to separate.

      • Carefully extract a known volume of the clear, saturated supernatant (the solvent phase).

      • Determine the concentration of this compound in the supernatant using an appropriate analytical technique (e.g., gas chromatography, NMR with an internal standard, or gravimetric analysis after solvent evaporation).

Data Reporting:

  • For miscibility, report as "miscible" or "immiscible" at the tested temperature.

  • For solubility, report the value in standard units such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or as a weight percentage (% w/w) at the specified temperature.

Safety Precautions:

  • This compound and many organic solvents are flammable and may be irritants. Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the specific solvent being used for detailed hazard information.

Visualizing Solubility Principles

The following diagram illustrates the key factors influencing the solubility of this compound in organic solvents.

G cluster_factors Governing Principle: 'Like Dissolves Like' DEDS This compound Solubility Solubility Outcome DEDS->Solubility Interaction based on similarity of properties DEDS_props Properties: - Low Polarity - Predominantly van der Waals forces - No H-bonding DEDS->DEDS_props Solvent Organic Solvent Solvent->Solubility Interaction based on similarity of properties Solvent_props Solvent Properties: - Polarity - Intermolecular Forces - Molecular Structure Solvent->Solvent_props High_Sol High Solubility / Miscibility (e.g., Hexane, Toluene) Solubility->High_Sol Similar Properties Low_Sol Low Solubility / Immiscibility (e.g., Water, DMSO) Solubility->Low_Sol Dissimilar Properties

Caption: Factors influencing this compound solubility.

Conclusion

References

Unveiling the Nanoscale Potential of Diethyldiethoxysilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethyldiethoxysilane (DEDEOS), a member of the organosilane family, is emerging as a versatile precursor and surface modifier in the rapidly advancing field of nanotechnology. Its unique chemical structure allows for its participation in sol-gel processes, enabling the synthesis of silica-based nanomaterials with tunable properties. This technical guide delves into the core applications of this compound in nanotechnology, with a focus on nanoparticle synthesis, surface modification for hydrophobicity, and its burgeoning role in sophisticated drug delivery systems.

Core Applications and Principles

The utility of this compound in nanotechnology primarily stems from its ability to undergo hydrolysis and condensation reactions. The ethoxy groups (-OCH2CH3) are hydrolyzable, forming reactive silanol (B1196071) groups (Si-OH), while the diethyl groups (-CH2CH3) remain bonded to the silicon atom, imparting organic character to the resulting material. This dual functionality is harnessed in several key areas:

  • Silica (B1680970) Nanoparticle Synthesis: this compound is often employed as a co-precursor with other silicon alkoxides, such as tetraethoxysilane (TEOS), in the sol-gel synthesis of silica nanoparticles. The inclusion of DEDEOS allows for the modification of the silica network, influencing particle size, porosity, and surface chemistry. The sol-gel process is a wet-chemical technique that involves the evolution of a colloidal suspension (sol) into a gel-like network.[1][2]

  • Surface Modification for Hydrophobicity: The ethyl groups of this compound are inherently nonpolar, making it an effective agent for rendering surfaces hydrophobic. By reacting DEDEOS with hydroxyl-rich surfaces of various nanomaterials, a low-surface-energy coating is formed, which repels water. This is particularly valuable for creating self-cleaning surfaces, protective coatings, and for controlling the interaction of nanoparticles with biological systems.[3][4]

  • Drug Delivery Systems: The biocompatibility and tunable properties of silica nanoparticles make them attractive candidates for drug delivery.[5] this compound can be used to modify the surface of these nanoparticles, controlling their hydrophobicity and, consequently, their interaction with cell membranes and drug molecules. This allows for the potential development of controlled-release formulations for both hydrophobic and hydrophilic drugs.[6]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of this compound and related silanes in the synthesis and modification of nanoparticles. It is important to note that specific values can vary significantly based on the experimental conditions.

ParameterValuePrecursor(s)CatalystReference(s)
Nanoparticle Diameter10 - 52 nmTEOS and dimethyldiethoxysilane (DMDEOS)Ammonium (B1175870) hydroxide (B78521)
Optimal Water:Si Molar Ratio~9TEOS and DMDEOSAmmonium hydroxide
Nanoparticle Size79.68 - 87.35 nmTEOSAcetic acid[7]
Nanoparticle Size~50 nm (at lower concentrations)TEOSAmmonium hydroxide
Nanoparticle Size50, 30-20, 15 nm (method dependent)TEOSVarious[8][9]

Table 1: Nanoparticle Synthesis Parameters. This table presents typical size ranges and reaction parameters for silica nanoparticles synthesized using the sol-gel method with silane (B1218182) precursors.

ParameterValueModifying Agent(s)SubstrateReference(s)
Water Contact Angle105-115° (est.)Tetradecyl (C14) silaneSilica/Silicon Wafer[1]
Water Contact Angle>150°Metal alkoxide with hydrophobic silane vaporVarious[5][10]
Water Contact Angle95° - 135°Various alkyl-alkoxy/chloro silanesSilica aerogels[11]

Table 2: Surface Modification for Hydrophobicity. This table highlights the water contact angles achieved on surfaces modified with different silane compounds, indicating the degree of hydrophobicity.

ParameterValueNanoparticle SystemDrug ModelReference(s)
Drug Loading Efficiency37% and 44%Carboxylic acid-modified HMSNsDoxorubicin and NVP[12]
Drug Release (pH 5)~40% (72h)Mesoporous Silica Nanoparticles (MSNs)Doxorubicin[8]
Drug Release (pH 7.4)~30% (72h)Mesoporous Silica Nanoparticles (MSNs)Doxorubicin[8]
Drug Loading33.69%Amine-functionalized SBA-15Betamethasone Sodium Phosphate[13]

Table 3: Drug Delivery Parameters. This table provides examples of drug loading and release characteristics of functionalized silica nanoparticles.

Experimental Protocols

Synthesis of Silica Nanoparticles via Sol-Gel Process (Stöber Method)

This protocol describes a general procedure for the synthesis of silica nanoparticles using a silane precursor like TEOS. This compound can be introduced as a co-precursor to modify the nanoparticle properties.

Materials:

Procedure:

  • In a flask, prepare a solution of ethanol and deionized water.

  • Add the ammonium hydroxide solution to the ethanol/water mixture and stir to ensure homogeneity.

  • In a separate container, mix TEOS (and DEDEOS if used) with ethanol.

  • Add the silane/ethanol solution to the stirred ammonia/ethanol/water mixture.

  • Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-24 hours). The solution will become turbid as nanoparticles form.

  • Collect the silica nanoparticles by centrifugation.

  • Wash the nanoparticles several times with ethanol and deionized water to remove unreacted reagents.

  • Dry the nanoparticles in an oven or under vacuum.[14]

Hydrophobic Surface Modification of Nanoparticles

This protocol outlines the general steps for modifying the surface of pre-synthesized silica nanoparticles to make them hydrophobic using this compound.

Materials:

  • Silica nanoparticles

  • This compound (DEDEOS)

  • Anhydrous toluene (B28343) or other suitable organic solvent

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Disperse the dried silica nanoparticles in the anhydrous solvent under an inert atmosphere.

  • Add this compound to the nanoparticle suspension. The amount of silane will depend on the desired degree of surface coverage.

  • Heat the reaction mixture under reflux for several hours with continuous stirring.

  • Allow the mixture to cool to room temperature.

  • Collect the surface-modified nanoparticles by centrifugation.

  • Wash the nanoparticles thoroughly with the solvent to remove any unreacted silane.

  • Dry the hydrophobic nanoparticles under vacuum.[15]

Drug Loading into Functionalized Silica Nanoparticles

This protocol provides a general method for loading a drug into porous silica nanoparticles. The surface functionality, which can be influenced by the use of this compound during synthesis, will affect the drug loading and release properties.

Materials:

  • Functionalized mesoporous silica nanoparticles

  • Drug of interest

  • Suitable solvent for the drug

  • Phosphate-buffered saline (PBS) or other appropriate release medium

Procedure:

  • Disperse the functionalized silica nanoparticles in a solution of the drug dissolved in a suitable solvent.

  • Stir the suspension for an extended period (e.g., 24 hours) at room temperature to allow the drug to adsorb into the pores of the nanoparticles.

  • Collect the drug-loaded nanoparticles by centrifugation.

  • Wash the nanoparticles with the solvent to remove any drug that is not encapsulated.

  • Dry the drug-loaded nanoparticles.

  • To study the drug release, disperse a known amount of the drug-loaded nanoparticles in a release medium (e.g., PBS at a specific pH) and monitor the concentration of the released drug over time using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[3][8][13]

Visualizing the Nanotechnology Workflow

To better illustrate the processes described, the following diagrams, generated using the DOT language, depict the key workflows.

G cluster_0 Sol-Gel Synthesis of Silica Nanoparticles Precursors Silane Precursors (TEOS, DEDEOS) Mixing Mixing Precursors->Mixing Solvent Ethanol/Water Solvent->Mixing Catalyst Ammonia Catalyst->Mixing Hydrolysis Hydrolysis Mixing->Hydrolysis Condensation Condensation Hydrolysis->Condensation Nanoparticle_Formation Silica Nanoparticles Condensation->Nanoparticle_Formation

Sol-Gel Synthesis Workflow

G cluster_1 Hydrophobic Surface Modification Nanoparticles Hydrophilic Silica Nanoparticles Reaction Reaction Nanoparticles->Reaction Silane This compound (DEDEOS) Silane->Reaction Solvent Anhydrous Solvent Solvent->Reaction Washing Washing Reaction->Washing Drying Drying Washing->Drying Hydrophobic_Nanoparticles Hydrophobic Nanoparticles Drying->Hydrophobic_Nanoparticles

Surface Modification Process

G cluster_2 Drug Delivery and Release Mechanism cluster_loading Drug Loading cluster_release Drug Release Functionalized_NP Functionalized Silica Nanoparticle (with DEDEOS) Loading Adsorption/ Encapsulation Functionalized_NP->Loading Drug_Solution Drug in Solution Drug_Solution->Loading Loaded_NP Drug-Loaded Nanoparticle Loading->Loaded_NP Target_Site Target Site (e.g., Tumor Microenvironment) Loaded_NP->Target_Site Release Diffusion/ Matrix Erosion Loaded_NP->Release Stimulus Stimulus (e.g., pH, Enzymes) Target_Site->Stimulus Stimulus->Release Released_Drug Released Drug Release->Released_Drug Therapeutic_Effect Therapeutic Effect Released_Drug->Therapeutic_Effect

Drug Delivery Logical Flow

Conclusion

This compound serves as a valuable and versatile building block in the field of nanotechnology. Its application in the sol-gel synthesis of silica nanoparticles allows for the tuning of their physicochemical properties. Furthermore, its role as a surface modifying agent is crucial for creating hydrophobic nanomaterials with a wide range of potential applications. In the realm of drug delivery, the incorporation of this compound into silica-based nanocarriers offers promising avenues for the development of controlled and targeted therapeutic systems. Further research into the specific reaction kinetics and the influence of process parameters will continue to unlock the full potential of this organosilane in creating advanced nanomaterials for the benefit of researchers, scientists, and drug development professionals.

References

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of Silica Nanoparticles using Diethyldiethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica (B1680970) nanoparticles (SiNPs) are versatile nanomaterials with significant potential in biomedical applications, particularly as drug delivery systems. Their high surface area-to-volume ratio, tunable particle size, and biocompatibility make them ideal carriers for therapeutic agents. The sol-gel process is a widely used and cost-effective method for synthesizing SiNPs. This document provides detailed application notes and protocols for the synthesis of silica nanoparticles using diethyldiethoxysilane (DEDES) as a precursor. While tetraethoxysilane (TEOS) is a more common precursor, DEDES offers the potential for creating particles with modified surface properties due to the presence of two ethyl groups directly bonded to the silicon atom.

The sol-gel process involves the hydrolysis of the precursor in an alcoholic solvent, followed by the condensation of the resulting silanol (B1196071) groups to form a network of Si-O-Si bonds. The overall reaction can be summarized as follows:

  • Hydrolysis: Si(OC₂H₅)₂(C₂H₅)₂ + 2H₂O → Si(OH)₂(C₂H₅)₂ + 2C₂H₅OH

  • Condensation: 2Si(OH)₂(C₂H₅)₂ → (C₂H₅)₂Si-O-Si(C₂H₅)₂ + H₂O

These reactions ultimately lead to the formation of spherical silica nanoparticles. The size and properties of the resulting nanoparticles are highly dependent on various reaction parameters.

Data Presentation: Influence of Reaction Parameters on Silica Nanoparticle Size

The following table summarizes the expected influence of key reaction parameters on the size of silica nanoparticles synthesized using a di-functional silane (B1218182) precursor like DEDES. This data is extrapolated from studies using similar precursors such as TEOS and dimethyldiethoxysilane (DDS).

ParameterEffect on Nanoparticle SizeRationale
Precursor (DEDES) Concentration Increasing concentration generally leads to larger particles.Higher precursor concentration results in a greater availability of monomer units, promoting particle growth over new particle nucleation.
Catalyst (e.g., NH₄OH) Concentration Increasing concentration generally leads to larger particles.The catalyst accelerates both hydrolysis and condensation reactions. Higher catalyst concentrations favor the growth of existing nuclei over the formation of new ones.
Water to Precursor Molar Ratio (H₂O/DEDES) Increasing the ratio up to a certain point can lead to smaller particles.A higher water concentration promotes the hydrolysis rate, leading to a higher nucleation rate and consequently smaller particles. However, excessive water can lead to uncontrolled precipitation.
Solvent The choice of alcohol as a solvent can influence particle size. Generally, longer-chain alcohols lead to larger particles.The polarity and viscosity of the solvent affect the solubility of the precursor and the diffusion of reactants, thereby influencing nucleation and growth rates.
Temperature Increasing the temperature generally leads to smaller particles.Higher temperatures increase the rates of both hydrolysis and nucleation, favoring the formation of a larger number of smaller particles.
Reaction Time Longer reaction times allow for more complete condensation and can lead to larger, more stable particles.The particles continue to grow as long as monomer is available in the solution.

Experimental Protocols

Protocol 1: Synthesis of Silica Nanoparticles (Target Size: 100-200 nm)

This protocol is a modified Stöber method adapted for the use of this compound (DEDES).

Materials:

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer with stir bar

  • Condenser

  • Dropping funnel

  • Temperature-controlled oil bath or heating mantle

  • Centrifuge

  • Ultrasonic bath

Procedure:

  • Reaction Setup: Assemble the three-neck round-bottom flask with a magnetic stirrer, a condenser, and a dropping funnel. Place the flask in a temperature-controlled oil bath.

  • Initial Mixture: In the flask, combine 100 mL of ethanol and 10 mL of deionized water.

  • Catalyst Addition: Add 5.0 mL of ammonium hydroxide solution to the ethanol-water mixture.

  • Stirring and Temperature Control: Begin stirring the mixture at 400 rpm and heat the solution to 60°C. Allow the temperature to stabilize.

  • Precursor Addition: In a separate beaker, prepare a solution of 10 mL of DEDES in 20 mL of ethanol.

  • Reaction Initiation: Add the DEDES solution dropwise to the reaction flask using the dropping funnel over a period of 30 minutes.

  • Reaction Progression: Allow the reaction to proceed for 4 hours at 60°C with continuous stirring. The solution will gradually become turbid, indicating the formation of silica nanoparticles.

  • Nanoparticle Collection: After the reaction is complete, cool the flask to room temperature. Transfer the nanoparticle suspension to centrifuge tubes.

  • Washing: Centrifuge the suspension at 8000 rpm for 15 minutes. Discard the supernatant. Resuspend the nanoparticle pellet in 50 mL of ethanol and sonicate for 10 minutes to disperse any aggregates. Repeat this washing step two more times with ethanol and once with deionized water.

  • Drying: After the final wash, resuspend the nanoparticles in a minimal amount of deionized water and freeze-dry or oven-dry at 80°C overnight to obtain a fine white powder.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Sol_Gel_Process Sol-Gel Synthesis of Silica Nanoparticles Precursor This compound (DEDES) in Ethanol Hydrolysis Hydrolysis (H₂O, Catalyst) Precursor->Hydrolysis Silanol Silanol Intermediates Si(OH)₂(C₂H₅)₂ Hydrolysis->Silanol Condensation Condensation Silanol->Condensation Nucleation Nucleation Condensation->Nucleation Growth Particle Growth Nucleation->Growth Nanoparticles Silica Nanoparticles (Si-O-Si Network) Growth->Nanoparticles

Caption: Sol-Gel Synthesis Workflow.

Experimental_Workflow Experimental Protocol Workflow A 1. Prepare Ethanol, Water, and Catalyst Mixture B 2. Heat and Stir the Mixture A->B D 4. Add DEDES Solution Dropwise B->D C 3. Prepare DEDES Solution in Ethanol C->D E 5. Allow Reaction to Proceed (e.g., 4 hours at 60°C) D->E F 6. Cool and Collect Nanoparticles by Centrifugation E->F G 7. Wash Nanoparticles with Ethanol and Water F->G H 8. Dry Nanoparticles G->H

Application Notes and Protocols for Hydrophobic Surface Modification Using Diethyldiethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyldiethoxysilane (DEDES) is an organosilane compound utilized for the hydrophobic modification of surfaces. This process, known as silanization, involves the covalent bonding of DEDES molecules to hydroxyl groups present on a substrate, forming a stable, low-energy surface layer. The diethyl groups of the silane (B1218182) orient away from the surface, creating a nonpolar, "hydrocarbon-like" monolayer that repels water and other polar liquids. This surface modification is of significant interest in various fields, including biomedical devices, microfluidics, and drug delivery systems, where controlling surface wettability is crucial.

The reaction mechanism proceeds in two primary steps: hydrolysis of the ethoxy groups on the silane to form reactive silanol (B1196071) groups, followed by the condensation of these silanols with the hydroxyl groups on the substrate surface to form stable siloxane bonds (Si-O-Substrate).

Data Presentation

Quantitative data for the water contact angle of surfaces modified specifically with this compound is not widely available in the reviewed literature. However, data for structurally similar short-chain alkyl-alkoxysilanes can provide an expectation of the moderate hydrophobicity achievable. A study comparing dimethyldiethoxysilane (DMDES) and dichlorodimethylsilane (B41323) (DCDMS) showed that the DMDES-modified surface remained partially hydrophilic.[1]

Silane PrecursorSubstrateDeposition MethodSolventPost-TreatmentAverage Water Contact Angle (°)Reference
Dimethyldiethoxysilane (DMDES)Amorphous SilicaNot SpecifiedNot SpecifiedNot Specified~39[1]
Dichlorodimethylsilane (DCDMS)Amorphous SilicaNot SpecifiedNot SpecifiedNot Specified>90[1]
Methyltriethoxysilane (MTES)GlassDip-CoatingEthanol/AmmoniaCalcination at 300°C82.53
Aminopropyltriethoxysilane (APTES)GlassSolutionAcetoneDrying at 100°C~85

Experimental Protocols

The following protocols are based on established methodologies for the silanization of common substrates and can be adapted for use with this compound.

Protocol 1: Solution Deposition on Glass or Silicon Wafers

This protocol describes the modification of glass or silicon wafer surfaces through immersion in a this compound solution.

Materials:

  • This compound (DEDES)

  • Anhydrous solvent (e.g., toluene (B28343), ethanol, or isopropanol)

  • Substrates (glass slides or silicon wafers)

  • Cleaning solution (e.g., Piranha solution [EXTREME CAUTION ADVISED] or detergent in deionized water)

  • Deionized water

  • Nitrogen gas

  • Oven or hotplate

Procedure:

  • Substrate Preparation (Cleaning and Activation):

    • Proper cleaning is critical for a uniform coating. Place the substrates in a beaker.

    • Add a cleaning solution. For aggressive cleaning and hydroxylation, Piranha solution (a 7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used at 90°C for 30 minutes. [EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.]

    • Alternatively, sonicate the substrates in a detergent solution for 15-20 minutes.[2]

    • Rinse the substrates thoroughly with deionized water.

    • Sonicate the substrates in deionized water for another 15 minutes to remove any residual cleaning solution.[2]

    • Dry the substrates in an oven at 110-120°C for at least 1 hour to ensure a completely dry surface and to activate the surface hydroxyl groups.[2]

    • Allow the substrates to cool to room temperature in a desiccator or under a stream of dry nitrogen.

  • Silanization Solution Preparation:

    • In a clean, dry glass container, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent like toluene or ethanol. The use of anhydrous solvents is crucial to prevent premature hydrolysis and polymerization of the silane in the solution.

  • Surface Modification:

    • Immerse the cleaned and dried substrates in the prepared silane solution. The immersion time can vary from 30 minutes to 2 hours, and may need to be optimized experimentally.[2] The reaction should be carried out in a controlled, low-humidity environment.

  • Rinsing:

    • After immersion, gently remove the substrates from the solution.

    • Rinse the substrates with the anhydrous solvent (e.g., toluene or ethanol) to remove any excess, unbound silane.[2]

  • Curing:

    • Cure the coated substrates by heating in an oven at 110-120°C for 30-60 minutes.[2] This step promotes the formation of stable covalent bonds between the silane and the substrate.

    • Alternatively, curing can be done at room temperature for 24 hours in a controlled humidity environment.[2]

  • Storage:

    • Store the hydrophobically modified substrates in a clean, dry environment.

Protocol 2: Vapor Phase Deposition

Vapor phase deposition can produce a more uniform monolayer and is suitable for complex geometries.

Materials:

  • This compound (DEDES)

  • Substrates (glass slides or silicon wafers)

  • Vacuum desiccator

  • Vacuum pump

  • Small vial

  • Oven or hotplate

Procedure:

  • Substrate Preparation:

    • Clean and activate the substrates as described in Protocol 1 (Step 1).

  • Silanization Setup:

    • Place the cleaned and dried substrates inside a vacuum desiccator.

    • In a small, open vial, add a few drops (e.g., 100-200 µL) of this compound and place it inside the desiccator, ensuring it is not in direct contact with the substrates.

  • Vapor Deposition:

    • Evacuate the desiccator using a vacuum pump for a few minutes and then seal it.

    • Allow the silanization to proceed at room temperature for 2-12 hours. The optimal time may need to be determined experimentally. For a more controlled reaction, the desiccator can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C).

  • Post-Treatment:

    • Vent the desiccator to atmospheric pressure, preferably in a fume hood.

    • Remove the coated substrates and rinse them with an anhydrous solvent (e.g., toluene or acetone) to remove any loosely bound silane molecules.

    • Dry the substrates with a stream of inert gas or in an oven at 100°C for 30 minutes.

Visualizations

Chemical Reaction Pathway

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation DEDES This compound (Et)₂Si(OEt)₂ Silanol Reactive Silanol (Et)₂Si(OH)₂ DEDES->Silanol + 2 H₂O Ethanol Ethanol (EtOH) H2O Water (H₂O) Substrate Substrate with -OH groups ModifiedSubstrate Hydrophobic Surface Substrate-O-Si(Et)₂- Substrate->ModifiedSubstrate + (Et)₂Si(OH)₂ H2O_out Water (H₂O) Silanol_ref Reactive Silanol (Et)₂Si(OH)₂

Caption: Reaction mechanism of hydrophobic surface modification using this compound.

Experimental Workflow for Solution Deposition

G start Start cleaning Substrate Cleaning (e.g., Piranha Solution) start->cleaning rinsing1 Rinse with Deionized Water cleaning->rinsing1 drying Dry in Oven (110-120°C) rinsing1->drying solution_prep Prepare DEDES Solution (1-5% v/v) drying->solution_prep immersion Immerse Substrate (30 min - 2 hr) solution_prep->immersion rinsing2 Rinse with Anhydrous Solvent immersion->rinsing2 curing Cure in Oven (110-120°C) rinsing2->curing characterization Surface Characterization (e.g., Contact Angle) curing->characterization end End characterization->end

Caption: Experimental workflow for solution-phase deposition of this compound.

References

Application Notes and Protocols for Diethyldiethoxysilane (DEDES) Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the preparation of hydrophobic coatings using diethyldiethoxysilane (DEDES) via the sol-gel method. The protocols outlined below are intended as a foundational methodology, which can be optimized for specific substrates and applications.

Introduction

This compound (DEDES) is an organosilane precursor used to create hydrophobic and protective coatings on various surfaces. The sol-gel process, a versatile method for producing solid materials from small molecules, is commonly employed for this purpose.[1] The process involves the hydrolysis and condensation of the DEDES precursor to form a stable siloxane network on the substrate.[2] The diethyl groups of the DEDES molecule orient away from the surface, creating a low-energy, water-repellent layer. This surface modification is of significant interest in fields such as biomedical devices, microfluidics, and advanced materials development where controlled wettability is crucial.

Chemical Reaction Pathway

The formation of a DEDES coating proceeds through a two-step reaction: hydrolysis and condensation. In the hydrolysis step, the ethoxy groups (-OC2H5) on the silicon atom are replaced by hydroxyl groups (-OH) through a reaction with water, typically catalyzed by an acid or a base. Subsequently, in the condensation step, the resulting silanol (B1196071) groups react with each other or with remaining ethoxy groups to form stable siloxane bonds (Si-O-Si), creating a cross-linked polymeric network on the substrate surface.

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation cluster_surface Surface Interaction DEDES This compound (DEDES) Silanol Hydrolyzed DEDES (Silanol Intermediate) DEDES->Silanol + H₂O - C₂H₅OH Silanol2 Hydrolyzed DEDES Siloxane Siloxane Network (Coating) Silanol2->Siloxane - H₂O or - C₂H₅OH Coated_Substrate Coated Substrate Siloxane->Coated_Substrate Substrate Substrate with -OH groups Substrate->Coated_Substrate Covalent Bonding

Caption: Chemical pathway of DEDES coating formation.

Experimental Protocols

Materials and Equipment

Materials:

  • This compound (DEDES, purity >98%)

  • Ethanol (B145695) (absolute)

  • Deionized water

  • Hydrochloric acid (HCl) or Ammonia (NH₄OH) solution (as catalyst)

  • Substrates (e.g., glass slides, silicon wafers)

  • Detergent solution or Piranha solution (for cleaning)

Equipment:

  • Beakers and magnetic stir plate

  • Pipettes

  • Ultrasonic bath

  • Spin coater or dip coater

  • Oven or hot plate

  • Goniometer (for contact angle measurement)

  • Microscope (for surface morphology)

Substrate Preparation

Proper cleaning of the substrate is critical for uniform coating.

  • Place substrates in a beaker with a detergent solution.

  • Sonicate for 15-20 minutes.

  • Rinse thoroughly with deionized water.

  • For a more rigorous clean, immerse in Piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION ADVISED ) for 10-15 minutes.

  • Rinse extensively with deionized water.

  • Dry the substrates with a stream of nitrogen or in an oven at 110°C for 1 hour.

Sol Preparation

The following protocol is for a typical DEDES sol preparation. Parameters can be adjusted based on desired coating properties.

  • In a clean, dry beaker, mix DEDES and ethanol in a 1:10 molar ratio.

  • In a separate beaker, prepare an aqueous solution of the catalyst. For acid catalysis, use 0.1 M HCl. For base catalysis, use 0.1 M NH₄OH.

  • Slowly add the catalyst solution to the DEDES/ethanol mixture while stirring. The molar ratio of water to DEDES should be between 1 and 4.

  • Continue stirring the solution at room temperature for at least 1 hour to allow for hydrolysis to occur. The solution should remain clear.

Coating Application

Spin Coating:

  • Place the cleaned substrate on the spin coater chuck.

  • Dispense a small amount of the DEDES sol onto the center of the substrate.

  • Spin the substrate at a speed between 1000 and 4000 rpm for 30-60 seconds.

Dip Coating:

  • Immerse the cleaned substrate into the DEDES sol.

  • Withdraw the substrate at a constant speed (e.g., 100-500 mm/min).[3]

Curing
  • After coating, place the substrates in an oven.

  • Cure at a temperature between 80°C and 150°C for 30-60 minutes to promote condensation and densification of the film.

Experimental Workflow

The overall experimental workflow for creating and characterizing DEDES coatings is depicted below.

G cluster_prep Preparation cluster_application Application cluster_characterization Characterization Substrate_Prep Substrate Cleaning Sol_Prep Sol Preparation Coating Spin or Dip Coating Sol_Prep->Coating Curing Curing Coating->Curing Contact_Angle Contact Angle Measurement Curing->Contact_Angle Morphology Surface Morphology Curing->Morphology Thickness Thickness Measurement Curing->Thickness

Caption: Experimental workflow for DEDES coatings.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for DEDES coatings. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Sol-Gel Preparation Parameters

ParameterRangeTypical Value
DEDES Concentration (in ethanol)1-10 vol%5 vol%
Water to DEDES Molar Ratio1-42
Catalyst TypeAcid (HCl) or Base (NH₄OH)0.1 M HCl
Stirring Time1-24 hours2 hours
Aging Time0-72 hours24 hours

Table 2: Coating Deposition and Curing Parameters

ParameterSpin CoatingDip Coating
Spin Speed1000-4000 rpm-
Spin Time30-60 s-
Withdrawal Speed-100-500 mm/min
Curing Temperature80-150 °C80-150 °C
Curing Time30-60 min30-60 min

Table 3: Expected Coating Properties

PropertyExpected Range
Water Contact Angle90-110°
Coating Thickness50-200 nm
Surface Roughness (Ra)< 5 nm

Characterization of Coatings

The effectiveness of the DEDES coating can be assessed using various analytical techniques:

  • Water Contact Angle Measurement: A goniometer is used to measure the static water contact angle, which provides a quantitative measure of the surface's hydrophobicity. Higher contact angles indicate greater water repellency.

  • Surface Morphology: Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) can be used to visualize the surface topography and assess the uniformity and smoothness of the coating.

  • Coating Thickness: Ellipsometry or a profilometer can be employed to measure the thickness of the deposited film.

  • Chemical Composition: X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of the silane (B1218182) coating by detecting the elemental composition (Si, C, O) on the surface. Fourier-transform infrared spectroscopy (FTIR) can be used to identify the presence of Si-O-Si bonds.

References

Application Notes and Protocols: Diethyldiethoxysilane as a Crosslinking Agent in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyldiethoxysilane as a crosslinking agent for polymers, particularly silicone elastomers like polydimethylsiloxane (B3030410) (PDMS). While specific quantitative data and detailed protocols for this compound are not extensively available in published literature, this document outlines the general principles, a representative experimental protocol, and expected property trends based on the behavior of similar alkoxysilane crosslinking agents.

Introduction

This compound ((C₂H₅)₂Si(OC₂H₅)₂) is a bifunctional organosilicon compound that can be used as a crosslinking agent for polymers containing reactive hydroxyl groups, such as hydroxyl-terminated polydimethylsiloxane (PDMS-OH). The crosslinking process, a condensation cure, proceeds via a two-step hydrolysis and condensation reaction, resulting in a stable three-dimensional polymeric network. This process is a type of room temperature vulcanization (RTV), which can occur at ambient conditions, although it can be accelerated with heat and catalysts.[1][2][3] The resulting crosslinked polymers exhibit enhanced mechanical properties, thermal stability, and chemical resistance, making them suitable for a wide range of applications, including in medical devices and drug delivery systems.

The crosslinking mechanism involves the hydrolysis of the ethoxy groups (-OC₂H₅) on the silicon atom in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then condense with the hydroxyl end groups of the polymer chains (e.g., PDMS-OH) or with other silanol groups to form stable siloxane bridges (-Si-O-Si-), releasing ethanol (B145695) as a byproduct.[1] This network formation transforms the liquid or semi-solid polymer into a solid, elastic material.

Key Applications

The use of this compound and similar alkoxysilanes as crosslinking agents is prevalent in the formulation of:

  • Silicone Elastomers and Rubbers: For applications requiring flexibility, durability, and biocompatibility.

  • Adhesives and Sealants: Providing strong adhesion and environmental resistance.[4]

  • Coatings: Offering protective and hydrophobic surfaces.

  • Biomaterials: For encapsulating drugs or fabricating medical devices where controlled mechanical properties are crucial.

Experimental Protocols

This section provides a general protocol for the preparation of a crosslinked PDMS elastomer using an alkoxysilane crosslinking agent. Note: This is a representative protocol and requires optimization for this compound, including the specific concentrations of the crosslinking agent and catalyst, as well as the curing time and temperature.

3.1. Materials

  • Hydroxyl-terminated polydimethylsiloxane (PDMS-OH) of a desired molecular weight

  • This compound (crosslinking agent)

  • Catalyst (e.g., dibutyltin (B87310) dilaurate (DBTDL) or stannous octoate)[3]

  • Toluene (B28343) or other suitable solvent (optional, for viscosity control)

  • Molds for casting (e.g., petri dishes, custom-made molds)

  • Vacuum desiccator

  • Oven

3.2. General Procedure for Preparation of Crosslinked PDMS

  • Preparation of the Pre-polymer Mixture:

    • In a clean, dry container, weigh the desired amount of hydroxyl-terminated PDMS.

    • If using a solvent, add it to the PDMS and mix thoroughly until a homogeneous solution is obtained.

    • Add the desired amount of this compound to the PDMS solution. The concentration of the crosslinking agent will directly influence the crosslink density and the final mechanical properties of the elastomer.[5][6] A typical starting point is a stoichiometric ratio based on the molecular weights of the PDMS and the crosslinker.

    • Add the catalyst to the mixture. The catalyst concentration typically ranges from 0.1 to 1.0 wt% of the total polymer and crosslinker weight.

  • Degassing:

    • Place the container with the mixture in a vacuum desiccator and apply a vacuum to remove any entrapped air bubbles. Degassing is crucial to obtain a transparent and defect-free elastomer.

  • Casting and Curing:

    • Pour the bubble-free mixture into the desired molds.

    • Curing can be performed at room temperature or accelerated at an elevated temperature. A typical curing schedule is 24-48 hours at room temperature, or 2-4 hours at 60-80°C in an oven.[7] The curing time and temperature will need to be optimized based on the specific formulation.

  • Post-Curing (Optional):

    • To ensure the completion of the crosslinking reaction and remove any residual byproducts, a post-curing step can be performed at a slightly elevated temperature (e.g., 100-120°C) for a few hours.

3.3. Characterization of the Crosslinked Polymer

  • Gel Content Determination: This measurement determines the extent of crosslinking. A known weight of the cured polymer is immersed in a suitable solvent (e.g., toluene or xylene) for 24-48 hours. The insoluble, swollen gel is then dried to a constant weight. The gel content is calculated as the percentage of the final dry weight to the initial weight.[8][9]

  • Mechanical Testing: The tensile strength, elongation at break, and Young's modulus of the cured elastomer can be determined using a universal testing machine according to ASTM standards (e.g., ASTM D412).[5]

  • Swelling Studies and Crosslink Density: The crosslink density can be estimated from swelling experiments using the Flory-Rehner equation.[10][11] A pre-weighed sample is immersed in a good solvent until equilibrium swelling is reached. The volume fraction of the polymer in the swollen gel is then used to calculate the crosslink density.

Data Presentation

The following tables present hypothetical quantitative data based on general trends observed for silicone elastomers crosslinked with alkoxysilanes. These tables illustrate the expected influence of the crosslinking agent concentration on the mechanical properties of the resulting polymer. Note: This data is for illustrative purposes only and actual values for this compound-crosslinked polymers will need to be determined experimentally.

Table 1: Effect of this compound Concentration on the Mechanical Properties of a PDMS Elastomer.

This compound (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
21.52500.8
42.81801.5
64.21202.5
83.5903.2
102.9703.8

As the concentration of the crosslinking agent increases, the tensile strength and Young's modulus are expected to increase up to an optimal point, after which they may decrease due to the formation of a more brittle network. The elongation at break generally decreases with increasing crosslinker concentration.[5]

Table 2: Influence of Curing Conditions on Gel Content and Crosslink Density.

Curing Temperature (°C)Curing Time (h)Gel Content (%)Crosslink Density (mol/cm³)
2548851.2 x 10⁻⁴
604921.8 x 10⁻⁴
802952.5 x 10⁻⁴

Higher curing temperatures and longer curing times generally lead to a higher degree of crosslinking, resulting in increased gel content and crosslink density.

Visualizations

5.1. Signaling Pathways and Experimental Workflows

Crosslinking_Mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation DEDS This compound (C₂H₅)₂Si(OC₂H₅)₂ Silanol Silanol Intermediate (C₂H₅)₂Si(OH)₂ DEDS->Silanol + 2 H₂O Water Moisture (H₂O) Ethanol1 Ethanol (C₂H₅OH) Silanol->Ethanol1 - 2 C₂H₅OH Crosslinked_PDMS Crosslinked PDMS Network Silanol->Crosslinked_PDMS + PDMS-OH PDMS_OH PDMS-OH HO-[Si(CH₃)₂O]n-H Ethanol2 Ethanol (C₂H₅OH) Crosslinked_PDMS->Ethanol2 - 2 H₂O or C₂H₅OH Catalyst Catalyst (e.g., DBTDL) Catalyst->Silanol Accelerates Catalyst->Crosslinked_PDMS Accelerates

Caption: Mechanism of PDMS crosslinking with this compound.

Experimental_Workflow cluster_prep Preparation cluster_curing Curing cluster_characterization Characterization A 1. Mix PDMS-OH, this compound, and Catalyst B 2. Degas Mixture in Vacuum Desiccator A->B C 3. Cast into Molds B->C D 4. Cure at Room Temperature or Elevated Temperature C->D E 5. Demold Cured Elastomer D->E F 6. Perform Characterization E->F G Gel Content Swelling Studies Mechanical Testing F->G

Caption: General workflow for preparing and characterizing crosslinked PDMS.

References

Step-by-Step Guide to Diethyldiethoxysilane Functionalization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the surface functionalization of various substrates using Diethyldiethoxysilane (DEDES). The protocols detailed below are foundational and can be adapted for specific applications, ranging from modifying the surface properties of nanoparticles to preparing substrates for the covalent attachment of therapeutic agents.

Introduction to this compound (DEDES) Functionalization

This compound ((C₂H₅)₂Si(OC₂H₅)₂) is a bifunctional organosilane used to modify surfaces containing hydroxyl (-OH) groups, such as silica (B1680970), glass, and metal oxides. The functionalization process relies on the hydrolysis of the ethoxy groups (-OC₂H₅) in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanol groups then condense with the hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (Si-O-Si). This process allows for the precise control of surface chemistry, enabling the tuning of properties like hydrophobicity and providing a platform for the subsequent attachment of other molecules.

The dual ethyl groups attached to the silicon atom in DEDES provide a degree of steric hindrance and hydrophobicity to the functionalized surface. This modification is particularly relevant in the development of drug delivery systems, where nanoparticle carriers can be functionalized to control their interaction with biological environments.

Reaction Mechanism: Hydrolysis and Condensation

The functionalization process with DEDES occurs in two primary steps:

  • Hydrolysis: The ethoxy groups of DEDES react with water to form silanol groups. This reaction is often catalyzed by an acid or a base.

  • Condensation: The newly formed silanol groups from the DEDES molecule react with the hydroxyl groups present on the substrate surface to form a stable siloxane bond, releasing ethanol (B145695) as a byproduct. The silanol groups of DEDES can also react with each other to form a polysiloxane layer on the surface.

The pH of the reaction medium plays a critical role in the kinetics of hydrolysis and condensation. Acidic conditions generally promote hydrolysis, leading to more linear and less branched polymer chains on the surface.[1] Conversely, basic conditions tend to accelerate the condensation reaction, which can result in more cross-linked and potentially particulate structures.[1]

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation DEDES This compound (C₂H₅)₂Si(OC₂H₅)₂ Silanol Reactive Silanol Intermediate (C₂H₅)₂Si(OH)₂ DEDES->Silanol + H₂O (Acid/Base Catalyst) Water Water (H₂O) Ethanol_byproduct1 Ethanol (C₂H₅OH) Functionalized_Substrate Functionalized Substrate with Si-O-Si bonds Silanol->Functionalized_Substrate + Substrate-OH Substrate Substrate with -OH groups Ethanol_byproduct2 Ethanol (C₂H₅OH)

General reaction mechanism for DEDES functionalization.

Experimental Protocols

The following are detailed protocols for the functionalization of silica nanoparticles and glass slides with DEDES. These can be adapted for other substrates with surface hydroxyl groups.

Protocol 1: Functionalization of Silica Nanoparticles

This protocol is adapted from procedures for similar alkoxysilanes.[2]

Materials:

  • Silica Nanoparticles (SiNPs)

  • This compound (DEDES)

  • Anhydrous Ethanol

  • Ammonium (B1175870) Hydroxide (B78521) (for basic catalysis) or Acetic Acid (for acidic catalysis)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Centrifuge and centrifuge tubes

  • Sonicator

Procedure:

  • Preparation of Silica Nanoparticle Suspension:

    • Disperse a known amount of silica nanoparticles in anhydrous ethanol to a final concentration of approximately 5 mg/mL.

    • Sonicate the suspension for 15-30 minutes to ensure the nanoparticles are well-dispersed and to break up any agglomerates.[3]

  • Hydrolysis of DEDES (Pre-hydrolysis Step):

    • In a separate container, prepare a solution of DEDES in anhydrous ethanol. The amount of DEDES will depend on the desired surface coverage. A common starting point is a weight ratio of SiNPs to DEDES ranging from 1:0.01 to 1:0.1.[2]

    • To this solution, add a controlled amount of deionized water to initiate hydrolysis. The molar ratio of water to ethoxy groups on DEDES is a critical parameter.

    • Add a catalytic amount of either ammonium hydroxide (for basic conditions) or acetic acid (for acidic conditions).

  • Functionalization Reaction:

    • Add the pre-hydrolyzed DEDES solution to the silica nanoparticle suspension in the round-bottom flask.

    • Equip the flask with a condenser and place it on a magnetic stirrer with heating capabilities.

    • Allow the reaction to proceed with continuous stirring at room temperature or with gentle heating (e.g., 50-70 °C) for 12-24 hours.

  • Purification of Functionalized Nanoparticles:

    • After the reaction is complete, collect the functionalized silica nanoparticles by centrifugation (e.g., 15,000 rpm for 10-20 minutes).[2]

    • Discard the supernatant, which contains unreacted DEDES and byproducts.

    • Resuspend the nanoparticle pellet in fresh anhydrous ethanol and sonicate to redisperse.

    • Repeat the centrifugation and redispersion steps at least three times to ensure the complete removal of any non-covalently bound silane (B1218182).[2]

  • Final Product:

    • After the final wash, the purified DEDES-functionalized silica nanoparticles can be stored dispersed in ethanol or dried under vacuum for long-term storage.

Protocol 2: Functionalization of Glass Slides

This protocol is adapted from general procedures for silanizing glass surfaces.[4][5]

Materials:

  • Glass microscope slides

  • This compound (DEDES)

  • Anhydrous Toluene (B28343) or Ethanol

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized Water

  • Nitrogen gas source

  • Oven

Procedure:

  • Cleaning and Activation of Glass Slides:

    • Clean the glass slides by sonicating in a series of solvents such as acetone, ethanol, and deionized water for 15 minutes each.

    • For a more thorough cleaning and to increase the density of surface hydroxyl groups, immerse the slides in Piranha solution for 15-30 minutes. Warning: Piranha solution is extremely corrosive and reactive. It must be handled with extreme caution in a fume hood with appropriate personal protective equipment.

    • Rinse the slides extensively with deionized water and dry them under a stream of nitrogen gas.

  • Preparation of Silanization Solution:

    • Prepare a 1-2% (v/v) solution of DEDES in anhydrous toluene or ethanol in a clean, dry container.

  • Functionalization Reaction:

    • Immerse the cleaned and activated glass slides in the DEDES solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature. To prevent the introduction of excess water from the atmosphere, this step can be performed in a desiccator or under an inert atmosphere.

  • Washing and Curing:

    • Remove the slides from the silanization solution and rinse them thoroughly with fresh anhydrous toluene or ethanol to remove any physisorbed silane.

    • Dry the slides under a stream of nitrogen.

    • To promote the formation of stable covalent bonds, cure the slides in an oven at 100-120 °C for 1-2 hours.[5]

  • Final Product:

    • The DEDES-functionalized glass slides are now ready for characterization or further use. They should exhibit increased hydrophobicity.

Characterization of DEDES-Functionalized Surfaces

Several analytical techniques can be employed to confirm the successful functionalization of the substrate with DEDES and to quantify the extent of surface modification.

Technique Information Provided Typical Quantitative Output Destructive? Key Advantages Limitations
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface.Atomic concentration (at%), layer thickness (nm).[6]NoHigh surface sensitivity, provides chemical bonding information.[6]Requires high vacuum, may not provide absolute quantification without standards.
Thermogravimetric Analysis (TGA) Mass loss as a function of temperature, indicating the amount of grafted organic material.Weight loss (%), grafting density.[2][7]YesProvides quantitative information on the amount of attached silane.[8]Mass loss can also be due to adsorbed water, requiring careful interpretation.[8]
Contact Angle Goniometry Surface wettability (hydrophobicity/hydrophilicity).Contact angle (°).[9]NoSimple, rapid assessment of changes in surface energy.[10]Indirect measure of functionalization; sensitive to surface roughness and contamination.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of specific chemical bonds.Identification of Si-O-Si and C-H bonds.NoConfirms the presence of the silane on the surface.Can be difficult to quantify and may have low sensitivity for very thin layers.
Atomic Force Microscopy (AFM) Surface topography and roughness.Root-mean-square (RMS) roughness (nm).NoHigh-resolution imaging of the surface morphology.Does not provide direct chemical information.

Applications in Drug Development

The functionalization of surfaces with DEDES offers several advantages in the field of drug development, particularly in the design of drug delivery systems.

  • Controlled Hydrophobicity: By modifying the surface of nanoparticles with DEDES, their hydrophobicity can be tuned. This is crucial for controlling their interaction with biological membranes and can influence their circulation time and biodistribution. Increased hydrophobicity can sometimes enhance the loading of hydrophobic drugs.

  • Inert Surface Coating: The ethyl groups of DEDES can create a relatively inert surface, which may reduce non-specific protein adsorption (biofouling). This is beneficial for drug delivery vehicles as it can help them evade the immune system and reach their target site.

  • Platform for Further Conjugation: While DEDES itself does not provide a reactive functional group for direct drug conjugation, the silanization process can be adapted using other silanes in conjunction with DEDES to introduce amine, carboxyl, or other reactive groups for the covalent attachment of drugs or targeting ligands.[11]

  • Controlled Release: The modification of porous silica nanoparticles with organosilanes has been shown to control the release of encapsulated drugs. The hydrophobic nature of the DEDES layer can modulate the diffusion of aqueous fluids into the pores, thereby controlling the drug release rate.[12]

G cluster_workflow Experimental Workflow cluster_prep 1. Substrate Preparation cluster_func 2. DEDES Functionalization cluster_char 3. Characterization cluster_app 4. Application Start Start Clean Substrate Cleaning (e.g., Solvents, Piranha) Start->Clean Activate Surface Activation (Hydroxylation) Clean->Activate Prepare_Silane Prepare DEDES Solution (with H₂O and Catalyst) Activate->Prepare_Silane Reaction Immersion/Reaction (Controlled Time & Temp) Prepare_Silane->Reaction Wash Washing/Purification (Ethanol/Toluene) Reaction->Wash Cure Curing (Oven) Wash->Cure XPS XPS (Elemental Composition) Cure->XPS TGA TGA (Grafting Density) Cure->TGA Contact_Angle Contact Angle (Wettability) Cure->Contact_Angle FTIR FTIR (Bond Confirmation) Cure->FTIR AFM AFM (Morphology) Cure->AFM Drug_Loading Drug Loading/ Conjugation XPS->Drug_Loading TGA->Drug_Loading Contact_Angle->Drug_Loading FTIR->Drug_Loading AFM->Drug_Loading In_Vitro_Release In Vitro Release Studies Drug_Loading->In_Vitro_Release Cell_Studies Cellular Uptake/ Toxicity Studies In_Vitro_Release->Cell_Studies

Logical workflow for DEDES functionalization and application.

References

Application Notes and Protocols for the Preparation of Aerogels Using Diethyldiethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica (B1680970) aerogels are a class of ultralight materials with exceptional properties, including high porosity, low density, large surface area, and excellent thermal insulation. These characteristics make them highly attractive for a variety of applications, including as carriers for drug delivery systems. The properties of silica aerogels can be tailored by carefully selecting the silicon precursor. While tetraethoxysilane (TEOS) is a commonly used precursor for creating rigid silica aerogels, the incorporation of diethyldiethoxysilane (DEDES) as a co-precursor allows for the synthesis of more flexible and hydrophobic aerogels. This flexibility can be advantageous in drug delivery applications, potentially improving drug loading and release kinetics, as well as enhancing biocompatibility.

The ethyl groups in this compound are non-hydrolyzable and act as network terminators, reducing the degree of cross-linking in the silica network. This results in a less brittle and more elastic aerogel structure. Furthermore, the presence of these hydrophobic ethyl groups on the surface of the aerogel pores can be beneficial for encapsulating and controlling the release of hydrophobic drugs.

This document provides detailed application notes and experimental protocols for the preparation of silica aerogels using this compound as a co-precursor with tetraethoxysilane.

Data Presentation

Molar Ratio of DMDES to TEOSCompressive Modulus (MPa)Elastic Recovery (%)
0%~1.0 - 1.5< 80
15%~0.1 - 0.5> 90
30%~0.05 - 0.2> 95

Note: This data is adapted from studies on dimethyldiethoxysilane (DMDES) as a co-precursor and is intended to be illustrative of the expected trends when using this compound.[1]

Experimental Protocols

This section outlines a general two-step acid-base catalyzed sol-gel protocol for the synthesis of flexible silica aerogels using a combination of tetraethoxysilane (TEOS) and this compound (DEDES) as precursors. The molar ratio of DEDES to TEOS can be varied to tailor the flexibility and hydrophobicity of the final aerogel.

Materials:

Procedure:

1. Sol Preparation (Acidic Hydrolysis):

a. In a clean, dry beaker, prepare the precursor solution by mixing TEOS, DEDES, and ethanol. A typical starting molar ratio of (TEOS + DEDES):EtOH:H₂O:HCl is 1:8:4:0.001. The molar ratio of DEDES to TEOS can be varied, for example, from 0.1 to 0.5, to achieve different levels of flexibility.

b. In a separate beaker, prepare the acidic water solution by adding the required amount of 0.1 M HCl to deionized water.

c. Slowly add the acidic water solution to the precursor solution while stirring vigorously.

d. Continue stirring the mixture for at least 1 hour at room temperature to ensure complete hydrolysis. The solution should remain clear.

2. Gelation (Base Catalysis):

a. To the hydrolyzed sol, add 1 M ammonium hydroxide dropwise while stirring until the desired pH for gelation is reached (typically pH 8-9).

b. Pour the sol into molds of the desired shape and size.

c. Seal the molds to prevent evaporation of the solvent and allow the gel to form at room temperature. Gelation time will vary depending on the catalyst concentration and the DEDES/TEOS ratio, but it typically occurs within a few minutes to a few hours.

3. Aging:

a. Once the gel has solidified, carefully remove it from the mold and place it in a container filled with a 50:50 (v/v) mixture of ethanol and water.

b. Allow the gel to age for 24-48 hours at room temperature. The aging process strengthens the silica network.

4. Solvent Exchange:

a. After aging, the solvent within the gel pores needs to be replaced with a non-polar solvent to prepare for drying.

b. Decant the aging solution and replace it with pure ethanol. Allow the gel to soak for 12-24 hours.

c. Repeat the ethanol exchange at least three times to ensure complete removal of water and residual catalysts.

d. Following the ethanol washes, perform a series of solvent exchanges with hexane. Start with a 25:75 (v/v) hexane:ethanol mixture, followed by 50:50, 75:25, and finally three exchanges with pure hexane. Each exchange should last for 12-24 hours.

5. Drying:

Two primary methods can be used for drying the wet gel to produce an aerogel: supercritical drying and ambient pressure drying.

  • Supercritical Drying (Recommended for lowest density and highest porosity): a. Place the hexane-soaked gel in a supercritical fluid dryer. b. Pressurize the vessel with liquid carbon dioxide (CO₂). c. Heat the vessel above the critical temperature of CO₂ (31.1 °C) and pressurize it above the critical pressure (73.8 bar). d. Slowly vent the supercritical CO₂ to bring the vessel back to ambient pressure, leaving behind a dry aerogel.

  • Ambient Pressure Drying: a. This method is less demanding in terms of equipment but may result in some shrinkage of the aerogel. b. After the final hexane exchange, place the gel in a well-ventilated oven. c. Slowly heat the oven to 60-80 °C and hold for 12-24 hours to allow for the gradual evaporation of the hexane. d. A final drying step at a higher temperature (e.g., 150 °C) for a few hours can be performed to remove any residual solvent.

Visualizations

Signaling Pathways and Logical Relationships

The sol-gel process for synthesizing silica aerogels from TEOS and DEDES involves a series of hydrolysis and condensation reactions. The following diagram illustrates the key steps and the role of each component.

Sol_Gel_Process cluster_precursors Precursors cluster_solvents Solvents cluster_catalysts Catalysts cluster_process Sol-Gel Process TEOS TEOS (Tetraethoxysilane) Hydrolysis Hydrolysis TEOS->Hydrolysis DEDES DEDES (this compound) DEDES->Hydrolysis Ethanol Ethanol Ethanol->Hydrolysis Water Water Water->Hydrolysis HCl HCl (Acid Catalyst) HCl->Hydrolysis NH4OH NH4OH (Base Catalyst) Condensation Condensation NH4OH->Condensation Hydrolysis->Condensation Gelation Gelation Condensation->Gelation Aging Aging Gelation->Aging Solvent_Exchange Solvent Exchange Aging->Solvent_Exchange Drying Drying Solvent_Exchange->Drying Aerogel Flexible Silica Aerogel Drying->Aerogel

Caption: Sol-gel synthesis of flexible silica aerogels.

Experimental Workflow

The following diagram outlines the step-by-step workflow for the preparation of flexible silica aerogels using this compound.

Experimental_Workflow start Start sol_prep 1. Sol Preparation (TEOS + DEDES + EtOH + H₂O + HCl) start->sol_prep gelation 2. Gelation (Add NH₄OH, pour into molds) sol_prep->gelation aging 3. Aging (in EtOH/H₂O) gelation->aging solvent_exchange 4. Solvent Exchange (Ethanol -> Hexane) aging->solvent_exchange drying 5. Drying (Supercritical or Ambient Pressure) solvent_exchange->drying characterization Characterization drying->characterization end End characterization->end

Caption: Experimental workflow for flexible aerogel synthesis.

References

Application of Diethyldiethoxysilane in Anti-Corrosion Coatings: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of diethyldiethoxysilane (DEDES) in the formulation of anti-corrosion coatings. The information is intended for professionals in research and development who are exploring advanced materials for metal protection. The protocols are based on the well-established sol-gel process, which is a versatile method for creating thin, durable, and protective silica-based films on various substrates. While specific data for coatings derived solely from this compound is limited in publicly available literature, the principles and performance metrics from closely related silane (B1218182) systems offer valuable insights into its potential applications.

Introduction to this compound for Corrosion Resistance

This compound ((C₂H₅)₂Si(OC₂H₅)₂) is an organosilane that can be used as a precursor in the sol-gel process to form protective coatings. The presence of two ethyl groups directly bonded to the silicon atom imparts a degree of hydrophobicity to the resulting coating, which is crucial for preventing the ingress of water and corrosive agents to the metal surface. The two ethoxy groups are hydrolyzable and participate in the formation of a cross-linked siloxane (Si-O-Si) network, which acts as a robust physical barrier against corrosive environments.

The primary mechanism of corrosion protection afforded by this compound-based coatings involves:

  • Barrier Protection: The dense, cross-linked siloxane network physically blocks the transport of corrosive species such as water, oxygen, and chlorides to the underlying metal substrate.

  • Hydrophobicity: The ethyl groups on the silane molecule increase the water contact angle of the coated surface, repelling water and reducing the time of wetness, which is a critical factor in atmospheric corrosion.

  • Adhesion Promotion: The silanol (B1196071) groups formed during the hydrolysis of this compound can form strong covalent bonds (M-O-Si, where M is a metal) with the hydroxyl groups present on the surface of most metals, leading to excellent adhesion of the coating.

Experimental Protocols

The following protocols describe the preparation of anti-corrosion coatings using this compound via the sol-gel method. These protocols are based on established procedures for similar alkoxysilanes and can be adapted for specific applications and substrates.

Materials and Equipment
  • Precursor: this compound (DEDES)

  • Solvent: Ethanol (B145695) (anhydrous) or a mixture of ethanol and isopropanol

  • Water: Deionized or distilled water

  • Catalyst: Acetic acid or hydrochloric acid (for acidic catalysis)

  • Substrate: Carbon steel, stainless steel, or aluminum panels

  • Cleaning Agents: Acetone (B3395972), ethanol, alkaline cleaning solution

  • Coating Application: Dip-coater, spin-coater, or spray gun

  • Curing: Laboratory oven

Substrate Preparation Protocol

Proper substrate preparation is critical for ensuring good adhesion and performance of the silane coating.

  • Degreasing: Ultrasonically clean the metal substrates in acetone for 15 minutes, followed by a 15-minute cleaning in ethanol to remove organic contaminants.

  • Alkaline Cleaning: Immerse the substrates in a suitable alkaline cleaning solution at the recommended temperature and time to remove any remaining oils and greases.

  • Rinsing: Thoroughly rinse the substrates with deionized water.

  • Activation (Optional but Recommended): For enhanced adhesion, the surface can be activated by a brief immersion in a dilute acid or by plasma treatment to generate a fresh, uniform oxide layer with a high density of hydroxyl groups.

  • Final Rinse and Drying: Rinse the substrates again with deionized water and then with ethanol. Dry the substrates in an oven at 100-120°C for 30-60 minutes or with a stream of dry, clean air. The prepared substrates should be used immediately to prevent recontamination.

Sol Preparation Protocol

The sol is the liquid precursor solution that will form the coating. The properties of the final coating are highly dependent on the composition of the sol and the conditions of its preparation.

  • Mixing: In a clean, dry glass beaker, mix this compound with the alcohol solvent (e.g., ethanol). A typical starting concentration is 2-10% by volume of the silane.

  • Hydrolysis: While stirring, slowly add a mixture of deionized water and the acid catalyst (e.g., acetic acid to adjust the pH to around 4-5) to the silane-alcohol solution. The molar ratio of water to silane is a critical parameter and typically ranges from 1:1 to 4:1.

  • Aging: Continue stirring the solution at room temperature for a period of 1 to 24 hours. This aging step allows for the hydrolysis and initial condensation reactions to proceed, leading to the formation of small oligomeric species in the sol. The optimal aging time will depend on the specific formulation and desired coating properties.

Coating Application Protocol
  • Application: Apply the prepared sol to the cleaned and dried metal substrates using one of the following methods:

    • Dip-coating: Immerse the substrate in the sol and withdraw it at a constant, controlled speed (e.g., 10-30 cm/min). The thickness of the coating is primarily determined by the withdrawal speed and the viscosity of the sol.

    • Spin-coating: Dispense the sol onto the center of the substrate and spin it at a high speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds).

    • Spray-coating: Use a spray gun to apply a uniform layer of the sol onto the substrate.

  • Drying: Allow the coated substrates to air-dry at room temperature for 10-30 minutes to allow for the evaporation of the solvent.

  • Curing: Transfer the dried, coated substrates to an oven for thermal curing. A typical curing cycle is 100-150°C for 30-60 minutes. The curing step promotes further condensation of the silanol groups, leading to the formation of a dense and stable siloxane network.

Data Presentation

The following tables summarize representative quantitative data for silane-based anti-corrosion coatings. While this data is not exclusively for this compound, it provides a benchmark for the expected performance of such coatings.

Table 1: Potentiodynamic Polarization Data for Silane-Coated Carbon Steel in 3.5% NaCl Solution [1][2][3][4]

Coating SystemCorrosion Potential (Ecorr) vs. Ag/AgClCorrosion Current Density (icorr) (µA/cm²)Protection Efficiency (%)
Uncoated Carbon Steel-0.7 to -0.6 V10 - 20-
TEOS/TMOMS Hybrid Silane-0.4 to -0.3 V0.1 - 1.090 - 99
GPTMS-based Silane-0.5 to -0.4 V0.5 - 2.080 - 97
BTSE-based Silane-0.3 to -0.2 V0.05 - 0.5> 99

Note: TEOS (Tetraethoxysilane), TMOMS (Trimethoxymethylsilane), GPTMS (Glycidoxypropyltrimethoxysilane), BTSE (Bis[3-(triethoxysilyl)propyl]tetrasulfide). Data is compiled from various sources and represents typical performance.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Silane-Coated Steel [5][6][7]

Coating SystemImmersion Time in 3.5% NaClCoating Resistance (Rc) (Ω·cm²)Charge Transfer Resistance (Rct) (Ω·cm²)
Uncoated Steel1 hour-10³ - 10⁴
TEOS/MTES Hybrid Silane24 hours10⁶ - 10⁷10⁷ - 10⁸
GPTMS/TEOS Hybrid Silane24 hours10⁵ - 10⁶10⁶ - 10⁷
DEDMS-containing Hybrid Silane48 hours10⁷ - 10⁸10⁸ - 10⁹

Note: MTES (Methyltriethoxysilane), DEDMS (Diethoxydimethylsilane). Higher resistance values indicate better corrosion protection.

Table 3: Water Contact Angle Measurements for Hydrophobic Silane Coatings [8][9][10][11]

Coating SurfaceWater Contact Angle (°)
Uncoated Steel60 - 80
TEOS-based Silane Coating80 - 95
DEDMS-based Hybrid Coating~ 100
Fluorinated Silane Coating> 150 (Superhydrophobic)

Note: Higher contact angles indicate greater hydrophobicity.

Visualizations

The following diagrams illustrate the key processes and relationships in the application of this compound for anti-corrosion coatings.

Sol_Gel_Process cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation DEDES This compound (C₂H₅)₂Si(OC₂H₅)₂ Hydrolyzed_DEDES Hydrolyzed DEDES (C₂H₅)₂Si(OH)₂ DEDES->Hydrolyzed_DEDES + H₂O, H⁺ Silanol1 Hydrolyzed DEDES Water Water (H₂O) Water->Hydrolyzed_DEDES Catalyst Acid Catalyst (H⁺) Catalyst->Hydrolyzed_DEDES Ethanol_byproduct Ethanol (C₂H₅OH) Hydrolyzed_DEDES->Ethanol_byproduct Siloxane Siloxane Network (-Si-O-Si-)n Silanol1->Siloxane Silanol2 Hydrolyzed DEDES Silanol2->Siloxane Water_byproduct Water (H₂O) Siloxane->Water_byproduct

Caption: The sol-gel process for this compound, involving hydrolysis and condensation reactions.

Experimental_Workflow cluster_prep Substrate Preparation cluster_sol Sol Preparation cluster_coating Coating & Curing cluster_analysis Performance Evaluation Degreasing 1. Degreasing (Acetone, Ethanol) Cleaning 2. Alkaline Cleaning Degreasing->Cleaning Rinsing1 3. DI Water Rinse Cleaning->Rinsing1 Drying 4. Drying Rinsing1->Drying Mixing 5. Mix DEDES & Ethanol Drying->Mixing Hydrolysis 6. Add Water & Catalyst Mixing->Hydrolysis Aging 7. Aging (1-24h) Hydrolysis->Aging Application 8. Coating Application (Dip, Spin, or Spray) Aging->Application AirDry 9. Air Drying Application->AirDry Curing 10. Thermal Curing (100-150°C) AirDry->Curing EIS Electrochemical Impedance Spectroscopy (EIS) Curing->EIS PDP Potentiodynamic Polarization Curing->PDP ContactAngle Water Contact Angle Curing->ContactAngle

Caption: A typical experimental workflow for creating and evaluating this compound anti-corrosion coatings.

Adhesion_Mechanism Metal {Metal Substrate |  M-OH  M-OH  M-OH} Silane {Hydrolyzed DEDES |  HO-Si-(C₂H₅)₂-OH} Metal:hydroxyl->Silane:silanol Condensation Reaction (-H₂O) Coating {Covalent Bond Formation | M-O-Si-(C₂H₅)₂-O-M} Silane->Coating

Caption: The adhesion mechanism of the silane coating to a metal substrate through covalent bond formation.

References

Application Notes and Protocols for the Synthesis of Silicon Carbide (SiC) Powder Using Diethyldiethoxysilane (DEDES) as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon carbide (SiC) is a high-performance ceramic material with exceptional properties, including high hardness, excellent thermal conductivity, chemical inertness, and a wide bandgap. These characteristics make it a valuable material for a wide range of applications, from high-temperature electronics and structural components to catalyst supports. The synthesis of SiC powders with controlled particle size, morphology, and purity is crucial for the fabrication of advanced SiC-based materials.

The sol-gel process, followed by carbothermal reduction, offers a versatile and reliable method for producing fine, high-purity SiC powders. This method allows for molecular-level mixing of the silicon and carbon precursors, leading to lower synthesis temperatures and finer, more homogeneous products compared to traditional methods. Diethyldiethoxysilane (DEDES) is a promising organosilicon precursor for this process as it contains both silicon and carbon within the same molecule, which can lead to a more intimate mixing of the reacting species.

These application notes provide a detailed protocol for the synthesis of SiC powder using DEDES as the primary silicon and partial carbon source. While specific literature on DEDES for SiC powder synthesis is limited, this protocol is based on established principles for similar alkoxide precursors and provides a robust starting point for research and development.

Principle of the Method

The synthesis of SiC powder from this compound (DEDES) via the sol-gel route involves two main stages:

  • Sol-Gel Process: DEDES undergoes hydrolysis and condensation reactions in the presence of a catalyst (acid or base) and a solvent to form a cross-linked gel. In this step, a supplementary carbon source, such as a phenolic resin or sucrose (B13894), is often incorporated into the gel network to ensure the correct stoichiometric ratio of silicon to carbon for the subsequent conversion to SiC.

  • Pyrolysis and Carbothermal Reduction: The dried gel is subjected to a high-temperature heat treatment (pyrolysis) in an inert atmosphere. During this stage, the organic components of the gel are carbonized, and the resulting intimate mixture of silica (B1680970) and carbon undergoes carbothermal reduction to form silicon carbide.

Experimental Protocols

Materials and Equipment
  • Precursors and Reagents:

    • This compound (DEDES, Si(CH₂CH₃)₂(OCH₂CH₃)₂)

    • Ethanol (B145695) (absolute)

    • Deionized water

    • Hydrochloric acid (HCl) or Ammonium hydroxide (B78521) (NH₄OH) as a catalyst

    • Phenolic resin or Sucrose (as a supplementary carbon source)

  • Equipment:

    • Beakers and magnetic stirrers

    • Drying oven

    • Tube furnace with controlled atmosphere capabilities

    • Alumina (B75360) or graphite (B72142) crucibles

    • Mortar and pestle or ball mill for grinding

Protocol 1: Sol-Gel Synthesis of the SiC Precursor Gel
  • Preparation of the Sol:

    • In a beaker, mix this compound (DEDES) with absolute ethanol in a 1:4 molar ratio.

    • In a separate beaker, prepare an aqueous solution of the catalyst. For acid catalysis, use 0.1 M HCl. For base catalysis, use 0.1 M NH₄OH.

    • Slowly add the catalyst solution to the DEDES/ethanol mixture while stirring continuously. The molar ratio of water to DEDES should be controlled, typically in the range of 4:1 to 16:1, to manage the hydrolysis rate.

  • Incorporation of Supplementary Carbon Source (if required):

    • Dissolve a calculated amount of phenolic resin or sucrose in ethanol. The amount should be calculated to achieve a final C:Si molar ratio of approximately 3:1 in the dried gel, considering the carbon content from DEDES.

    • Add the carbon source solution to the hydrolyzing DEDES sol with continuous stirring.

  • Gelation:

    • Cover the beaker and continue stirring at room temperature until the sol forms a viscous gel. Gelation time can vary from a few hours to a day depending on the catalyst and temperature.

  • Aging and Drying:

    • Age the gel at room temperature for 24-48 hours in a sealed container to allow for further cross-linking.

    • Dry the aged gel in an oven at 80-120°C for 24 hours to remove the solvent and obtain a xerogel.

Protocol 2: Pyrolysis and Carbothermal Reduction to SiC Powder
  • Grinding of the Xerogel:

    • Grind the dried xerogel into a fine powder using a mortar and pestle or a ball mill.

  • Pyrolysis:

    • Place the powdered xerogel in an alumina or graphite crucible inside a tube furnace.

    • Purge the furnace with a high-purity inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove any oxygen.

    • Heat the furnace to 600-800°C at a heating rate of 5°C/min and hold for 1-2 hours to carbonize the organic components.

  • Carbothermal Reduction:

    • Increase the furnace temperature to 1400-1600°C at a heating rate of 10°C/min.

    • Hold at the peak temperature for 2-4 hours to facilitate the carbothermal reduction of silica to silicon carbide. The overall reaction can be summarized as: SiO₂(s) + 3C(s) → SiC(s) + 2CO(g).

  • Cooling and Collection:

    • Cool the furnace naturally to room temperature under the inert atmosphere.

    • The resulting product is a fine SiC powder, which may be lightly ground to break up any agglomerates.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of SiC powder from an organosilicon precursor, which can be used as a starting point for experiments with DEDES.

Table 1: Sol-Gel Synthesis Parameters
Parameter Value/Range
DEDES:Ethanol Molar Ratio1:4
H₂O:DEDES Molar Ratio4:1 - 16:1
Catalyst0.1 M HCl or 0.1 M NH₄OH
Supplementary Carbon SourcePhenolic Resin or Sucrose
Target C:Si Molar Ratio3:1
Gelation TemperatureRoom Temperature
Aging Time24 - 48 hours
Drying Temperature80 - 120°C
Drying Time24 hours
Table 2: Pyrolysis and Carbothermal Reduction Parameters
Parameter Value/Range
AtmosphereArgon or Nitrogen
Pyrolysis Temperature600 - 800°C
Pyrolysis Holding Time1 - 2 hours
Carbothermal Reduction Temp.1400 - 1600°C
Carbothermal Reduction Time2 - 4 hours
Heating Rate5 - 10°C/min
Table 3: Typical Properties of Synthesized SiC Powder
Property Typical Value
Crystal Phaseβ-SiC (cubic)
Average Crystallite Size20 - 100 nm
Particle Size50 - 500 nm
Purity>98% (can be higher with optimization)
ColorLight gray to dark green

Visualizations

Signaling Pathway and Logical Relationships

SiC_Synthesis_Pathway DEDES This compound (DEDES) Hydrolysis Hydrolysis DEDES->Hydrolysis Ethanol Ethanol (Solvent) Ethanol->Hydrolysis Water Water Water->Hydrolysis Catalyst Catalyst (HCl or NH4OH) Catalyst->Hydrolysis CarbonSource Supplementary Carbon Source Sol Sol CarbonSource->Sol Hydrolysis->Sol Condensation Condensation Gel Cross-linked Gel Condensation->Gel Sol->Condensation Drying Drying (80-120°C) Gel->Drying Xerogel Xerogel (SiO2/C Precursor) Drying->Xerogel Pyrolysis Pyrolysis (600-800°C, Ar) Xerogel->Pyrolysis Carbothermal Carbothermal Reduction (1400-1600°C, Ar) Pyrolysis->Carbothermal SiC β-SiC Powder Carbothermal->SiC

Caption: Reaction pathway for SiC powder synthesis from DEDES.

Experimental Workflow

SiC_Experimental_Workflow Start Start Mixing Mix DEDES, Ethanol, Water, and Catalyst Start->Mixing AddCarbon Add Supplementary Carbon Source Mixing->AddCarbon Stirring Stir to Homogeneous Sol AddCarbon->Stirring Gelation Gelation at Room Temp. Stirring->Gelation Aging Age Gel (24-48h) Gelation->Aging Drying Dry Gel (80-120°C) Aging->Drying Grinding Grind Xerogel Drying->Grinding Pyrolysis Pyrolysis in Tube Furnace (600-800°C, Ar) Grinding->Pyrolysis Carbothermal Carbothermal Reduction (1400-1600°C, Ar) Pyrolysis->Carbothermal Cooling Cool to Room Temp. Carbothermal->Cooling Collection Collect SiC Powder Cooling->Collection End End Collection->End

Application Notes and Protocols: Diethyldiethoxysilane as a Structure Control Agent in Silicone Rubber

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyldiethoxysilane (DEDES), an organosilicon compound, serves as a crucial structure control agent in the formulation of both high-temperature vulcanized (HTV) and room-temperature vulcanized (RTV) silicone rubbers. Its primary function is to modulate the polymer chain length and network structure, thereby influencing the rheological and mechanical properties of the uncured and cured silicone elastomer. Proper application of DEDES allows for the precise tailoring of viscosity, processability, and the final physical characteristics of the silicone rubber, which is of paramount importance in applications demanding high precision and reliability, such as in medical devices and pharmaceutical manufacturing.

As a structure control agent, DEDES partakes in the hydrolysis and condensation reactions with silanol-terminated polydimethylsiloxane (B3030410) (PDMS) chains. The difunctional nature of DEDES allows it to act as a chain extender, controlling the molecular weight of the silicone polymer. The ethoxy groups on the silicon atom hydrolyze to form reactive silanol (B1196071) groups, which then condense with the silanol end-groups of the PDMS polymers, releasing ethanol (B145695) as a byproduct. This controlled chain extension and end-capping mechanism prevents excessive crosslinking during storage and processing, thus stabilizing the viscosity of the silicone rubber compound.

Mechanism of Action

The fundamental role of this compound as a structure control agent is rooted in its ability to react with silanol (Si-OH) groups present at the ends of polydimethylsiloxane (PDMS) polymer chains. This reaction proceeds via a two-step hydrolysis and condensation mechanism, effectively controlling the polymer chain length and preventing premature crosslinking.

Step 1: Hydrolysis this compound undergoes hydrolysis in the presence of water, where the ethoxy groups (-OC2H5) are replaced by hydroxyl groups (-OH), forming a reactive silanol intermediate and releasing ethanol.

Step 2: Condensation The newly formed silanol groups on the this compound molecule are highly reactive and readily condense with the terminal silanol groups of the PDMS polymer chains. This condensation reaction forms a stable siloxane bond (Si-O-Si) and releases a molecule of water.

By controlling the stoichiometry of this compound relative to the silanol-terminated PDMS, it is possible to manage the extent of chain extension and end-capping, thereby regulating the final molecular weight and viscosity of the silicone rubber.

G Chemical Pathway of this compound as a Structure Control Agent PDMS Silanol-Terminated PDMS (HO-[Si(CH3)2-O]n-H) Condensation Condensation PDMS->Condensation DEDES This compound ((C2H5O)2Si(C2H5)2) Hydrolysis Hydrolysis DEDES->Hydrolysis H2O Water (H2O) H2O->Hydrolysis Hydrolysis->Condensation Reactive Silanol Intermediate Ethanol Ethanol (C2H5OH) Hydrolysis->Ethanol Condensation->H2O Byproduct EndCappedPDMS End-Capped PDMS Condensation->EndCappedPDMS

Mechanism of this compound in Silicone Rubber

Experimental Protocols

The following protocols provide a general framework for the utilization of this compound as a structure control agent in both RTV and HTV silicone rubber formulations. The exact concentrations and processing parameters should be optimized based on the specific grade of silicone polymer and the desired final properties.

Application in Room-Temperature Vulcanized (RTV) Silicone Rubber

This protocol outlines the preparation of a one-component RTV silicone sealant where this compound is used to control the rheological properties of the uncured sealant.

Materials and Equipment:

  • Silanol-terminated polydimethylsiloxane (PDMS), viscosity 1000-5000 cP

  • This compound (DEDES)

  • Fumed silica (B1680970) (hydrophilic or hydrophobic, as required)

  • Crosslinker (e.g., methyltrimethoxysilane)

  • Catalyst (e.g., dibutyltin (B87310) dilaurate)

  • Planetary mixer with vacuum capabilities

  • Viscometer

  • Tensile tester

Protocol:

  • Polymer Preparation: To a planetary mixer, add 100 parts by weight of silanol-terminated PDMS.

  • Structure Control Agent Addition: Under a nitrogen atmosphere, add 1-5 parts by weight of this compound to the PDMS while mixing at a low speed. The exact amount will depend on the desired final viscosity.

  • Filler Incorporation: Gradually add 10-30 parts by weight of fumed silica to the mixture. Increase the mixing speed and apply vacuum to ensure proper dispersion and de-aeration.

  • Crosslinker and Catalyst Addition: In a separate container, pre-mix the crosslinker (2-5 parts by weight) and the catalyst (0.1-0.5 parts by weight). Add this mixture to the main batch and mix thoroughly under vacuum until a homogeneous paste is formed.

  • Packaging and Curing: Package the formulated RTV silicone in moisture-proof cartridges. The sealant will cure upon exposure to atmospheric moisture.

  • Characterization:

    • Measure the viscosity of the uncured sealant using a viscometer.

    • Prepare cured sheets of the sealant and measure the tensile strength, elongation at break, and hardness (Shore A) using a tensile tester and durometer.

Application in High-Temperature Vulcanized (HTV) Silicone Rubber

This protocol describes the compounding of an HTV silicone rubber base where this compound is used to manage the polymer-filler interactions and control the compound's plasticity.

Materials and Equipment:

  • High molecular weight silicone gum (vinyl-functional or dimethyl)

  • This compound (DEDES)

  • Precipitated or fumed silica

  • Other additives (e.g., heat stabilizers, pigments)

  • Curing agent (e.g., organic peroxide)

  • Two-roll mill or internal mixer (e.g., Banbury mixer)

  • Moving Die Rheometer (MDR)

  • Compression molding press

  • Tensile tester

Protocol:

  • Mastication of Silicone Gum: On a two-roll mill, soften the high molecular weight silicone gum by passing it through the nip several times.

  • Addition of Structure Control Agent: Add 1-4 parts by weight of this compound directly to the silicone gum on the mill. This will aid in the subsequent incorporation of the filler.

  • Filler and Additive Incorporation: Gradually add 20-50 parts by weight of silica and other additives to the gum. Continue milling until a uniform compound is achieved.

  • Curing Agent Addition: Add the curing agent (0.5-2 parts by weight) to the compound and mix until it is evenly dispersed. Keep the milling time short to prevent scorching.

  • Curing and Characterization:

    • Determine the cure characteristics (scorch time, cure time) of the compound using an MDR.

    • Compression mold sheets of the compound at a specified temperature and time.

    • Measure the tensile strength, elongation at break, and hardness (Shore A) of the cured rubber.

G General Experimental Workflow for Silicone Rubber Formulation cluster_prep Preparation cluster_mix Mixing cluster_cure Curing cluster_char Characterization Start Start Weigh Weigh Raw Materials (PDMS, DEDES, Fillers, etc.) Start->Weigh Mixing Mixing of Components (e.g., Planetary Mixer or Two-Roll Mill) Weigh->Mixing Degassing Degassing (Vacuum) Mixing->Degassing Curing Curing (Room Temp or Elevated Temp) Degassing->Curing Rheological Rheological Analysis (e.g., Viscosity) Curing->Rheological Mechanical Mechanical Testing (Tensile, Hardness) Curing->Mechanical End End Rheological->End Mechanical->End

Experimental Workflow for Silicone Rubber Formulation

Data Presentation

The following tables summarize the expected effects of varying this compound concentrations on the key properties of a typical silicone rubber formulation. The data presented is illustrative and will vary depending on the specific formulation and processing conditions.

Table 1: Effect of this compound on the Viscosity of Uncured RTV Silicone Rubber

This compound (wt%)Viscosity (cP)
0> 100,000 (gelling)
160,000 - 70,000
245,000 - 55,000
330,000 - 40,000
420,000 - 25,000
510,000 - 15,000

Table 2: Effect of this compound on the Mechanical Properties of Cured HTV Silicone Rubber

This compound (phr*)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
07.545055
18.050052
28.555050
38.252048
47.848045

*phr: parts per hundred parts of rubber

Table 3: Effect of this compound on Molecular Weight Distribution of Silicone Polymer

This compound (wt%)Weight Average Molecular Weight (Mw, g/mol )Number Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI = Mw/Mn)
0150,00075,0002.0
1135,00070,0001.93
2120,00065,0001.85
3105,00060,0001.75

Conclusion

This compound is a versatile and effective structure control agent for tailoring the properties of silicone rubber. Through controlled hydrolysis and condensation reactions, it enables the precise management of polymer chain length and network architecture. This, in turn, allows for the formulation of silicone rubbers with optimized viscosity for processing and desired mechanical properties in the final cured product. The provided protocols and data serve as a valuable starting point for researchers and professionals in the development of advanced silicone materials for a wide range of applications. It is essential to conduct systematic studies to optimize the concentration of this compound for each specific silicone rubber system to achieve the desired performance characteristics.

Application Notes and Protocols: Diethyldiethoxysilane Modification of Pd/SiO2 for Enhanced Hydrogen Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the surface modification of Palladium/Silicon Dioxide (Pd/SiO2) hydrogen sensors using diethyldiethoxysilane (DEDES). The modification aims to enhance sensor performance, including sensitivity, selectivity, and long-term stability.

Introduction

Palladium-based sensors are widely utilized for the detection of hydrogen gas due to the ability of palladium to readily adsorb and desorb hydrogen, leading to changes in its electrical and optical properties. When dispersed on a high-surface-area support like silicon dioxide (SiO2), the palladium nanoparticles offer a larger active surface for hydrogen interaction. However, challenges such as baseline drift, susceptibility to moisture, and interference from other gases can limit the performance of unmodified Pd/SiO2 sensors.

Surface modification of the SiO2 support with organosilanes can passivate surface hydroxyl groups, altering the hydrophobicity and surface energy of the support. This can lead to improved dispersion of the palladium nanoparticles, enhanced stability of the sensing material, and potentially improved selectivity by creating a barrier for interfering molecules. This compound is a candidate for such surface modification, offering the potential to create a well-defined, stable organic layer on the SiO2 surface.

Experimental Protocols

This section details the protocols for the synthesis of the Pd/SiO2 sensing material, its surface modification with this compound, and the subsequent fabrication and testing of the hydrogen sensor.

Synthesis of Pd/SiO2 Nanoparticles

This protocol describes a common wet-impregnation method for the synthesis of Pd/SiO2 nanoparticles.

Materials:

  • Silicon dioxide (SiO2) powder (high surface area, e.g., fumed silica)

  • Palladium(II) chloride (PdCl2)

  • Hydrochloric acid (HCl), concentrated

  • Sodium borohydride (B1222165) (NaBH4) solution (freshly prepared)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Preparation of Palladium Precursor Solution: Dissolve a calculated amount of PdCl2 in a minimal amount of concentrated HCl to form H2PdCl4. Dilute the solution with deionized water to the desired concentration for impregnation.

  • Impregnation: Disperse a known weight of SiO2 powder in deionized water or ethanol by sonication for 30 minutes to ensure a uniform suspension.

  • Slowly add the palladium precursor solution to the SiO2 suspension under vigorous stirring.

  • Continue stirring the mixture for 24 hours at room temperature to allow for the adsorption of the palladium precursor onto the SiO2 support.

  • Reduction: While stirring, slowly add a freshly prepared aqueous solution of sodium borohydride dropwise to the suspension. The color of the suspension will turn from yellowish-brown to dark grey/black, indicating the reduction of Pd(II) to metallic palladium nanoparticles.

  • Continue stirring for another 4 hours to ensure complete reduction.

  • Washing and Drying: Centrifuge the suspension to collect the Pd/SiO2 nanoparticles. Wash the collected material repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 80°C for 12 hours.

Surface Modification with this compound (DEDES)

This protocol outlines the procedure for the surface functionalization of the synthesized Pd/SiO2 nanoparticles with DEDES.

Materials:

  • As-synthesized Pd/SiO2 nanoparticles

  • This compound (DEDES)

  • Anhydrous toluene (B28343)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Drying of Pd/SiO2: Prior to modification, dry the Pd/SiO2 nanoparticles under vacuum at 120°C for 4 hours to remove any adsorbed water.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a gas inlet, disperse the dried Pd/SiO2 nanoparticles in anhydrous toluene under an inert atmosphere (Argon or Nitrogen). Sonicate for 15 minutes to ensure a good dispersion.

  • Silanization: Add this compound to the suspension. The typical concentration of the silane (B1218182) is 1-5% (v/v) in toluene.

  • Heat the mixture to reflux (approximately 110°C for toluene) and maintain the reflux for 12-24 hours under constant stirring and inert atmosphere.

  • Washing: After the reaction, cool the mixture to room temperature. Collect the modified Pd/SiO2 nanoparticles by centrifugation.

  • Wash the collected material thoroughly with anhydrous toluene to remove any unreacted this compound, followed by washing with ethanol.

  • Drying: Dry the DEDES-modified Pd/SiO2 (DEDES-Pd/SiO2) nanoparticles in a vacuum oven at 100°C for 12 hours.

Sensor Fabrication and Testing

Fabrication:

  • Ink Formulation: Prepare a sensing paste by mixing the DEDES-Pd/SiO2 nanoparticles with an organic binder (e.g., ethyl cellulose) and a solvent (e.g., alpha-terpineol) to achieve a suitable viscosity.

  • Deposition: Deposit the sensing paste onto an alumina (B75360) substrate with pre-patterned interdigitated electrodes (e.g., Pt or Au) using screen printing or drop-casting.

  • Annealing: Dry the deposited film at 100°C for 1 hour, followed by annealing at a higher temperature (e.g., 300-400°C) in an inert atmosphere to remove the organic binder and stabilize the sensing film.

Testing:

  • Place the fabricated sensor in a gas testing chamber with electrical feedthroughs.

  • Maintain a constant operating temperature using a heater and a temperature controller.

  • Measure the baseline resistance of the sensor in a carrier gas (e.g., synthetic air or nitrogen).

  • Introduce hydrogen gas of varying concentrations into the chamber and record the change in the sensor's resistance over time.

  • The sensor response is typically calculated as the ratio of the resistance change in the presence of hydrogen to the baseline resistance.

  • Evaluate the response time (time to reach 90% of the final response) and recovery time (time to return to 90% of the baseline resistance after hydrogen is removed).

Data Presentation

The following table summarizes the expected performance of an unmodified Pd/SiO2 sensor compared to a DEDES-modified Pd/SiO2 sensor. The data presented here is representative and intended to illustrate the potential improvements achievable with the surface modification.

ParameterUnmodified Pd/SiO2 SensorDEDES-Modified Pd/SiO2 Sensor
Response to 1000 ppm H2 ~150%~250%
Response Time (t90) ~30 seconds~20 seconds
Recovery Time (t90) ~60 seconds~40 seconds
Selectivity (H2 vs. CO) ModerateHigh
Baseline Drift over 24h ~5%<1%
Operating Temperature 100 - 150°C80 - 120°C

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of surface modification.

experimental_workflow cluster_synthesis Pd/SiO2 Synthesis cluster_modification Surface Modification cluster_fabrication Sensor Fabrication & Testing s1 SiO2 Dispersion s2 Pd Precursor Impregnation s1->s2 s3 Chemical Reduction (NaBH4) s2->s3 s4 Washing & Drying s3->s4 m1 Dispersion in Toluene s4->m1 Unmodified Pd/SiO2 m2 DEDES Addition & Reflux m1->m2 m3 Washing & Drying m2->m3 f1 Sensing Ink Formulation m3->f1 DEDES-Pd/SiO2 f2 Deposition on Substrate f1->f2 f3 Annealing f2->f3 f4 Gas Sensing Test f3->f4

Caption: Experimental workflow for the fabrication of a DEDES-modified Pd/SiO2 hydrogen sensor.

Caption: Schematic of the surface modification of Pd/SiO2 with this compound.

Conclusion

The surface modification of Pd/SiO2 with this compound presents a promising approach to enhance the performance of hydrogen sensors. The provided protocols offer a comprehensive guide for researchers to synthesize, modify, and characterize these advanced sensing materials. The expected improvements in sensitivity, response/recovery times, and stability highlight the potential of this surface engineering strategy for developing robust and reliable hydrogen detection systems. Further optimization of the modification process and detailed characterization are encouraged to fully elucidate the structure-property relationships and maximize the sensor's performance.

Troubleshooting & Optimization

Technical Support Center: Optimizing Diethyldiethoxysilane Hydrolysis and Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize diethyldiethoxysilane (DEDES) hydrolysis and condensation experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the hydrolysis and condensation of this compound, offering potential causes and actionable solutions.

Question: Why is the hydrolysis of my this compound proceeding very slowly or appearing incomplete?

Answer:

Slow or incomplete hydrolysis of this compound can be attributed to several factors related to the reaction conditions. The key is to ensure an environment conducive to the reaction kinetics.

Potential Causes and Solutions:

  • Suboptimal pH: The rate of hydrolysis for alkoxysilanes is slowest at a neutral pH of approximately 7.[1] The reaction is significantly accelerated under acidic or basic conditions.

    • Solution: Adjust the pH of the reaction mixture. For acid catalysis, a pH range of 3 to 5 is generally effective.[1] For base catalysis, a pH above 10 is typically used. The choice between acid and base catalysis will also influence the structure of the final polysiloxane network.

  • Insufficient Water: Water is a necessary reactant for the hydrolysis to occur. An inadequate amount of water, particularly in solvent-based systems, will lead to an incomplete reaction.[1]

    • Solution: Ensure a sufficient molar excess of water to silane (B1218182). The optimal water-to-silane ratio can vary depending on the desired product and other reaction conditions, but a molar ratio of at least 2:1 (water:ethoxy groups) is required for complete hydrolysis.

  • Low Temperature: Like most chemical reactions, the rate of hydrolysis is dependent on temperature. Lower temperatures will significantly slow down the reaction rate.[1]

    • Solution: Increase the reaction temperature. While reactions can proceed at room temperature, elevating the temperature to a range of 40-60°C can significantly increase the rate of hydrolysis. However, be aware that higher temperatures can also accelerate condensation, which may not be desirable in all applications.

  • Inappropriate Solvent: The choice of solvent affects the miscibility of the silane and water, which in turn impacts the reaction rate.[1] The presence of ethanol (B145695), a byproduct of the hydrolysis reaction, can also slow down the process due to Le Chatelier's principle.

    • Solution: Select a co-solvent, such as isopropanol (B130326) or acetone, that is miscible with both this compound and water to create a homogeneous reaction mixture. If using ethanol as a solvent, consider that it may slightly decrease the initial reaction rate.

  • Low Catalyst Concentration: The concentration of the acid or base catalyst directly influences the reaction kinetics.

    • Solution: Increase the catalyst concentration. However, this should be done judiciously, as excessively high catalyst concentrations can lead to uncontrolled condensation and precipitation.

Question: I am observing uncontrolled precipitation or gelation during the condensation of this compound. How can I prevent this?

Answer:

Uncontrolled precipitation or premature gelation is typically a result of excessively fast condensation rates, leading to the rapid formation of a cross-linked network that is no longer soluble in the reaction medium.

Potential Causes and Solutions:

  • High Catalyst Concentration: A high concentration of either an acid or base catalyst will significantly accelerate the condensation reactions.

    • Solution: Reduce the concentration of the catalyst. A stepwise addition of the catalyst can also help to control the reaction rate.

  • High Temperature: Elevated temperatures increase the rate of both hydrolysis and condensation.

    • Solution: Lower the reaction temperature. Performing the condensation step at a lower temperature than the hydrolysis step can provide better control over the process.

  • High Silane Concentration: A higher concentration of the silane starting material can lead to a more rapid formation of the polysiloxane network.

    • Solution: Dilute the reaction mixture with an appropriate solvent. This will decrease the proximity of the reacting species and slow down the rate of condensation.

  • Rapid Solvent Evaporation: If the reaction is carried out in an open system, the evaporation of the solvent can lead to an increase in the concentration of the reactants and accelerate condensation.

    • Solution: Perform the reaction in a closed or reflux system to minimize solvent loss.

Frequently Asked Questions (FAQs)

1. What are the key factors that influence the rates of hydrolysis and condensation of this compound?

The primary factors are:

  • pH: Both acid and base catalysis significantly increase the reaction rates compared to neutral conditions.

  • Temperature: Higher temperatures generally lead to faster hydrolysis and condensation rates.

  • Water-to-Silane Ratio: A sufficient amount of water is crucial for complete hydrolysis. The ratio also affects the structure of the resulting polymer network.

  • Solvent: The choice of solvent impacts the solubility of reactants and can influence reaction kinetics.

  • Catalyst Type and Concentration: The nature and concentration of the acid or base catalyst have a strong effect on the reaction rates.

2. How do acid and base catalysis differ in the context of this compound hydrolysis and condensation?

Acid and base catalysis proceed through different mechanisms, leading to different structures in the final material.

  • Acid Catalysis: This typically results in more linear or randomly branched polymer chains. The hydrolysis rate is generally faster than the condensation rate.

  • Base Catalysis: This tends to produce more highly branched and cross-linked structures, often leading to the formation of discrete particles. Condensation is often faster than hydrolysis under basic conditions.

3. What is a typical water-to-diethyldiethoxysilane molar ratio for complete hydrolysis?

For complete hydrolysis of this compound, which has two ethoxy groups per molecule, a stoichiometric amount of two moles of water per mole of silane is required. However, in practice, a molar excess of water is often used to drive the reaction to completion. A common starting point is a 4:1 molar ratio of water to silane.

4. Can I use a catalyst other than a simple acid or base?

Yes, other catalysts can be used. For instance, organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) can be effective for promoting condensation, particularly in applications where a neutral cure is desired.

5. How can I monitor the progress of the hydrolysis and condensation reactions?

Several analytical techniques can be employed:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can track the formation of ethanol, a byproduct of hydrolysis. ²⁹Si NMR is a powerful tool for observing the changes in the silicon environment as hydrolysis and condensation proceed.

Data Presentation

Table 1: Influence of pH on the Relative Rate of Hydrolysis of Alkoxysilanes

pHRelative Rate of Hydrolysis
2Very Fast
4Fast
7Very Slow
10Fast
12Very Fast

Table 2: Effect of Temperature on the Time Required for Complete Hydrolysis of a Generic Alkoxysilane

Temperature (°C)Approximate Time for Complete Hydrolysis
25Several Hours to Days
501-3 Hours
70< 1 Hour

Note: Actual times will vary depending on other reaction conditions such as pH, catalyst concentration, and solvent.

Table 3: Common Catalysts for this compound Hydrolysis and Condensation

CatalystTypical ConcentrationPrimary Effect
Hydrochloric Acid (HCl)0.01 - 0.1 MAccelerates Hydrolysis
Acetic Acid (CH₃COOH)0.1 - 1 MMild Acid Catalyst
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)0.1 - 1 MAccelerates Condensation
Sodium Hydroxide (NaOH)0.01 - 0.1 MStrong Base Catalyst
Dibutyltin Dilaurate (DBTDL)0.1 - 1% by weightPromotes Condensation

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis and Condensation of this compound

Materials:

  • This compound (DEDES)

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser (optional, for reactions at elevated temperatures)

Procedure:

  • In a round-bottom flask, combine this compound and ethanol in a 1:4 molar ratio.

  • Begin stirring the mixture at room temperature.

  • In a separate container, prepare an aqueous solution of hydrochloric acid by adding the desired amount of 1M HCl to deionized water. A final pH of 3-4 is recommended. The amount of water should be in a 4:1 molar ratio to the DEDES.

  • Slowly add the acidic water solution to the DEDES/ethanol mixture dropwise while stirring continuously.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or at 50°C for 1-2 hours for faster hydrolysis.

  • Monitor the reaction progress using FTIR or NMR if desired.

  • For condensation, the reaction can be continued for a longer duration (24-48 hours) at room temperature or gently heated to promote the formation of the polysiloxane network.

Protocol 2: Base-Catalyzed Hydrolysis and Condensation of this compound

Materials:

  • This compound (DEDES)

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Ammonium hydroxide (NH₄OH), 28-30% solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, prepare a mixture of ethanol and deionized water (e.g., in a 4:1 volume ratio).

  • Add the desired amount of ammonium hydroxide to the ethanol/water mixture to achieve a pH of 10-11.

  • Begin stirring the basic solution at room temperature.

  • Slowly add this compound to the basic solution dropwise while stirring vigorously.

  • Observe the reaction mixture. The formation of a white precipitate or a gel indicates the progression of hydrolysis and condensation.

  • Allow the reaction to proceed for 1-24 hours, depending on the desired degree of condensation.

  • The resulting product can be isolated by filtration or centrifugation, followed by washing with ethanol and drying.

Visualizations

Troubleshooting_Workflow Start Start: DEDES Hydrolysis/Condensation Issue Problem Identify the Primary Issue Start->Problem Slow_Hydrolysis Slow or Incomplete Hydrolysis Problem->Slow_Hydrolysis Slow Reaction Precipitation Uncontrolled Precipitation/Gelation Problem->Precipitation Precipitation Cause_Slow_pH Suboptimal pH? Slow_Hydrolysis->Cause_Slow_pH Cause_Precip_Catalyst High Catalyst Conc.? Precipitation->Cause_Precip_Catalyst Cause_Slow_Water Insufficient Water? Cause_Slow_pH->Cause_Slow_Water No Solution_Slow_pH Adjust pH to 3-5 (acidic) or >10 (basic) Cause_Slow_pH->Solution_Slow_pH Yes Cause_Slow_Temp Low Temperature? Cause_Slow_Water->Cause_Slow_Temp No Solution_Slow_Water Increase Water/Silane Molar Ratio (e.g., 4:1) Cause_Slow_Water->Solution_Slow_Water Yes Cause_Slow_Catalyst Low Catalyst Conc.? Cause_Slow_Temp->Cause_Slow_Catalyst No Solution_Slow_Temp Increase Temperature (e.g., 40-60°C) Cause_Slow_Temp->Solution_Slow_Temp Yes Solution_Slow_Catalyst Increase Catalyst Concentration Cause_Slow_Catalyst->Solution_Slow_Catalyst Yes End Re-evaluate Experiment Cause_Slow_Catalyst->End No Solution_Slow_pH->End Solution_Slow_Water->End Solution_Slow_Temp->End Solution_Slow_Catalyst->End Cause_Precip_Temp High Temperature? Cause_Precip_Catalyst->Cause_Precip_Temp No Solution_Precip_Catalyst Decrease Catalyst Concentration Cause_Precip_Catalyst->Solution_Precip_Catalyst Yes Cause_Precip_Conc High Silane Conc.? Cause_Precip_Temp->Cause_Precip_Conc No Solution_Precip_Temp Decrease Temperature Cause_Precip_Temp->Solution_Precip_Temp Yes Solution_Precip_Conc Dilute with Solvent Cause_Precip_Conc->Solution_Precip_Conc Yes Cause_Precip_Conc->End No Solution_Precip_Catalyst->End Solution_Precip_Temp->End Solution_Precip_Conc->End

Caption: Troubleshooting workflow for DEDES hydrolysis and condensation.

Factors_Affecting_Reaction_Rates cluster_factors Influencing Factors cluster_reactions Reaction Stages pH pH (Acidic/Basic) Hydrolysis Hydrolysis (Si-OEt -> Si-OH) pH->Hydrolysis ++ Rate Condensation Condensation (Si-OH + HO-Si -> Si-O-Si) pH->Condensation ++ Rate Temperature Temperature Temperature->Hydrolysis + Rate Temperature->Condensation + Rate Water_Silane_Ratio Water/Silane Ratio Water_Silane_Ratio->Hydrolysis Completeness Catalyst Catalyst (Type & Conc.) Catalyst->Hydrolysis ++ Rate Catalyst->Condensation ++ Rate Solvent Solvent Solvent->Hydrolysis Homogeneity DEDES This compound (DEDES) DEDES->Hydrolysis Hydrolysis->Condensation Polysiloxane Polysiloxane Network Condensation->Polysiloxane

Caption: Factors influencing DEDES hydrolysis and condensation rates.

References

Troubleshooting incomplete hydrolysis of Diethyldiethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethyldiethoxysilane Hydrolysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the incomplete hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a critical step in my experiments?

A1: this compound hydrolysis is a chemical reaction where the ethoxy groups (-OCH₂CH₃) bonded to the silicon atom are replaced by hydroxyl groups (-OH) through a reaction with water. This process converts the this compound into diethyldisilanol and ethanol (B145695) as a byproduct. This is a crucial initial step for subsequent condensation reactions, which lead to the formation of silicone polymers (polysiloxanes). Complete hydrolysis is essential for ensuring the formation of a uniform and stable polymer network, which is critical in applications like surface modification, and the synthesis of silicone-based materials.

Q2: What are the common causes of incomplete hydrolysis of this compound?

A2: Incomplete hydrolysis of this compound can be attributed to several factors. The reaction is sensitive to pH, water concentration, temperature, solvent, and the presence of catalysts.[1] Insufficient water, neutral pH, and low temperatures can significantly slow down or prevent complete hydrolysis.[1] Additionally, the presence of ethanol, a byproduct of the reaction, can slow down the hydrolysis process.[1]

Q3: How does pH influence the rate of hydrolysis?

A3: The pH of the reaction medium has a significant impact on the hydrolysis rate. The hydrolysis of alkoxysilanes, including this compound, is slowest at a neutral pH of approximately 7.[1][2][3] Both acidic and basic conditions catalyze the reaction.[1][4]

  • Acidic conditions (pH 3-5): Protonation of the ethoxy group makes the silicon atom more susceptible to nucleophilic attack by water.[1]

  • Basic conditions: Hydroxide ions directly attack the silicon atom.[1]

For non-amino silanes, adjusting the pH to a weakly acidic range is often recommended.[2]

Q4: What is the optimal water-to-silane ratio for complete hydrolysis?

A4: Stoichiometrically, two moles of water are required to hydrolyze one mole of this compound. However, using only the stoichiometric amount may not lead to complete hydrolysis, especially if condensation reactions occur at the same time.[1] The rate of hydrolysis generally increases with higher water concentrations.[1] Therefore, an excess of water is often recommended to drive the reaction towards completion.

Q5: How does temperature affect the hydrolysis of this compound?

A5: Increasing the temperature generally accelerates the rate of hydrolysis.[2][5] However, it's a balancing act, as higher temperatures also accelerate the subsequent condensation reaction of the silanol (B1196071) intermediates. This can lead to the formation of oligomers and polymers before hydrolysis is complete.[2]

Q6: Can the choice of solvent impact the hydrolysis reaction?

A6: Yes, the solvent system is crucial. This compound is often not readily soluble in water, so a co-solvent is typically used to create a homogeneous reaction mixture. Alcohols like ethanol are common co-solvents, but since ethanol is also a byproduct of the hydrolysis, its presence can slow the reaction rate.[1] It is important to select a solvent that ensures good solubility of the silane (B1218182) and is compatible with the desired reaction conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Hydrolysis (Low yield of silanol) Suboptimal pH: Reaction is proceeding at or near neutral pH.Adjust the pH to an acidic range (e.g., pH 4-5) using a dilute acid like acetic acid or hydrochloric acid, or to a basic range with a catalyst like ammonia.[1][4][6]
Insufficient Water: Not enough water is present to drive the reaction to completion.Increase the molar ratio of water to this compound. An excess of water is generally recommended.[1]
Low Temperature: The reaction rate is too slow at ambient temperature.Increase the reaction temperature moderately (e.g., to 40-60 °C) while monitoring for signs of premature condensation.[2]
Inadequate Mixing: Poor mixing can lead to localized areas of low water concentration.Ensure vigorous and continuous stirring throughout the reaction.
Ethanol Accumulation: The buildup of ethanol as a byproduct is inhibiting the forward reaction.If feasible for your system, consider removing ethanol as it forms (e.g., by distillation under reduced pressure).
Premature Condensation (Formation of white precipitate or gel) pH is too high or too low: Extreme pH values can aggressively catalyze condensation.Optimize the pH to a level that favors hydrolysis over condensation. Mildly acidic conditions are often a good starting point.[1]
High Temperature: Elevated temperatures accelerate condensation reactions.Lower the reaction temperature to gain better control over the hydrolysis step before significant condensation occurs.
High Concentration: High concentrations of the silane can lead to rapid intermolecular condensation.Dilute the reaction mixture with an appropriate solvent.

Experimental Protocols

Protocol 1: Controlled Hydrolysis of this compound

Objective: To achieve complete hydrolysis of this compound with minimal premature condensation.

Materials:

  • This compound

  • Deionized water

  • Ethanol (or other suitable co-solvent)

  • 0.1 M Acetic Acid (or other suitable acid catalyst)

  • Reaction vessel with a magnetic stirrer and temperature control

Procedure:

  • In the reaction vessel, prepare a mixture of ethanol and deionized water (e.g., 90:10 v/v).

  • Adjust the pH of the water/ethanol mixture to approximately 4.5 by adding 0.1 M acetic acid dropwise while stirring.

  • Slowly add the this compound to the acidic water/ethanol mixture under vigorous stirring. A typical starting molar ratio is 1:4 (silane:water).

  • Maintain the reaction temperature at 40°C and continue stirring.

  • Monitor the progress of the hydrolysis reaction using an appropriate analytical technique (see Protocol 2).

  • Once hydrolysis is complete, the resulting silanol solution can be used for the subsequent condensation step.

Protocol 2: Monitoring Hydrolysis using ¹H NMR Spectroscopy

Objective: To quantitatively monitor the disappearance of the ethoxy groups of this compound.

Procedure:

  • Sample Preparation: At desired time points during the hydrolysis reaction, withdraw a small aliquot from the reaction mixture. Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) that is miscible with the reaction mixture and contains an internal standard (e.g., tetramethylsilane, TMS).

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the prepared sample.

  • Data Analysis:

    • Identify the signal corresponding to the ethoxy group protons (-OCH₂CH₃) of this compound. The quartet from the methylene (B1212753) protons is typically well-resolved.

    • Integrate the area of this signal and compare it to the integration of the internal standard.

    • A decrease in the integral of the ethoxy signal over time indicates the progress of the hydrolysis reaction. The reaction is considered complete when this signal is no longer detectable.[1]

Visualizations

Hydrolysis_Troubleshooting_Workflow start Start: Incomplete Hydrolysis Observed check_ph Check Reaction pH start->check_ph ph_neutral Is pH near 7? check_ph->ph_neutral adjust_ph Adjust pH to 4-5 (acidic) or > 8 (basic) ph_neutral->adjust_ph Yes check_water Check Water:Silane Ratio ph_neutral->check_water No re_evaluate Re-evaluate Hydrolysis adjust_ph->re_evaluate re_evaluate->check_ph incomplete Issue Persists: Consider Catalyst or Solvent Effects re_evaluate->incomplete water_low Is water in stoichiometric excess? check_water->water_low add_water Increase Water Concentration water_low->add_water No check_temp Check Reaction Temperature water_low->check_temp Yes add_water->re_evaluate temp_low Is temperature too low? check_temp->temp_low increase_temp Increase Temperature to 40-60°C temp_low->increase_temp Yes complete Hydrolysis Complete temp_low->complete No increase_temp->re_evaluate

Caption: Troubleshooting workflow for incomplete hydrolysis.

Hydrolysis_Pathway DEDES This compound (Et)₂Si(OEt)₂ H2O + 2 H₂O Silanol Diethyldisilanol (Et)₂Si(OH)₂ H2O->Silanol Ethanol + 2 EtOH Catalyst H⁺ or OH⁻ Catalyst Catalyst->H2O accelerates

Caption: Reaction pathway for this compound hydrolysis.

Decision_Logic parameters Parameter Adjustment Logic rate Hydrolysis Rate Too Slow Premature Condensation parameters->rate solution_slow Increase Temperature Adjust pH away from 7 Increase [H₂O] Add Catalyst rate:f0->solution_slow If solution_fast Decrease Temperature Adjust pH towards 7 Decrease [Silane] rate:f1->solution_fast If

Caption: Logic for adjusting reaction parameters.

References

Technical Support Center: Controlling Particle Size in Diethyldiethoxysilane (DEDEOS) Sol-Gel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for controlling particle size when using Diethyldiethoxysilane (DEDEOS) in sol-gel synthesis. The principles and examples are primarily derived from studies on closely related alkoxysilanes like Tetraethoxysilane (TEOS), as the fundamental mechanisms of hydrolysis and condensation are analogous.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the sol-gel method for producing silica (B1680970) nanoparticles from DEDEOS?

The sol-gel process is a wet-chemical technique used to synthesize solid materials from small molecules.[1] For DEDEOS, the process involves two primary reactions:

  • Hydrolysis: The ethoxy groups (-OC₂H₅) of the DEDEOS precursor react with water to form silanol (B1196071) groups (-OH). This reaction is typically catalyzed by an acid or a base.

  • Condensation: The silanol groups react with each other or with remaining ethoxy groups to form siloxane bridges (Si-O-Si), releasing water or ethanol (B145695). This process builds the inorganic network of the silica particles.

By carefully controlling the rates of these two reactions, the final particle size, shape, and porosity can be precisely managed.[2][3]

Q2: Which key parameters influence the final particle size in the DEDEOS sol-gel process?

The final particle size is a result of the complex interplay between nucleation (the formation of new particles) and particle growth. The most critical parameters that allow you to control this balance are:

  • Precursor (DEDEOS) Concentration

  • Catalyst Type and Concentration (e.g., Ammonium (B1175870) Hydroxide)

  • Water-to-Silane Molar Ratio (R)

  • Solvent Type and Amount (e.g., Ethanol)

  • Reaction Temperature

  • Reaction Time and Aging[4]

Q3: How does a catalyst affect the particle size?

Catalysts are crucial as they significantly influence the rates of hydrolysis and condensation.[4]

  • Base Catalysts (e.g., Ammonium Hydroxide, NH₄OH): Basic conditions accelerate the condensation reaction more than the hydrolysis reaction.[2] This leads to the rapid formation of larger, highly branched clusters and typically results in larger, spherical particles.[4][5]

  • Acid Catalysts (e.g., HCl, Acetic Acid): Acidic conditions tend to accelerate the hydrolysis reaction.[2] This promotes the formation of more linear, less cross-linked polymer chains, which often results in smaller particles or a gel network rather than discrete spheres.[4]

Q4: Why is a co-solvent like ethanol necessary?

DEDEOS and water are not readily miscible. A co-solvent, typically an alcohol like ethanol, is used to create a homogeneous solution, ensuring that the hydrolysis reaction can proceed uniformly.[4] The type and concentration of the alcohol can also influence the polarity of the medium and the solubility of the reacting species, thereby affecting the final particle size.[6]

Troubleshooting Guides

Problem 1: The Synthesized Particles Are Too Large.

If your resulting silica particles are larger than desired, it indicates that particle growth is dominating over nucleation.

Possible Cause Recommended Solution
High Catalyst Concentration A high concentration of a base catalyst like ammonia (B1221849) significantly speeds up condensation, leading to rapid particle growth.[3] Solution: Decrease the concentration of ammonium hydroxide. This will slow the condensation rate, allowing for more nucleation events relative to particle growth.
Low Water-to-Silane Ratio (R) Insufficient water can limit the number of initial hydrolysis events (nuclei formation). With fewer nuclei, the available silicate (B1173343) species contribute to the growth of existing particles. Solution: Increase the molar ratio of water to DEDEOS. This promotes more complete hydrolysis and the formation of a larger number of initial nuclei.
High Precursor (DEDEOS) Concentration While counterintuitive, a very high precursor concentration can sometimes lead to larger particles by favoring growth over new nucleation once the initial nuclei are formed. Solution: Decrease the initial concentration of DEDEOS in the solution.
High Reaction Temperature Increased temperature accelerates both hydrolysis and condensation kinetics.[7] While this can sometimes lead to smaller particles, under certain conditions (especially with high catalyst concentration), it can accelerate growth, leading to larger particles. Solution: Reduce the reaction temperature to slow down the overall reaction rates, particularly the growth phase.
High Ethanol Concentration Increasing the ethanol content can lead to the formation of larger silica particles.[7][8] Solution: Reduce the volume of ethanol in the reaction mixture while ensuring the solution remains homogeneous.
Problem 2: The Synthesized Particles Are Too Small.

If your particles are smaller than the target size, it suggests that nucleation is the dominant process, with limited subsequent growth.

Possible Cause Recommended Solution
Low Catalyst Concentration Insufficient catalyst, especially a base, slows the condensation and growth phase, resulting in very small particles. Solution: Gradually increase the concentration of the base catalyst (e.g., ammonium hydroxide) to promote more effective condensation and particle growth.[3]
High Water-to-Silane Ratio (R) A large excess of water can lead to a very high rate of hydrolysis, creating a large number of nuclei that do not have enough silicate material to grow significantly.[9] Solution: Decrease the water-to-silane molar ratio to limit the number of initial nuclei, thereby promoting the growth of the nuclei that do form.
Low Precursor (DEDEOS) Concentration A low concentration of DEDEOS provides insufficient material for the particles to grow after nucleation. Solution: Increase the DEDEOS concentration to provide more silica precursor for particle growth.
Low Reaction Temperature Lower temperatures slow down all reaction kinetics, but they can particularly inhibit the condensation and growth phase.[7] Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50°C) to accelerate the condensation and growth rates.[10]
Problem 3: The Particle Size Distribution is Too Wide (Polydisperse).

A wide particle size distribution suggests that nucleation and growth are occurring simultaneously over a prolonged period or that particle aggregation is happening.

Possible Cause Recommended Solution
Inhomogeneous Mixing If reactants are not mixed quickly and uniformly, local variations in concentration can lead to different nucleation and growth rates throughout the solution. Solution: Ensure rapid and vigorous stirring, especially during the addition of the catalyst, to achieve a homogeneous reaction environment instantly.
Temperature Gradients An uneven temperature distribution in the reaction vessel can cause different reaction rates in different parts of the solution. Solution: Conduct the reaction in a temperature-controlled water or oil bath to maintain a uniform temperature.
Prolonged Reaction Time Allowing the reaction to proceed for too long can sometimes lead to secondary nucleation or Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, widening the size distribution. Solution: Optimize the reaction time. Quench the reaction after the desired particle size is achieved by, for example, rapidly decreasing the pH or removing the particles from the solution.
Particle Aggregation After formation, particles may begin to aggregate, which can be misinterpreted as a wide distribution of primary particles. Solution: Ensure adequate stirring throughout the reaction. For some systems, adding a surfactant or stabilizer can help prevent aggregation.[11]

Quantitative Data Summary

The following table summarizes the general trends observed when reaction parameters are varied in alkoxysilane-based sol-gel synthesis. Note that the exact quantitative results depend on the specific interplay of all parameters. These trends are largely based on studies of the TEOS system but are expected to be similar for DEDEOS.

ParameterChangeExpected Effect on Particle SizeRationale
Precursor (Silane) Conc. IncreaseIncrease or DecreaseHigher concentration can provide more material for growth (larger particles)[3], but can also lead to more nuclei (smaller particles) if catalyst is limited.[10]
Catalyst (NH₄OH) Conc. IncreaseIncreaseAccelerates condensation and particle growth rate more than nucleation rate.[5]
Water/Silane Ratio (R) IncreaseDecreasePromotes hydrolysis, leading to a larger number of initial nuclei which then grow to a smaller final size.[9]
Solvent (Ethanol) Conc. IncreaseIncreaseThe size of silica spheres often increases with an increasing volume of ethanol.[9]
Temperature IncreaseDecrease or IncreaseCan increase nucleation rate (smaller particles)[10], but also accelerates growth kinetics (larger particles). The outcome depends on other conditions.[7][12]

Experimental Protocols

General Protocol for DEDEOS Sol-Gel Synthesis

This protocol provides a baseline for synthesizing silica nanoparticles from DEDEOS. The parameters in bold are the key variables to adjust for particle size control.

Materials:

  • This compound (DEDEOS)

  • Ethanol (absolute)

  • Deionized Water

  • Ammonium Hydroxide (28-30% solution)

Procedure:

  • Solution Preparation: In a clean glass reaction vessel, prepare a solution of [X] mL of Ethanol and [Y] mL of Deionized Water .

  • Precursor Addition: While stirring vigorously, add [Z] mL of DEDEOS to the ethanol/water mixture. Stir for 30 minutes to ensure a homogeneous solution.

  • Catalyst Addition: To initiate the reaction, rapidly add [A] mL of Ammonium Hydroxide to the solution under continuous vigorous stirring.

  • Reaction/Aging: Allow the reaction to proceed for a set [Time] at a controlled [Temperature] . The solution will become opalescent or milky as the silica particles form and grow.

  • Particle Collection: Stop the reaction and collect the particles by centrifugation (e.g., 10,000 rpm for 20 minutes).

  • Washing: Discard the supernatant and wash the particles by re-dispersing them in ethanol followed by centrifugation. Repeat this washing step 2-3 times to remove unreacted reagents.

  • Drying: Dry the final particle pellet, for example, in an oven at 60-80°C or by freeze-drying.

Visualizations

Experimental Workflow

G cluster_0 1. Solution Preparation cluster_1 2. Reaction cluster_2 3. Particle Recovery p1 Mix Ethanol and DI Water p2 Add DEDEOS Precursor p1->p2 Stir 30 min r1 Add NH4OH Catalyst p2->r1 r2 Age at Controlled Temperature r1->r2 Vigorous Stirring c1 Centrifugation r2->c1 c2 Wash with Ethanol (3x) c1->c2 c3 Dry Particles c2->c3 end end c3->end Final SiO2 Nanoparticles

Caption: General workflow for DEDEOS sol-gel nanoparticle synthesis.

Parameter Influence Diagram

G P1 [DEDEOS] ↑ R1 Hydrolysis Rate P1->R1 + R2 Condensation Rate P1->R2 + P2 [H2O] ↑ P2->R1 ++ P3 [NH4OH] ↑ P3->R1 + P3->R2 +++ P4 Temperature ↑ P4->R1 ++ P4->R2 ++ N Nucleation R1->N Favors G Growth R2->G Favors Result Particle Size N->Result ↓ (Decreases) G->Result ↑ (Increases)

Caption: Influence of key parameters on reaction rates and particle size.

References

Technical Support Center: Synthesis of Stable Silica Nanoparticles from Diethyldiethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of silica (B1680970) nanoparticles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, specifically the prevention of nanoparticle aggregation when using Diethyldiethoxysilane (DEDES) as a precursor.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My silica nanoparticles are aggregating immediately after synthesis. What are the most likely causes?

A1: Immediate aggregation of silica nanoparticles synthesized from this compound is a common issue that typically points to problems with the reaction conditions. The primary factors to investigate are the pH of the reaction medium, the concentration of reactants, and the reaction temperature.

  • pH Imbalance: The rates of hydrolysis and condensation of DEDES are highly dependent on pH.[1][2] In base-catalyzed reactions, condensation is faster than hydrolysis, which generally leads to the formation of larger, more stable particles.[1] Conversely, acid-catalyzed reactions can result in a network of smaller particles that are prone to aggregation.[1] It is crucial to maintain a consistent and optimal pH throughout the synthesis.

  • High Precursor Concentration: An excessive concentration of this compound can lead to rapid, uncontrolled nucleation and growth, resulting in a polydisperse sample with a high tendency for aggregation.

  • Temperature Fluctuations: Inconsistent temperature control can affect the rates of hydrolysis and condensation, leading to irregular particle formation and subsequent aggregation.[3]

Q2: How does pH control aggregation during silica nanoparticle synthesis?

A2: The pH of the reaction medium is a critical parameter that influences both the reaction kinetics and the surface charge of the forming silica nanoparticles, both of which are key to preventing aggregation.

Silica nanoparticles exhibit a highly negative surface charge in a wide range of pH conditions.[4] This negative charge creates electrostatic repulsion between the particles, preventing them from coming close enough to aggregate. The magnitude of this surface charge, often measured as zeta potential, is directly influenced by the pH.

pH LevelTypical Effect on Nanoparticle Stability
Acidic (pH < 7) Hydrolysis reaction is faster than condensation, which can lead to the formation of many small silica particles that may aggregate.[1]
Neutral (pH ≈ 7) The rates of hydrolysis and condensation are at their minimum, which can result in slow and controlled particle growth.[2]
Basic (pH > 7) Condensation proceeds more rapidly than hydrolysis, favoring the growth of larger, discrete nanoparticles.[1] A basic environment also ensures a high negative surface charge, enhancing electrostatic stabilization.
Q3: My nanoparticles are stable in solution initially but aggregate after purification and redispersion. What can I do?

A3: Aggregation after purification (e.g., centrifugation and washing) and during redispersion is often due to the removal of stabilizing agents from the solution or the irreversible agglomeration of particles during drying.

  • Washing and Centrifugation: While necessary to remove unreacted precursors and byproducts, excessive washing can strip away ions that contribute to the electrostatic stabilization of the nanoparticles.[5]

  • Drying: High-temperature drying or calcination can cause the formation of strong siloxane bonds between nanoparticles, leading to hard aggregates that are difficult to redisperse.[6]

  • Solvent for Redispersion: The choice of solvent for redispersion is critical. The nanoparticles may have different stability in various solvents depending on their surface chemistry.

Troubleshooting Steps:

  • Optimize Washing: Reduce the number of washing steps or use a milder centrifugation force.

  • Avoid Hard Drying: If possible, keep the nanoparticles in a stable colloidal suspension. If a powder is required, consider lyophilization (freeze-drying) as a gentler alternative to oven drying.

  • Surface Modification: Introduce a surface modifying agent during or after synthesis to provide steric hindrance, which can prevent aggregation even when electrostatic repulsion is weak.[7][8]

Q4: What is surface modification and how can it prevent aggregation?

A4: Surface modification involves attaching specific functional groups or polymers to the surface of the silica nanoparticles.[9] This can prevent aggregation in two primary ways:

  • Enhanced Electrostatic Stabilization: By introducing charged functional groups (e.g., amine or phosphonate (B1237965) groups), the surface charge of the nanoparticles can be controlled to maximize electrostatic repulsion.[10]

  • Steric Hindrance: Attaching long-chain molecules, such as polyethylene (B3416737) glycol (PEG), creates a physical barrier around each nanoparticle.[7] This "steric stabilization" prevents particles from getting close enough to aggregate, which is particularly effective in high ionic strength media where electrostatic stabilization may be less effective.[7]

Surface ModifierStabilization MechanismKey Advantages
Aminosilanes (e.g., APTES) ElectrostaticProvides positive surface charge, useful for layer-by-layer assembly.[3]
Carboxylate/Phosphonate Groups ElectrostaticEnhances negative surface charge, increasing stability in aqueous solutions.[10]
Polyethylene Glycol (PEG)-Silane StericExcellent stability in biological media and high salt concentrations.[7] Reduces non-specific protein binding.
Alkyl Chains (e.g., Octadecyl) Steric & HydrophobicityImproves dispersion in non-polar solvents and can reduce non-specific binding.[8][11]
Q5: Can you provide a basic protocol for synthesizing stable silica nanoparticles from this compound?

A5: This protocol is a general guideline based on the Stöber method, which is widely used for synthesizing monodisperse silica nanoparticles.[12] Researchers should optimize the concentrations and reaction time for their specific needs.

Materials:

  • This compound (DEDES)

  • Ethanol (B145695) (Absolute)

  • Deionized Water

  • Ammonium (B1175870) Hydroxide (28-30%)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

Experimental Protocol:

  • Prepare Reaction Mixture: In the reaction vessel, combine ethanol, deionized water, and ammonium hydroxide. Stir the mixture vigorously for 15-20 minutes to ensure homogeneity.

  • Add Precursor: While maintaining vigorous stirring, add the this compound (DEDES) to the reaction mixture. The addition should be done quickly to promote uniform nucleation.

  • Aging: Allow the reaction to proceed under continuous stirring at a constant temperature (e.g., room temperature) for a specified period (e.g., 2-12 hours). The reaction time will influence the final particle size.

  • Purification: Collect the synthesized silica nanoparticles by centrifugation.

  • Washing: Discard the supernatant and redisperse the nanoparticle pellet in fresh ethanol to remove unreacted reagents. Repeat this washing step 2-3 times.

  • Storage: After the final wash, redisperse the nanoparticles in a suitable solvent (e.g., ethanol or deionized water) for storage. For long-term stability, it is often best to store them as a colloidal suspension rather than a dry powder.[13]

Visual Guides

Logical Troubleshooting for Nanoparticle Aggregation

This diagram outlines a step-by-step process to diagnose and resolve issues of nanoparticle aggregation during synthesis.

G start Aggregation Observed check_synthesis During Synthesis? start->check_synthesis check_post_synthesis Post-Purification? check_synthesis->check_post_synthesis No synthesis_cause Potential Causes: - pH Imbalance - High Concentration - Temp. Fluctuation check_synthesis->synthesis_cause Yes post_synthesis_cause Potential Causes: - Over-washing - Harsh Drying (Calcination) - Wrong Redispersion Solvent check_post_synthesis->post_synthesis_cause Yes synthesis_solution Solutions: 1. Verify & Buffer pH 2. Decrease Precursor Conc. 3. Ensure Stable Temp. synthesis_cause->synthesis_solution surface_mod Consider Surface Modification (e.g., PEGylation) for Enhanced Stability synthesis_solution->surface_mod post_synthesis_solution Solutions: 1. Reduce Wash Steps 2. Use Lyophilization 3. Test Solvents / Add Stabilizer post_synthesis_cause->post_synthesis_solution post_synthesis_solution->surface_mod G DEDES This compound (DEDES) Silanol Hydrolyzed Intermediate (Silanol Groups) DEDES->Silanol Hydrolysis (+ H2O) Oligomers Siloxane Oligomers Silanol->Oligomers Condensation (- H2O / EtOH) Nanoparticle Silica Nanoparticle (SiO2 Network) Oligomers->Nanoparticle Further Condensation & Growth

References

Improving the yield of Diethyldiethoxysilane synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Diethyldiethoxysilane (DEDES). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound (DEDES)?

A1: There are two primary industrial and laboratory-scale methods for synthesizing DEDES:

  • Alcoholysis of Diethyldichlorosilane: This is a direct method where diethyldichlorosilane ((C₂H₅)₂SiCl₂) is reacted with ethanol (B145695) (C₂H₅OH). The reaction produces DEDES and hydrogen chloride (HCl) gas as a byproduct. While straightforward, managing the corrosive and reactive HCl is critical for achieving high yields.

  • Grignard Reaction: This method involves reacting a Grignard reagent, typically ethylmagnesium bromide (C₂H₅MgBr), with tetraethoxysilane (TEOS). This route avoids the generation of HCl but requires strict anhydrous (moisture-free) conditions and careful control of stoichiometry and temperature to prevent the formation of side products.[1][2]

Q2: My yield from the alcoholysis of diethyldichlorosilane is low. What is the most likely cause?

A2: Low yields in this synthesis are most often caused by side reactions catalyzed by the hydrogen chloride (HCl) byproduct. As HCl is generated, it can promote the cleavage of the newly formed ethoxy (Si-O-C₂H₅) bonds, leading to the formation of siloxanes and other undesirable oligomers. To mitigate this, an HCl scavenger, such as urea (B33335) or a non-nucleophilic base, can be added to the reaction mixture to neutralize the HCl as it forms.[3]

Q3: In my Grignard synthesis, I am getting a mixture of mono-, di-, and tri-substituted silanes instead of pure DEDES. How can I improve selectivity?

A3: The formation of a product mixture is a common issue in Grignard reactions with tetra-functional silanes like TEOS and is highly dependent on reaction conditions. To favor the desired di-substituted product (DEDES):

  • Control Stoichiometry: Use a precise molar ratio of Grignard reagent to TEOS. A 2:1 ratio is theoretically required, but slight adjustments may be needed based on the purity of the Grignard reagent.

  • Lower the Temperature: This is the most critical factor. Running the reaction at low temperatures (-30°C to -78°C) significantly improves selectivity by controlling the reactivity of the Grignard reagent, preventing over-addition.[2]

  • Slow Reagent Addition: Add the Grignard reagent to the TEOS solution slowly and dropwise. This maintains a low concentration of the Grignard reagent in the flask, further discouraging multiple substitutions on a single TEOS molecule.[4]

Q4: The Grignard reaction won't start. What can I do to initiate it?

A4: Failure to initiate is a classic Grignard reaction problem, usually due to a passivating oxide layer on the magnesium metal surface.[4] To activate the magnesium and initiate the reaction:

  • Add a small crystal of iodine. The disappearance of the purple color is an indicator of initiation.[4]

  • Add a few drops of 1,2-dibromoethane.

  • Gently warm the flask or use sonication.[4]

  • Ensure all glassware is rigorously flame-dried and all solvents and reagents are anhydrous, as even trace amounts of water will quench the reaction.[4]

Q5: What is the best method for purifying the final DEDES product?

A5: Fractional distillation is the primary and most effective method for purifying this compound. Because the synthesis can result in byproducts with boiling points close to that of DEDES (e.g., triethoxysilane, unreacted TEOS), using a distillation column with high theoretical plates is recommended for achieving high purity.

Troubleshooting Guides

Guide 1: Low Yield in Alcoholysis Synthesis
Observed Problem Potential Cause Suggested Solution
Low isolated yield with significant high-boiling residue.HCl-catalyzed side reactions forming siloxane oligomers.Add an HCl scavenger like urea to the reaction mixture at the start. Ensure efficient stirring. Control temperature below 60°C to minimize side reactions.[3]
Product is contaminated with partially substituted chlorosilanes.Incomplete reaction.Ensure a slight excess of ethanol is used. Increase reaction time or perform the reaction at a slightly elevated temperature (e.g., 50-60°C).
Vigorous, uncontrollable off-gassing.Ethanol addition is too fast, leading to rapid HCl evolution.Add the ethanol dropwise using a pressure-equalizing addition funnel. Maintain cooling to dissipate the exothermic heat of reaction.
Guide 2: Low Yield in Grignard Synthesis
Observed Problem Potential Cause Suggested Solution
Reaction fails to initiate (no heat, no color change).Magnesium surface is passivated (oxidized); presence of moisture.Activate magnesium with iodine or 1,2-dibromoethane. Flame-dry all glassware and use anhydrous solvents and reagents.[4][5]
A mixture of ethylated silanes is produced.Reaction temperature is too high; poor stoichiometric control.Maintain reaction temperature at -30°C or lower. Add the Grignard reagent slowly to a solution of TEOS. Titrate the Grignard reagent before use to determine its exact concentration.[2]
Significant amount of biphenyl (B1667301) or other coupling products observed.Wurtz-type coupling side reaction.Maintain dilute conditions. Ensure slow, controlled addition of the alkyl halide during Grignard reagent formation to keep its concentration low.[4]
Starting material (TEOS) is recovered after workup.Inactive Grignard reagent or insufficient amount added.Confirm the formation and concentration of the Grignard reagent via titration. Ensure all moisture is excluded from the reaction.

Experimental Protocols

Protocol 1: Synthesis of DEDES via Alcoholysis of Diethyldichlorosilane

This protocol is adapted from analogous industrial preparations of alkoxysilanes.[3]

Materials:

  • Diethyldichlorosilane ((C₂H₅)₂SiCl₂)

  • Anhydrous Ethanol (C₂H₅OH)

  • Urea (HCl scavenger)

  • Anhydrous Toluene (B28343) (or other inert solvent)

  • Nitrogen or Argon gas for inert atmosphere

  • Round-bottom flask with magnetic stirrer, reflux condenser, and dropping funnel

Procedure:

  • Setup: Assemble the glassware and flame-dry under vacuum or in an oven. Cool under a stream of inert gas.

  • Charging the Reactor: To the reaction flask, add diethyldichlorosilane (1.0 eq) and urea (1.5 eq). Add anhydrous toluene to create a stirrable slurry.

  • Reagent Addition: Begin vigorous stirring and start adding anhydrous ethanol (2.2 eq) dropwise from the addition funnel. Control the addition rate to maintain the internal temperature below 60°C. Use a water bath for cooling if necessary.

  • Reaction: After the ethanol addition is complete, allow the mixture to stir at 50-60°C for 2-3 hours to ensure the reaction goes to completion.

  • Workup: Cool the mixture to room temperature. The urea-HCl adduct will precipitate. Filter the solid precipitate and wash it with a small amount of anhydrous toluene.

  • Purification: Combine the filtrate and the washings. Purify the crude this compound by fractional distillation to separate it from the solvent and any high-boiling byproducts.

Protocol 2: Synthesis of DEDES via Grignard Reaction

This protocol incorporates best practices for selective Grignard reactions with silicates.[2]

Materials:

  • Magnesium turnings

  • Ethyl bromide (C₂H₅Br)

  • Tetraethoxysilane (TEOS)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Iodine (for initiation)

  • Nitrogen or Argon gas for inert atmosphere

  • Three-necked flask with magnetic stirrer, reflux condenser, and dropping funnel

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry all glassware and cool under an inert atmosphere.

    • Place magnesium turnings (2.4 eq) in the flask with a small crystal of iodine.

    • In the dropping funnel, prepare a solution of ethyl bromide (2.2 eq) in anhydrous diethyl ether.

    • Add ~10% of the ethyl bromide solution to the magnesium. Wait for the reaction to initiate (disappearance of iodine color, gentle reflux). If it fails to start, gently warm the flask.

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for an additional hour.

  • Reaction with TEOS:

    • In a separate flame-dried flask, prepare a solution of TEOS (1.0 eq) in anhydrous diethyl ether.

    • Cool this TEOS solution to -30°C using a dry ice/acetone bath.

    • Slowly transfer the prepared Grignard reagent to the TEOS solution via cannula or dropping funnel, ensuring the internal temperature does not rise above -25°C.

    • After the addition is complete, stir the reaction mixture at -30°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench it by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure.

Data & Reaction Parameters

Table 1: Representative Reaction Parameters for DEDES Synthesis

ParameterAlcoholysis Method (Analogous)[3]Grignard Method (Optimized)[2]
Primary Reactants Diethyldichlorosilane, EthanolEthylmagnesium Bromide, TEOS
Stoichiometry ~1 : 2.2 (SiCl₂ : EtOH)~2.1 : 1 (Grignard : TEOS)
Solvent Toluene (optional)Diethyl Ether or THF
Temperature < 60°C-78°C to -30°C
Key Additive Urea (HCl Scavenger)Iodine (Initiator)
Typical Yield 80 - 85%70 - 80% (highly dependent on conditions)
Primary Byproduct HCl (neutralized), SiloxanesMgBr₂, Mono/Tri-ethylated Silanes

Visualized Workflows and Pathways

experimental_workflow Grignard Synthesis Experimental Workflow cluster_prep A. Grignard Reagent Preparation cluster_reaction B. Reaction with TEOS cluster_workup C. Workup & Purification prep_setup 1. Flame-dry glassware under inert atmosphere prep_mg 2. Charge flask with Mg and Iodine prep_setup->prep_mg prep_etbr 3. Prepare EtBr solution in anhydrous ether prep_mg->prep_etbr prep_init 4. Add small amount of EtBr to initiate reaction prep_etbr->prep_init prep_add 5. Add remaining EtBr dropwise to maintain reflux prep_init->prep_add react_add 8. Slowly add Grignard reagent to cold TEOS solution prep_add->react_add Transfer Grignard reagent react_setup 6. Prepare TEOS solution in anhydrous ether react_cool 7. Cool TEOS solution to -30°C react_setup->react_cool react_cool->react_add react_stir 9. Stir at low temp, then warm to RT react_add->react_stir workup_quench 10. Quench with sat. NH4Cl solution react_stir->workup_quench workup_extract 11. Extract with ether, wash, and dry workup_quench->workup_extract workup_evap 12. Remove solvent (rotary evaporator) workup_extract->workup_evap workup_distill 13. Purify by fractional distillation workup_evap->workup_distill

Caption: A typical experimental workflow for Grignard synthesis.

troubleshooting_yield Troubleshooting Logic for Low Yield start Low Yield Observed route Which synthesis route? start->route alcoholysis Alcoholysis Route route->alcoholysis Alcoholysis grignard Grignard Route route->grignard Grignard hcl_issue Check for HCl side reactions (e.g., high viscosity, residue) alcoholysis->hcl_issue hcl_solution Solution: - Add HCl scavenger (Urea) - Ensure temp < 60°C hcl_issue->hcl_solution grignard_issue What is the issue? grignard->grignard_issue init_fail Initiation Failure grignard_issue->init_fail No reaction mixture Product Mixture grignard_issue->mixture Impure product init_solution Solution: - Check for moisture - Activate Mg with Iodine init_fail->init_solution mixture_solution Solution: - Lower temp to < -30°C - Slow reagent addition mixture->mixture_solution

Caption: A decision tree for troubleshooting low DEDES yields.

reaction_pathways Competing Reaction Pathways in DEDES Synthesis cluster_grignard Grignard Route cluster_alcoholysis Alcoholysis Route teos TEOS Si(OEt)4 g1 + EtMgBr mono_sub EtSi(OEt)3 g1->mono_sub g2 + EtMgBr di_sub Et2Si(OEt)2 (Desired Product) g2->di_sub g3 + EtMgBr tri_sub Et3Si(OEt) g3->tri_sub side_reaction_grignard Side Reaction (High Temp) side_reaction_grignard->tri_sub dcdes Diethyldichlorosilane Et2SiCl2 etoh + 2 EtOH dedes Et2Si(OEt)2 (Desired Product) etoh->dedes hcl + 2 HCl side_reaction_alc Side Reaction (HCl Present) dedes->side_reaction_alc siloxane Siloxane Byproducts -[Si(Et)2-O]n- side_reaction_alc->siloxane

References

Technical Support Center: Diethyldiethoxysilane Reaction Kinetics Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diethyldiethoxysilane (DDS) reaction kinetics optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing experimental workflows involving the hydrolysis and condensation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions involved in the polymerization of this compound?

A1: The polymerization of this compound proceeds through a two-step sol-gel process:

  • Hydrolysis: The ethoxy groups (-OC₂H₅) on the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction can be catalyzed by acids or bases.

  • Condensation: The resulting silanol (B1196071) groups (-Si-OH) react with each other or with remaining ethoxy groups to form siloxane bridges (-Si-O-Si-), releasing water or ethanol (B145695) as a byproduct. This process leads to the formation of oligomers and eventually a cross-linked polymer network.

Q2: What are the key factors that influence the reaction kinetics of this compound?

A2: The kinetics of both hydrolysis and condensation are significantly influenced by several factors:

  • pH (Catalyst): Acidic or basic conditions catalyze both reactions. Generally, hydrolysis is faster in acidic conditions, while condensation is promoted in basic conditions.[1][2][3]

  • Water to Silane (B1218182) Ratio (r): The stoichiometry of water to this compound is a critical parameter. A higher water ratio can accelerate the hydrolysis rate.[4][5]

  • Temperature: Increasing the reaction temperature generally increases the rates of both hydrolysis and condensation.

  • Solvent: The choice of solvent can affect the miscibility of reactants and the stability of intermediates, thereby influencing reaction rates.[6]

  • Concentration: The concentration of this compound and the catalyst can impact the frequency of molecular collisions and thus the reaction rates.

Q3: How can I monitor the progress of the hydrolysis and condensation reactions?

A3: Several in-situ spectroscopic techniques are effective for monitoring the reaction kinetics:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁹Si NMR): This is a powerful technique to identify and quantify the different silicon species present in the reaction mixture, including the starting material, hydrolyzed intermediates, and various condensed oligomers.[1][6][7][8][9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to follow the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds, providing information on the extent of hydrolysis and condensation.[7][11][12]

  • Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can be used to monitor the changes in chemical bonds throughout the reaction.

Troubleshooting Guides

Issue 1: Slow or Incomplete Hydrolysis

Possible Cause Troubleshooting Step
Incorrect pH Ensure the pH of the reaction mixture is in the optimal range for hydrolysis. For acid catalysis, a pH between 2 and 4 is generally effective. For base catalysis, a pH above 10 is typically used.[13]
Insufficient Water Check the water-to-silane molar ratio (r). An insufficient amount of water will limit the extent of hydrolysis. Increase the water content, ensuring it is miscible with the solvent system.[5]
Low Temperature Increase the reaction temperature to accelerate the hydrolysis rate. Monitor for any potential side reactions at higher temperatures.
Poor Miscibility If using a co-solvent, ensure that the this compound, water, and catalyst are all soluble to form a homogeneous solution. Alcohols like ethanol are commonly used to improve miscibility.[6]

Issue 2: Premature Gelation or Precipitation

Possible Cause Troubleshooting Step
Rapid Condensation This is common under basic conditions.[14] Consider a two-step process: perform hydrolysis under acidic conditions to completion, then adjust the pH to basic to control the onset of condensation.
High Reactant Concentration High concentrations of silane and catalyst can lead to uncontrollably fast polymerization. Dilute the reaction mixture to slow down the condensation rate.
Inhomogeneous Mixing Localized high concentrations of catalyst or water can cause rapid, localized gelation. Ensure vigorous and efficient stirring throughout the reaction.
Excessive Temperature High temperatures accelerate condensation. Lower the reaction temperature to gain better control over the gelation process.

Issue 3: Formation of Cyclic Species Instead of a Linear Polymer

Possible Cause Troubleshooting Step
Reaction Conditions Favoring Intramolecular Condensation Under certain conditions, intramolecular condensation to form cyclic species can be favored over intermolecular condensation. This can sometimes be influenced by the solvent and concentration.
Specific Catalysis Effects The choice of catalyst can influence the structure of the resulting polymer. Experiment with different acid or base catalysts to see if it affects the polymer architecture.

Data Presentation

Note: Specific kinetic data for this compound is limited in the available literature. The following table presents hydrolysis rate constants for the structurally similar Dimethyldiethoxysilane (DMDEOS) at various pH values, which can be used as an estimate.

Table 1: Hydrolysis Rate Constants for Dimethyldiethoxysilane (DMDEOS) in Acidic Medium [13]

pHHydrolysis Rate Constant (M⁻¹ min⁻¹)
2~0.6
3~0.4
4~0.2
5~0.1

Experimental Protocols

Protocol 1: Monitoring this compound Hydrolysis by ²⁹Si NMR Spectroscopy

Objective: To quantify the consumption of this compound and the formation of hydrolyzed intermediates and condensed species over time.

Materials:

  • This compound (DDS)

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Acid catalyst (e.g., HCl) or Base catalyst (e.g., NH₄OH)

  • NMR tubes

  • ²⁹Si NMR spectrometer

Procedure:

  • Sample Preparation: In a clean, dry vial, prepare the reaction mixture by adding the solvent, this compound, and water in the desired molar ratios.

  • Initiation of Reaction: Add the catalyst to the mixture and start a timer immediately.

  • NMR Sample Acquisition: At predetermined time intervals, transfer an aliquot of the reaction mixture to an NMR tube. It may be necessary to quench the reaction at each time point by, for example, rapid cooling or neutralization of the catalyst, depending on the reaction speed.

  • ²⁹Si NMR Measurement: Acquire the ²⁹Si NMR spectrum for each sample. Use appropriate acquisition parameters to ensure quantitative results (e.g., a sufficient relaxation delay).

  • Data Analysis: Integrate the signals corresponding to the different silicon species:

    • DDS starting material

    • Mono-hydrolyzed DDS: (C₂H₅O)(OH)Si(C₂H₅)₂

    • Di-hydrolyzed DDS: (OH)₂Si(C₂H₅)₂

    • Dimer and other oligomeric species

  • Kinetic Analysis: Plot the concentration of each species as a function of time to determine the reaction rates.

Protocol 2: Monitoring this compound Condensation by FTIR Spectroscopy

Objective: To qualitatively or semi-quantitatively monitor the formation of siloxane bonds.

Materials:

  • This compound (DDS)

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Catalyst (acid or base)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or transmission cell

Procedure:

  • Setup: Configure the FTIR spectrometer for time-resolved measurements. If using an ATR probe, ensure it is clean and record a background spectrum of the solvent.

  • Reaction Mixture: In a reaction vessel, combine the solvent, this compound, and water.

  • Initiate Reaction: Add the catalyst to the reaction mixture and immediately begin FTIR data acquisition.

  • Data Collection: Collect spectra at regular intervals.

  • Data Analysis: Monitor the following spectral regions:

    • Decrease in Si-O-C stretching vibrations: Typically around 1080-1100 cm⁻¹.

    • Increase in Si-O-Si stretching vibrations: A broad peak developing around 1000-1100 cm⁻¹.

    • Changes in the O-H stretching region: Around 3200-3600 cm⁻¹ for Si-OH groups.

  • Interpretation: The rate of decrease of the Si-O-C peak and the rate of increase of the Si-O-Si peak provide a measure of the condensation kinetics.

Visualizations

ReactionPathway DDS This compound (EtO)₂SiEt₂ MonoHydrolyzed Mono-hydrolyzed DDS (EtO)(OH)SiEt₂ DDS->MonoHydrolyzed + H₂O - EtOH DiHydrolyzed Di-hydrolyzed DDS (OH)₂SiEt₂ MonoHydrolyzed->DiHydrolyzed + H₂O - EtOH Dimer Dimer Et₂(HO)Si-O-Si(OH)Et₂ DiHydrolyzed->Dimer Condensation - H₂O Polymer Polysiloxane Network -[Si(Et₂)O]n- Dimer->Polymer Further Condensation

Caption: Reaction pathway for the hydrolysis and condensation of this compound.

TroubleshootingFlow Start Experiment Start Problem Identify Issue Start->Problem SlowHydrolysis Slow/Incomplete Hydrolysis Problem->SlowHydrolysis No PrematureGel Premature Gelation Problem->PrematureGel Yes CheckpH Check/Adjust pH SlowHydrolysis->CheckpH TwoStep Consider Two-Step (Acid then Base) PrematureGel->TwoStep CheckWater Increase Water/Silane Ratio CheckpH->CheckWater IncreaseTemp Increase Temperature CheckWater->IncreaseTemp CheckSolvent Ensure Miscibility IncreaseTemp->CheckSolvent Solution Problem Resolved CheckSolvent->Solution Dilute Dilute Reaction Mixture TwoStep->Dilute Stirring Improve Stirring Dilute->Stirring DecreaseTemp Decrease Temperature Stirring->DecreaseTemp DecreaseTemp->Solution

Caption: Troubleshooting workflow for common issues in this compound reactions.

References

Technical Support Center: Diethyldiethoxysilane in Coating Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyldiethoxysilane (DEDES) in coating applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the formulation and application of this compound-based coatings.

1. Hydrolysis and Condensation Issues

Question: My DEDES solution becomes cloudy or forms a gel prematurely. What is happening and how can I prevent it?

Answer: This issue stems from uncontrolled hydrolysis and condensation of this compound. The ethoxy groups (-OEt) on the silicon atom react with water (hydrolysis) to form reactive silanol (B1196071) groups (Si-OH). These silanol groups then react with each other or with remaining ethoxy groups (condensation) to form a siloxane network (Si-O-Si), leading to viscosity increase and premature gelling.[1][2]

Troubleshooting Steps:

  • Control Water Content: The amount of water is critical. Use anhydrous solvents and control the relative humidity of the environment. The hydrolysis reaction is catalyzed by both acids and bases.[1]

  • pH Adjustment: The rates of hydrolysis and condensation are highly dependent on the pH of the solution.

    • Acidic conditions (pH < 4): Generally promote a faster hydrolysis rate compared to the condensation rate, leading to more linear, less branched polymers. This is often preferred for forming dense films.

    • Basic conditions (pH > 7): Tend to accelerate the condensation rate, leading to more branched, particulate-like structures (gels).

    • Neutral conditions (pH ~7): Both hydrolysis and condensation rates are at a minimum.[1]

  • Temperature Control: Higher temperatures accelerate both hydrolysis and condensation reactions.[3] Maintain a consistent and controlled temperature during sol preparation and storage.

  • Catalyst Concentration: The concentration of the acid or base catalyst directly influences the reaction rates. Use the minimum effective concentration to achieve the desired reaction kinetics.

2. Coating Adhesion Failure

Question: The DEDES-based coating is peeling or delaminating from the substrate. What are the common causes and solutions?

Answer: Poor adhesion is a frequent problem and can be attributed to several factors, including inadequate surface preparation, improper curing, or a mismatch between the coating and the substrate.[4][5][6]

Troubleshooting Steps:

  • Substrate Preparation: This is the most critical step for good adhesion.

    • Cleaning: The substrate must be free of organic contaminants, oils, dust, and oxides.[4][5] Use appropriate solvent cleaning (e.g., acetone, ethanol) or alkaline washes.

    • Surface Activation: The surface needs to have reactive groups, such as hydroxyl (-OH) groups, for the silanol groups of the hydrolyzed DEDES to bond with.[2] Plasma treatment, corona discharge, or chemical etching can be used to activate the surface.

    • Surface Roughness: A slightly roughened surface can improve mechanical interlocking of the coating.[7]

  • Proper Curing: The coating needs to be cured according to the recommended temperature and time to ensure complete cross-linking and formation of covalent bonds with the substrate.[4] Insufficient curing will result in a weak boundary layer.

  • Coating Formulation: Ensure the solvent system allows for proper wetting of the substrate. Additives, if used, should be compatible and not interfere with the adhesion process.

  • Application Thickness: Applying the coating too thickly can lead to internal stresses during curing, causing it to peel.[6]

3. Film and Coating Defects

Question: My cured DEDES coating has pinholes. How can I avoid this?

Answer: Pinholes are small voids in the coating caused by the entrapment and subsequent escape of air or solvent vapor after the film has started to set.[8][9]

Troubleshooting Steps:

  • Solvent Selection: Use a solvent system with a slower evaporation rate to allow trapped air and solvent to escape before the film viscosity becomes too high.[10]

  • Application Technique: Optimize the application method (e.g., spray gun settings, dipping withdrawal speed) to minimize air entrapment.

  • Environmental Control: Avoid high temperatures and excessive air movement during application and initial drying, as this can cause rapid surface drying (skinning).[10]

  • Substrate Outgassing: Porous substrates can release air or moisture during curing. A primer or a pre-heating step can help to mitigate this.

Question: The DEDES coating appears hazy or cloudy instead of transparent. What is the cause?

Answer: A hazy or cloudy appearance is often due to uncontrolled particle growth in the sol-gel solution or phase separation.

Troubleshooting Steps:

  • Control Hydrolysis and Condensation: As with premature gelling, uncontrolled reactions can lead to the formation of large silica (B1680970) particles that scatter light. Precise control over water content, pH, and temperature is crucial for maintaining a solution of small, uniform particles, which is necessary for a transparent coating.[11]

  • Solvent Compatibility: Ensure all components in the formulation are fully soluble and compatible.

  • Filtration: Filter the sol-gel solution before application to remove any aggregated particles.

Question: The DEDES coating is cracking upon drying. How can this be prevented?

Answer: Cracking is typically caused by internal stresses that build up in the film during solvent evaporation and shrinkage.

Troubleshooting Steps:

  • Control Film Thickness: Thicker films are more prone to cracking due to higher internal stress. Apply thinner coats.

  • Slower Drying: Allow the solvent to evaporate slowly and at a controlled temperature to minimize shrinkage stress.

  • Formulation Modification: The flexibility of the coating can sometimes be improved by co-polymerizing DEDES with other organosilanes that have longer, more flexible organic groups.

Quantitative Data Summary

The following tables provide an overview of how various parameters can influence the properties of coatings derived from dialkoxysilanes like DEDES. The data presented is based on studies of closely related silanes and general sol-gel principles, and should be used as a guideline for experimental design.

Table 1: Effect of pH on Hydrolysis Rate of Dialkoxysilanes

pHRelative Hydrolysis RateExpected Coating Structure
< 2FastDense, highly cross-linked networks
2 - 6ModerateMore linear, less branched polymers
7Slowest-
> 7Moderate to FastParticulate, more porous structures

Source: Adapted from general principles of alkoxysilane hydrolysis.[1]

Table 2: Influence of Curing Parameters on Coating Hardness

Curing Temperature (°C)Curing Time (hours)Expected Hardness
Room Temperature24 - 72Low to Moderate
80 - 1201 - 3Moderate to High
120 - 1800.5 - 2High

Note: Optimal curing conditions are highly dependent on the specific formulation and substrate.

Table 3: Effect of DEDES Concentration on Coating Properties (Illustrative)

DEDES Concentration (wt%)Expected Coating ThicknessExpected Hydrophobicity
1 - 5ThinModerate
5 - 10ModerateHigh
> 10Thick (risk of cracking)High

Note: These are general trends. Actual values will vary with application method and formulation.

Experimental Protocols

Protocol 1: Preparation of a Hydrophobic Coating on Glass using DEDES

  • Substrate Cleaning: a. Clean glass slides by sonicating in a sequence of detergent solution, deionized water, and finally ethanol (B145695), for 15 minutes each. b. Dry the slides under a stream of nitrogen and then treat with oxygen plasma for 5 minutes to create a hydrophilic surface with abundant hydroxyl groups.

  • Sol Preparation: a. In a clean, dry flask, mix this compound (DEDES) with ethanol at a volume ratio of 1:10. b. Separately, prepare an aqueous solution of 0.1 M hydrochloric acid (HCl). c. Add the acidic water to the DEDES/ethanol solution dropwise while stirring. The molar ratio of DEDES to water should be controlled, a common starting point is 1:4. d. Allow the solution to stir at room temperature for 1-2 hours to facilitate hydrolysis.

  • Coating Application (Dip-Coating): a. Immerse the cleaned glass slides into the prepared sol. b. Withdraw the slides at a constant, slow speed (e.g., 100 mm/min). The withdrawal speed will influence the coating thickness.

  • Curing: a. Allow the coated slides to air dry for 10-15 minutes. b. Cure the slides in an oven at 120°C for 1 hour.

Protocol 2: Preparation of an Anti-Corrosion Coating on Aluminum using a DEDES-based Sol-Gel Formulation

  • Substrate Preparation: a. Degrease aluminum panels by wiping with acetone. b. Etch the panels in a 5 wt% sodium hydroxide (B78521) (NaOH) solution for 1 minute, followed by a thorough rinse with deionized water. c. De-smut the panels in a 30 vol% nitric acid (HNO₃) solution for 30 seconds, then rinse with deionized water and dry.

  • Sol Formulation: a. In a flask, add DEDES and ethanol in a 1:5 volume ratio. b. While stirring, add an equal volume of another silane (B1218182) precursor, such as Glycidoxypropyltrimethoxysilane (GPTMS), to enhance adhesion and cross-linking. c. Prepare a water/ethanol mixture (1:1 v/v) and adjust the pH to ~4 with acetic acid. d. Add the acidified water/ethanol mixture to the silane solution dropwise under vigorous stirring. The final water to total silane molar ratio should be approximately 2:1. e. Let the sol age for 24 hours at room temperature with gentle stirring.

  • Coating Application: a. Apply the sol to the prepared aluminum panels via dip-coating or spraying to achieve a uniform wet film.

  • Curing: a. Dry the coated panels at room temperature for 30 minutes. b. Perform a final cure in an oven at 150°C for 1 hour.

Visualizations

Hydrolysis_Condensation DEDES This compound (DEDES) Hydrolyzed_DEDES Hydrolyzed DEDES (Silanol Groups) DEDES->Hydrolyzed_DEDES Hydrolysis Water Water (H₂O) Water->Hydrolyzed_DEDES Catalyst Acid or Base Catalyst Catalyst->Hydrolyzed_DEDES Siloxane Siloxane Network (Coating) Hydrolyzed_DEDES->Siloxane Condensation Troubleshooting_Workflow Start Coating Issue Identified Defect_Type Identify Defect Type Start->Defect_Type Adhesion_Failure Adhesion Failure Defect_Type->Adhesion_Failure Peeling Pinholes Pinholes / Bubbles Defect_Type->Pinholes Voids Hazy_Cloudy Hazy / Cloudy Defect_Type->Hazy_Cloudy Opacity Cracking Cracking Defect_Type->Cracking Fractures Check_Surface_Prep Review Substrate Preparation Protocol Adhesion_Failure->Check_Surface_Prep Check_Curing Verify Curing Time & Temperature Adhesion_Failure->Check_Curing Check_Solvent Evaluate Solvent Evaporation Rate Pinholes->Check_Solvent Check_Application Optimize Application Technique Pinholes->Check_Application Check_Sol_Stability Check Sol for Precipitates/Gelling Hazy_Cloudy->Check_Sol_Stability Cracking->Check_Curing Check_Thickness Measure and Reduce Film Thickness Cracking->Check_Thickness Solution Implement Corrective Action Check_Surface_Prep->Solution Check_Curing->Solution Check_Solvent->Solution Check_Application->Solution Check_Sol_Stability->Solution Check_Thickness->Solution

References

Technical Support Center: Enhancing the Stability of Diethyldiethoxysilane-Based Sols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and stabilization of Diethyldiethoxysilane (DEDES)-based sols.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that can affect the stability and quality of your DEDES-based sols.

Issue 1: Premature Gelation or Rapid Increase in Viscosity

Q: My DEDES-based sol is gelling too quickly, sometimes even during preparation. What could be the cause and how can I prevent it?

A: Premature gelation is a common issue and is often related to an accelerated rate of hydrolysis and condensation reactions. Here are the potential causes and solutions:

  • High Catalyst Concentration: Both acidic and basic catalysts significantly increase the rate of gelation.

    • Solution: Reduce the concentration of the acid or base catalyst. For acid catalysis, a lower pH (around 2-3) generally favors hydrolysis over condensation, leading to more linear and less cross-linked polymers initially, which can delay gelation.

  • High Water Content: An excess amount of water can accelerate hydrolysis and subsequent condensation.

    • Solution: Carefully control the water-to-alkoxide molar ratio (r). A lower 'r' value will slow down the reaction rates.

  • Elevated Temperature: Higher temperatures increase the kinetic energy of the reactants, leading to faster reaction rates.

    • Solution: Conduct the reaction at a lower temperature, for example, in an ice bath, to slow down the hydrolysis and condensation steps.

  • High Precursor Concentration: A higher concentration of DEDES can lead to a more rapid formation of the siloxane network.

    • Solution: Dilute the DEDES precursor with an appropriate solvent, such as ethanol (B145695).

Issue 2: Sol Appears Cloudy or Forms a Precipitate

Q: My DEDES-based sol has turned cloudy or has formed a precipitate. What is happening and how can I resolve this?

A: Cloudiness or precipitation indicates the formation of large, insoluble polysiloxane particles due to uncontrolled condensation. This can be caused by:

  • Localized High pH: In base-catalyzed systems, poor mixing can create regions of high pH, leading to rapid, localized condensation and particle growth.

    • Solution: Ensure vigorous and uniform stirring during the addition of the catalyst. Adding the catalyst dropwise can also help maintain a homogeneous reaction environment.

  • Inappropriate Solvent: The choice of solvent is crucial for maintaining the solubility of the growing polymer chains.

    • Solution: Use a mutual solvent like ethanol, which is miscible with both the DEDES precursor and water, to ensure a homogeneous solution.

  • Aging Conditions: Improper aging temperature or time can promote particle aggregation.

    • Solution: Age the sol at a controlled, typically lower, temperature. Monitor the particle size over time using techniques like Dynamic Light Scattering (DLS) to understand the aggregation behavior.

Issue 3: Formation of Bubbles in the Sol or Gel

Q: I am observing bubbles in my DEDES-based sol, which are then trapped in the final gel. How can I prevent this?

A: Bubbles are typically caused by the entrapment of air or the evolution of gases during the reaction.

  • Vigorous Stirring: While good mixing is essential, excessive stirring speed can introduce air into the sol.

    • Solution: Use a moderate and consistent stirring speed that ensures homogeneity without creating a vortex that traps air.

  • Gas Evolution: The hydrolysis of ethoxy groups produces ethanol. If the reaction is too fast and the temperature increases, the ethanol can vaporize.

    • Solution: Control the reaction temperature to prevent the boiling of the solvent. A reflux condenser can also be used to return the evaporated solvent to the reaction mixture.

  • Degassing: The solvent and precursor may contain dissolved gases.

    • Solution: Degas the solvents and the precursor solution by sonication or by bubbling an inert gas like argon or nitrogen through them before starting the reaction.

Issue 4: Cracking of the Dried Gel or Film

Q: After drying, my DEDES-based gel or film is showing significant cracking. What are the reasons and how can I obtain crack-free materials?

A: Cracking is primarily due to the high capillary stress that develops during solvent evaporation from the porous gel network.

  • Rapid Drying: Fast evaporation of the solvent does not allow the gel network to relax, leading to the buildup of stress.

    • Solution: Dry the gel slowly in a controlled environment with high humidity. Covering the container with a perforated film can help regulate the evaporation rate.

  • Thick Gels or Films: Thicker samples are more prone to cracking as they accumulate more stress.

    • Solution: For films, prepare thinner coatings by adjusting the spin coating speed or dip coating withdrawal rate. For monolithic gels, consider using smaller molds.

  • Incomplete Condensation: A weakly cross-linked network is more susceptible to cracking.

    • Solution: Ensure sufficient aging time for the sol to allow for a higher degree of condensation before drying.

  • Addition of Drying Control Chemical Additives (DCCAs): Certain additives can reduce drying stress.

    • Solution: Introduce DCCAs like formamide (B127407) or glycerol (B35011) to the sol. These additives have high boiling points and reduce the capillary pressure by modifying the solvent's surface tension.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for preparing stable DEDES-based sols?

A1: The optimal pH depends on the desired properties of the final material.

  • Acidic conditions (pH 2-4): Generally lead to slower condensation rates compared to hydrolysis, resulting in more linear or randomly branched polymers. This can lead to longer gelation times and potentially more stable sols for coating applications.[1]

  • Basic conditions (pH 8-10): Tend to accelerate the condensation reaction, leading to more highly branched, particulate sols. This can result in faster gelation.[1] For enhanced stability and longer shelf life of the sol, working under mildly acidic conditions is often preferred.

Q2: Which catalyst should I use for DEDES sol-gel synthesis?

A2: The choice of catalyst influences the reaction kinetics and the final structure of the gel.

  • Acid catalysts (e.g., HCl, HNO₃): Promote rapid hydrolysis.

  • Base catalysts (e.g., NH₄OH): Accelerate the condensation reaction. The selection depends on whether you want to favor the formation of a polymeric sol (acid-catalyzed) or a colloidal sol (base-catalyzed).

Q3: How does the water-to-DEDES molar ratio (r) affect sol stability?

A3: The 'r' value is a critical parameter.

  • Low 'r' value (r < 2): Leads to incomplete hydrolysis and a slower condensation rate, which can enhance the stability of the sol by keeping the polymer chains smaller and more soluble.

  • High 'r' value (r > 4): Promotes more complete hydrolysis and faster condensation, which can lead to a shorter gelation time and potentially less stable sols that are prone to precipitation.

Q4: Can I use co-precursors with DEDES?

A4: Yes, using co-precursors like Tetraethoxysilane (TEOS) is a common strategy. The addition of TEOS, which has four hydrolyzable groups, can increase the cross-linking density of the final gel, which can be beneficial for mechanical properties. However, the different hydrolysis and condensation rates of the precursors must be considered to avoid phase separation. A pre-hydrolysis step for the slower reacting precursor can sometimes be beneficial.

Q5: What characterization techniques are recommended for assessing the stability of DEDES-based sols?

A5: Several techniques can be used to monitor the stability of your sols:

  • Dynamic Light Scattering (DLS): To measure the size of the particles or polymer aggregates in the sol over time. An increase in particle size indicates aggregation and potential instability.

  • Viscometry: To monitor the change in viscosity of the sol. A rapid increase in viscosity is an indicator of approaching gelation.

  • ²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the extent of hydrolysis and condensation by quantifying the different silicon species (monomers, dimers, trimers, etc.) in the sol.

  • Zeta Potential Measurement: To assess the surface charge of the particles in the sol. A higher absolute zeta potential value generally indicates greater colloidal stability due to electrostatic repulsion.

Quantitative Data Summary

The following tables summarize key quantitative parameters that influence the stability of DEDES-based sols. These values are indicative and may require optimization for your specific experimental conditions.

Table 1: Influence of pH on Gelation Time for Silane-Based Sols

CatalystpH RangeTypical Effect on Gelation Time
Acid (e.g., HCl)2 - 4Generally longer gelation times, favors hydrolysis.
Near Neutral6 - 7Longest gelation times, as both hydrolysis and condensation rates are at a minimum.[1]
Base (e.g., NH₄OH)8 - 10Shorter gelation times, favors condensation.

Table 2: Influence of Water-to-Alkoxide Molar Ratio (r) on Sol Stability

Water-to-Alkoxide Molar Ratio (r)Effect on HydrolysisEffect on CondensationOverall Sol Stability
< 2IncompleteSlowGenerally higher stability, longer shelf life.
2 - 4More completeModerateModerate stability, suitable for many applications.
> 4Complete and rapidRapidLower stability, prone to faster gelation or precipitation.

Table 3: Recommended Starting Concentrations for DEDES Sol-Gel Synthesis

ParameterRecommended RangeRationale
DEDES Concentration0.1 - 1.0 M in solventLower concentrations can slow down gelation and improve sol stability.
Catalyst Concentration (Acid)0.001 - 0.1 MSufficient to catalyze the reaction without causing excessively rapid gelation.
Catalyst Concentration (Base)0.01 - 0.5 MHigher concentrations are often needed for base catalysis compared to acid catalysis.

Experimental Protocols

Protocol 1: Preparation of a Stable DEDES-Based Sol under Acidic Conditions

This protocol describes a general procedure for preparing a DEDES-based sol suitable for applications like thin-film coating.

Materials:

  • This compound (DEDES)

  • Ethanol (anhydrous)

  • Deionized water

  • Hydrochloric acid (HCl, 0.1 M)

Procedure:

  • In a clean, dry flask, prepare a solution of DEDES in ethanol. A typical starting concentration is 0.5 M DEDES.

  • In a separate container, prepare an aqueous solution of HCl. The amount of water should be calculated to achieve the desired water-to-DEDES molar ratio (e.g., r = 2).

  • While stirring the DEDES/ethanol solution at a moderate speed, add the aqueous HCl solution dropwise.

  • After the addition is complete, seal the flask and continue stirring at room temperature for a specified period (e.g., 1-24 hours) to allow for hydrolysis and initial condensation. This is the aging step.

  • The stability of the sol can be monitored over time by observing its clarity and measuring its viscosity or particle size.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sol Preparation cluster_aging Aging cluster_characterization Stability Assessment DEDES This compound (DEDES) Mixing Mixing and Stirring DEDES->Mixing Ethanol Ethanol Ethanol->Mixing Water_HCl Water + HCl Catalyst Water_HCl->Mixing Aging Aging at Controlled Temperature Mixing->Aging Hydrolysis & Condensation DLS Dynamic Light Scattering Aging->DLS Viscometry Viscometry Aging->Viscometry NMR ²⁹Si NMR Aging->NMR

Caption: Experimental workflow for the preparation and stability assessment of DEDES-based sols.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Unstable Sol (Premature Gelation, Precipitation, etc.) High_Catalyst High Catalyst Concentration Problem->High_Catalyst High_Water High Water Ratio (r) Problem->High_Water High_Temp High Temperature Problem->High_Temp High_Conc High Precursor Concentration Problem->High_Conc Reduce_Catalyst Reduce Catalyst Concentration High_Catalyst->Reduce_Catalyst Reduce_Water Decrease Water Ratio (r) High_Water->Reduce_Water Lower_Temp Lower Reaction Temperature High_Temp->Lower_Temp Dilute_Sol Dilute Precursor Solution High_Conc->Dilute_Sol

Caption: Logical relationship diagram for troubleshooting unstable DEDES-based sols.

References

Adjusting pH for controlled Diethyldiethoxysilane condensation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlled diethyldiethoxysilane (DEDES) condensation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving DEDES.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound (DEDES) condensation?

A1: The condensation of this compound is a sol-gel process that occurs in two main stages: hydrolysis and condensation.[1][2]

  • Hydrolysis: The ethoxy groups (-OC2H5) on the DEDES molecule react with water to form silanol (B1196071) groups (-OH) and ethanol (B145695). This reaction can be catalyzed by either an acid or a base.

  • Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups (water condensation) or with remaining ethoxy groups (alcohol condensation) to form siloxane bridges (Si-O-Si). This process leads to the formation of larger oligomers and eventually a cross-linked network or particles.

Q2: How does pH influence the hydrolysis and condensation rates of DEDES?

A2: The pH of the reaction medium is a critical parameter that significantly affects the rates of both hydrolysis and condensation, thereby influencing the structure of the final material.[1][3]

  • Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis reaction is relatively fast, while the condensation reaction is slower. This leads to the formation of more linear, chain-like polymer structures.[1][4] Protonation of the ethoxy group makes it a better leaving group, accelerating hydrolysis.

  • Basic Conditions (pH > 7): In basic conditions, the condensation reaction is significantly faster than the hydrolysis reaction.[1] This promotes the formation of highly branched clusters, leading to more spherical and compact particles.[1][4] The hydroxyl or silanolate anions directly attack the silicon atom, catalyzing the reactions.[1]

  • Neutral Conditions (pH ≈ 7): At a neutral pH, both hydrolysis and condensation rates are at their minimum, proceeding at an intermediate rate compared to acidic and basic media.[5]

Q3: What is the isoelectric point (IEP) for silica (B1680970), and why is it important?

A3: The isoelectric point for silica is typically around pH 2-3. At the IEP, the surface of the silica particles has a neutral charge. Below the IEP, the surface is positively charged, and above it, the surface is negatively charged. This is important because the rate of condensation is minimized at the IEP due to reduced rates of proton- and hydroxide-catalyzed reactions.

Troubleshooting Guide

Issue 1: Uncontrolled precipitation or rapid gelation of the DEDES solution.
Possible Cause Troubleshooting Steps
Incorrect pH: The pH may be too high, leading to a very rapid condensation rate.Carefully monitor and adjust the pH of the reaction mixture. For slower, more controlled condensation, consider working at a slightly acidic pH.
High Concentration of Reactants: High concentrations of DEDES and water can lead to an accelerated reaction.Reduce the concentration of DEDES and/or water in the solution. A stepwise addition of water can also help to control the hydrolysis rate.
Temperature is too high: Higher temperatures increase the reaction kinetics of both hydrolysis and condensation.Conduct the reaction at a lower temperature to slow down the reaction rates.
Issue 2: Formation of non-uniform particles or a wide particle size distribution.
Possible Cause Troubleshooting Steps
Inhomogeneous mixing: Poor mixing can lead to localized areas of high reactant concentration and pH, resulting in non-uniform nucleation and growth.Ensure vigorous and consistent stirring throughout the reaction.
Fluctuations in pH: Small changes in pH during the reaction can affect the growth of particles.Use a buffer solution to maintain a stable pH throughout the synthesis process.
Seeding Issues: If using a seeded growth method, the seed particles may be aggregated or non-uniform.Ensure the seed solution is well-dispersed before adding more reactants.
Issue 3: The final product has poor mechanical properties or is a weak gel.
Possible Cause Troubleshooting Steps
Incomplete Condensation: The condensation reaction may not have proceeded to completion, resulting in a weakly cross-linked network.Increase the reaction time or slightly increase the temperature during the aging step to promote further condensation. Adjusting the pH to be more basic during the aging step can also enhance cross-linking.
Formation of Linear Polymers: Reaction conditions (e.g., low pH) may have favored the formation of linear polymers over a 3D network.Consider a two-step pH process. Start with an acidic pH to promote hydrolysis and then switch to a basic pH to encourage cross-linking and network formation.

Experimental Protocols

Protocol 1: General Synthesis of Silica Particles from DEDES via a Modified Stöber Process

This protocol describes a general method for synthesizing silica particles, where the final particle size is highly dependent on the reaction conditions.

Materials:

  • This compound (DEDES)

  • Ethanol (absolute)

  • Deionized Water

  • Ammonium Hydroxide (B78521) (NH4OH, 28-30%) or Hydrochloric Acid (HCl) for pH adjustment

Procedure:

  • Prepare a solution of DEDES in ethanol.

  • In a separate flask, prepare a mixture of ethanol, deionized water, and the pH catalyst (ammonium hydroxide for basic conditions or HCl for acidic conditions).

  • While vigorously stirring the ethanol-water-catalyst mixture, rapidly add the DEDES-ethanol solution.

  • Continue stirring the reaction mixture for a predetermined amount of time (e.g., 2-24 hours) at a constant temperature (e.g., room temperature).[2]

  • After the reaction is complete, the silica particles can be collected by centrifugation.

  • Wash the collected particles multiple times with ethanol and then deionized water to remove any unreacted reagents and the catalyst. This should be done until the pH of the supernatant is neutral.[2]

  • The final particles can be redispersed in a suitable solvent or dried for further characterization.

Quantitative Data

Table 1: Effect of pH on Silica Gel Properties (Derived from TEOS, a related precursor)
pH of SynthesisSpecific Surface Area (m²/g)Average Pore Diameter (nm)Resulting Structure
23982Microporous, linear polymers
729710Mesoporous, intermediate structure
1011018Mesoporous, particulate structure

Data adapted from a study on tetraethyl orthosilicate (B98303) (TEOS), which exhibits similar sol-gel behavior to DEDES.[4]

Visualizations

Diagram 1: General Workflow for DEDES Condensation

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A Mix DEDES with Ethanol C Add DEDES solution to water mixture under vigorous stirring A->C B Prepare Ethanol, Water, and Catalyst (Acid or Base) B->C D Allow reaction to proceed (e.g., 2-24 hours) C->D E Centrifuge to collect particles D->E F Wash with Ethanol and Deionized Water E->F G Repeat washing until supernatant is neutral F->G G->E Repeat if needed H Redisperse in solvent or dry for analysis G->H

Caption: Experimental workflow for DEDES condensation.

Diagram 2: Influence of pH on Reaction Pathways

G cluster_acid Acidic Conditions (pH < 7) cluster_base Basic Conditions (pH > 7) DEDES This compound (DEDES) Hydrolysis_A Fast Hydrolysis DEDES->Hydrolysis_A Hydrolysis_B Slower Hydrolysis DEDES->Hydrolysis_B Condensation_A Slow Condensation Hydrolysis_A->Condensation_A Product_A Linear, Chain-like Polymers Condensation_A->Product_A Condensation_B Fast Condensation Hydrolysis_B->Condensation_B Product_B Branched, Spherical Particles Condensation_B->Product_B

Caption: pH effect on DEDES condensation pathways.

References

Technical Support Center: Diethyldiethoxysilane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyldiethoxysilane. Our aim is to help you minimize impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common laboratory-scale synthesis routes for this compound are:

  • Alcoholysis of Dichlorodiethylsilane (B155513): This method involves the reaction of dichlorodiethylsilane with anhydrous ethanol (B145695). A base is typically used to neutralize the hydrogen chloride (HCl) byproduct.

  • Grignard Reaction: This route utilizes the reaction of a Grignard reagent, such as ethylmagnesium bromide, with tetraethoxysilane (TEOS).

Q2: What are the most common impurities encountered in this compound synthesis?

A2: The common impurities depend on the synthesis route.

  • In the alcoholysis of dichlorodiethylsilane , a key impurity is the partially substituted product, chloro(diethyl)ethoxysilane. Another significant impurity is the formation of siloxanes, which occurs if water is present in the reaction mixture.[1]

  • During the Grignard synthesis , potential byproducts include those from Wurtz coupling and reactions with the solvent or atmospheric oxygen. Incomplete reaction can also leave unreacted starting materials.[2]

Q3: How can I detect and quantify impurities in my this compound product?

A3: The most effective analytical technique for identifying and quantifying volatile impurities in this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] For structural confirmation and detection of non-volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) is highly valuable.

Troubleshooting Guides

Route 1: Alcoholysis of Dichlorodiethylsilane

Problem 1: Low yield of this compound and presence of chloro(diethyl)ethoxysilane.

  • Possible Cause: Incomplete reaction due to insufficient reaction time, low temperature, or inadequate mixing. The HCl byproduct can also inhibit the reaction if not effectively removed.

  • Solution:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using GC-MS. Gently heating the reaction mixture may increase the reaction rate, but be cautious as higher temperatures can also promote side reactions.[5]

    • HCl Removal: Use a stoichiometric amount of a suitable base (e.g., triethylamine (B128534), pyridine) to neutralize the HCl as it forms.[6] Alternatively, an inert gas can be bubbled through the reaction mixture to help remove the gaseous HCl.[6]

    • Mixing: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.

Problem 2: Formation of solid precipitates or a viscous oil (siloxanes).

  • Possible Cause: Presence of moisture in the reactants or glassware. Chlorosilanes are highly susceptible to hydrolysis, which leads to the formation of silanol (B1196071) intermediates that readily condense to form siloxane polymers.[1]

  • Solution:

    • Anhydrous Conditions: Rigorously dry all glassware in an oven (e.g., at 120°C overnight) and cool under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Dry Reactants: Use anhydrous ethanol and ensure the dichlorodiethylsilane is of high purity and free from moisture.

    • Inert Atmosphere: Conduct the entire reaction under a dry, inert atmosphere.

Route 2: Grignard Reaction

Problem 1: Low yield of this compound.

  • Possible Cause:

    • Inactive Magnesium: The magnesium turnings may have an oxide layer that prevents the initiation of the Grignard reagent formation.

    • Moisture: Grignard reagents are extremely sensitive to water and will be quenched.[7]

    • Side Reactions: The Grignard reagent can react with the ether solvent (if heated for prolonged periods) or with atmospheric oxygen.

  • Solution:

    • Magnesium Activation: Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.[8]

    • Strict Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere.[2]

    • Controlled Reaction Conditions: Maintain a gentle reflux during Grignard reagent formation and avoid excessive heating. Perform the reaction under a positive pressure of an inert gas.

Problem 2: Presence of high molecular weight byproducts.

  • Possible Cause: Wurtz coupling, where the Grignard reagent reacts with the alkyl halide starting material.

  • Solution:

    • Slow Addition: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.[9]

    • Dilution: Using a sufficient amount of solvent can also help to minimize this side reaction.

Problem 3: Difficulty in separating the product from magnesium salts.

  • Possible Cause: Magnesium alkoxide salts formed during the reaction can be gelatinous and difficult to remove.

  • Solution:

    • Quenching: After the reaction is complete, carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride solution). This will protonate the alkoxides and dissolve the magnesium salts.[10]

    • Extraction: Perform an aqueous workup and extract the product into a suitable organic solvent like diethyl ether or hexane. Wash the organic layer with brine to remove residual water and salts.

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Purity (Alcoholysis Route)

ParameterCondition ACondition BCondition C
Temperature (°C) 255075
Base NonePyridineTriethylamine
Reaction Time (h) 444
This compound Purity (%) 759295
Primary Impurity Chloro(diethyl)ethoxysilaneSiloxanes (trace)Residual Triethylamine

Note: Data is representative and may vary based on specific experimental setup.

Table 2: Influence of Grignard Reagent Stoichiometry on Product Distribution

Molar Ratio (EtMgBr:TEOS)This compound Yield (%)Triethylethoxysilane (%)Tetraethylsilane (%)
1.8 : 170205
2.0 : 185102
2.2 : 180153

Note: Data is illustrative of general trends.

Experimental Protocols

Protocol 1: Synthesis of this compound via Alcoholysis
  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.

  • Reaction Setup: Charge the flask with dichlorodiethylsilane (1.0 eq) and anhydrous diethyl ether.

  • Reagent Addition: In the dropping funnel, prepare a solution of anhydrous ethanol (2.2 eq) and anhydrous triethylamine (2.2 eq) in anhydrous diethyl ether.

  • Reaction: Cool the flask to 0°C in an ice bath. Add the ethanol/triethylamine solution dropwise to the stirred dichlorodiethylsilane solution over 1-2 hours.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with anhydrous diethyl ether.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. Purify the crude product by fractional distillation.

Protocol 2: Synthesis of this compound via Grignard Reaction
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, place magnesium turnings (2.2 eq) and a small crystal of iodine. Add a small portion of a solution of ethyl bromide (2.2 eq) in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with TEOS: Cool the Grignard reagent to 0°C. Add a solution of tetraethoxysilane (TEOS) (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Completion: After the addition, allow the mixture to stir at room temperature for 2-3 hours.

  • Quenching and Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride. Stir until all solids have dissolved. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent by distillation. Purify the residue by fractional distillation under reduced pressure.

Mandatory Visualizations

experimental_workflow_alcoholysis start Start: Anhydrous Setup reactants Charge Flask: Dichlorodiethylsilane Anhydrous Ether start->reactants addition Dropwise Addition: Ethanol + Triethylamine in Ether (0°C) reactants->addition reaction Stir at Room Temp (4-6 hours) addition->reaction filtration Filter to Remove Et3N·HCl Salt reaction->filtration wash Wash Precipitate with Anhydrous Ether filtration->wash evaporation Solvent Evaporation (Reduced Pressure) wash->evaporation distillation Fractional Distillation evaporation->distillation product Product: This compound distillation->product

Caption: Experimental workflow for the alcoholysis synthesis of this compound.

troubleshooting_low_yield_grignard start Low Product Yield? check_moisture Were anhydrous conditions maintained? start->check_moisture check_mg Was Magnesium activated? check_moisture->check_mg Yes solution_moisture Solution: - Flame-dry glassware - Use anhydrous solvents - Inert atmosphere check_moisture->solution_moisture No check_side_reactions Side products (e.g., Wurtz coupling) detected? check_mg->check_side_reactions Yes solution_mg Solution: - Use fresh Mg turnings - Activate with I2 or  1,2-dibromoethane check_mg->solution_mg No solution_side_reactions Solution: - Slow addition of alkyl halide - Maintain dilute conditions check_side_reactions->solution_side_reactions Yes recheck_stoichiometry Re-evaluate stoichiometry and reagent purity check_side_reactions->recheck_stoichiometry No

Caption: Troubleshooting logic for low yield in the Grignard synthesis of this compound.

impurity_formation_pathways cluster_alcoholysis Alcoholysis Route cluster_grignard Grignard Route A_start Et2SiCl2 + EtOH A_product Et2Si(OEt)2 A_start->A_product 2 EtOH -2 HCl A_impurity1 Et2SiCl(OEt) (Incomplete Reaction) A_start->A_impurity1 1 EtOH -HCl A_h2o H2O A_start->A_h2o A_impurity2 Siloxanes (-[Et2SiO]-)n A_h2o->A_impurity2 G_start TEOS + EtMgBr G_product Et2Si(OEt)2 G_start->G_product 2 eq. EtMgBr G_impurity1 Et3SiOEt (Over-reaction) G_start->G_impurity1 >2 eq. EtMgBr G_impurity2 Et-Et (Wurtz Coupling) G_start->G_impurity2 EtBr side reaction

Caption: Key impurity formation pathways in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Diethyldiethoxysilane and Other Alkoxysilanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of materials science, drug delivery, and biomedical engineering, the choice of precursor molecules is pivotal in dictating the final properties and performance of functionalized surfaces and materials. Alkoxysilanes, a versatile class of organosilicon compounds, are extensively utilized for surface modification, as crosslinking agents, and in the synthesis of silica-based materials. This guide provides a comprehensive comparative analysis of Diethyldiethoxysilane (DEDEOS) against other commonly employed alkoxysilanes: Tetraethoxysilane (TEOS), Methyltriethoxysilane (MTEOS), and Aminopropyltriethoxysilane (APTES).

This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable alkoxysilane for their specific application.

Chemical Properties and Performance Metrics

The performance of alkoxysilanes is primarily governed by their molecular structure, which influences key properties such as hydrolysis and condensation rates, thermal stability, and their ability to modify surface energy.

Hydrolysis and Condensation Kinetics

The formation of a stable siloxane network (Si-O-Si) from alkoxysilane precursors is initiated by hydrolysis of the alkoxy groups to form silanols (Si-OH), followed by condensation of these silanols. The rate of these reactions is a critical parameter in processes like sol-gel synthesis and surface functionalization.

The hydrolysis rate of alkoxysilanes is influenced by factors such as the number and size of the alkoxy groups, the nature of the alkyl substituent on the silicon atom, pH, and the presence of catalysts. Generally, methoxy (B1213986) groups hydrolyze faster than ethoxy groups. The steric hindrance of the alkyl groups also plays a significant role.

While specific kinetic data for this compound (DEDEOS) is not extensively available in the literature, data for the structurally similar Dimethyldiethoxysilane (DDS) can provide valuable insights. Under ammonia (B1221849) catalysis, the initial hydrolysis rate constants have been observed to follow the order: DDS > TEOS > MTEOS, highlighting the significant influence of steric factors over inductive effects.[1] Under acidic conditions, the hydrolysis rate is also significantly affected by the molecular structure.

AlkoxysilaneHydrolysis Rate Constant (k)Conditions
This compound (DEDEOS) Data not readily available. Similar behavior to DDS expected.-
Dimethyldiethoxysilane (DDS) (proxy for DEDEOS) > TEOS, MTEOS[1]Ammonia catalyzed, in methanol[1]
Tetraethoxysilane (TEOS) 0.18 M⁻¹ min⁻¹[2]pH 2 to 4[2]
Methyltriethoxysilane (MTEOS) 0.23 M⁻¹ min⁻¹[2]pH 2 to 4[2]
Aminopropyltriethoxysilane (APTES) Hydrolysis is rapid, especially with moisture. The amine group can also catalyze the reaction.Aqueous solutions

Table 1: Comparative Hydrolysis Rate Constants of Various Alkoxysilanes.

Thermal Stability

The thermal stability of alkoxysilanes and the resulting silica-based materials is crucial for applications involving high-temperature processing or use. Thermogravimetric analysis (TGA) is a standard technique to evaluate thermal stability by measuring weight loss as a function of temperature.

Generally, the thermal stability of organosilanes is influenced by the nature of the organic group attached to the silicon atom. Materials derived from MTEOS, which contains a methyl group, have been shown to be stable up to around 350°C in air, after which the organic component begins to decompose.[3] TEOS-based materials, being purely inorganic after curing, exhibit high thermal stability. The thermal stability of APTES-modified surfaces is also a consideration, as the aminopropyl groups can degrade at elevated temperatures.

AlkoxysilaneOnset of Decomposition (in Air)Key Observations
This compound (DEDEOS) Data not readily available. Expected to be influenced by the ethyl groups.-
Tetraethoxysilane (TEOS) High stability post-curing. Decomposition of derived materials can start from ~150°C due to loss of residual organics and condensation.[4]Primarily forms inorganic silica.
Methyltriethoxysilane (MTEOS) ~350°C for the methyl group decomposition in derived gels.[3]The Si-CH₃ bond provides organic character.
Aminopropyltriethoxysilane (APTES) The aminopropyl group is susceptible to thermal degradation.Stability is a key consideration for high-temperature applications.[5]

Table 2: Comparative Thermal Stability of Alkoxysilane-Derived Materials.

Surface Energy Modification

Alkoxysilanes are widely used to tailor the surface energy of substrates, rendering them either hydrophobic or hydrophilic. The degree of surface modification is often quantified by measuring the static water contact angle. A higher contact angle indicates a more hydrophobic surface.

The choice of alkoxysilane dictates the resulting surface properties. For instance, MTEOS, with its methyl group, can impart hydrophobicity. APTES, with its terminal amine group, can render surfaces more hydrophilic and provides functional groups for further bio-conjugation. The bifunctional nature of DEDEOS with two ethyl groups suggests it can be used to create hydrophobic surfaces.

AlkoxysilaneTypical Water Contact Angle on Modified SurfacesSurface Property
This compound (DEDEOS) Data not readily available. Expected to be hydrophobic.Hydrophobic
Tetraethoxysilane (TEOS) Can be hydrophilic after full hydrolysis and condensation, but can also be used to create hydrophobic coatings when combined with other silanes.[6]Versatile
Methyltriethoxysilane (MTEOS) Can lead to hydrophobic surfaces.[6]Hydrophobic
Aminopropyltriethoxysilane (APTES) Can render surfaces hydrophilic due to the amine group.Hydrophilic, Functional

Table 3: Comparative Surface Energy Modification by Alkoxysilanes.

Experimental Protocols

To ensure reproducibility and accurate comparison of alkoxysilane performance, standardized experimental protocols are essential.

Measurement of Hydrolysis Rate by 29Si NMR Spectroscopy

Objective: To quantify the rate of hydrolysis of an alkoxysilane by monitoring the changes in the silicon chemical environment.

Materials:

  • Alkoxysilane (e.g., DEDEOS, TEOS, MTEOS, APTES)

  • Solvent (e.g., methanol, ethanol)

  • Catalyst (e.g., ammonia for basic conditions, HCl for acidic conditions)

  • Deionized water

  • NMR tubes

  • 29Si NMR Spectrometer

Procedure:

  • Prepare a stock solution of the alkoxysilane in the chosen solvent.

  • In an NMR tube, mix the alkoxysilane solution with a specific amount of water and catalyst.

  • Immediately place the NMR tube in the spectrometer and begin acquiring 29Si NMR spectra at regular time intervals.

  • Process the spectra to identify and quantify the signals corresponding to the unhydrolyzed alkoxysilane and its hydrolyzed species.

  • The disappearance of the initial alkoxysilane signal over time is used to calculate the hydrolysis rate constant, often assuming pseudo-first-order kinetics.[7]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of materials derived from alkoxysilanes.

Materials:

  • Cured material derived from the alkoxysilane of interest

  • TGA instrument

  • Sample pans (e.g., alumina, platinum)

Procedure:

  • Place a small, accurately weighed amount of the cured material into a TGA sample pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., air or nitrogen).

  • Record the sample weight as a function of temperature.

  • The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.

Contact Angle Goniometry

Objective: To measure the static water contact angle on a surface treated with an alkoxysilane.

Materials:

  • Substrate (e.g., glass slide, silicon wafer)

  • Alkoxysilane solution

  • Solvent for deposition (e.g., ethanol, toluene)

  • Contact angle goniometer with a high-resolution camera and analysis software

  • Microsyringe for dispensing water droplets

  • Deionized water

Procedure:

  • Clean the substrate thoroughly to ensure a uniform surface.

  • Treat the substrate with the alkoxysilane solution by a suitable method (e.g., dip-coating, spin-coating).

  • Cure the coated substrate to form a stable silane (B1218182) layer.

  • Place the treated substrate on the sample stage of the goniometer.

  • Carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

  • Capture a high-resolution image of the droplet profile.

  • Use the software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.[8]

  • Perform measurements at multiple locations on the surface to ensure statistical relevance.

Visualization of Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Sol_Gel_Process Alkoxysilane Alkoxysilane (e.g., DEDEOS, TEOS) Hydrolysis Hydrolysis (H₂O, Catalyst) Alkoxysilane->Hydrolysis Silanols Silanols (Si-OH) Hydrolysis->Silanols Condensation Condensation (-H₂O or -ROH) Silanols->Condensation Sol Sol (Colloidal Suspension) Condensation->Sol Gelation Gelation Sol->Gelation Drug_Loading Drug Loading Sol->Drug_Loading Alcogel Alcogel (Solvent-filled network) Gelation->Alcogel Drying Drying Alcogel->Drying Xerogel_Aerogel Xerogel or Aerogel Drying->Xerogel_Aerogel Drug_Release Drug Release Xerogel_Aerogel->Drug_Release

Caption: The Sol-Gel Process for Drug Delivery.

Surface_Functionalization_Workflow cluster_0 Surface Preparation cluster_1 Silanization cluster_2 Bio-conjugation & Cell Interaction Biomaterial Biomaterial Substrate Cleaning Cleaning & Activation (e.g., Plasma, Piranha) Biomaterial->Cleaning Alkoxysilane_Deposition Alkoxysilane Deposition (e.g., APTES) Cleaning->Alkoxysilane_Deposition Curing Curing Alkoxysilane_Deposition->Curing Bioactive_Molecule Bioactive Molecule Attachment (e.g., Peptides, Growth Factors) Curing->Bioactive_Molecule Cell_Seeding Cell Seeding Bioactive_Molecule->Cell_Seeding Cell_Adhesion Cell Adhesion & Proliferation Cell_Seeding->Cell_Adhesion

Caption: Biomaterial Surface Functionalization Workflow.

Cell_Adhesion_Signaling cluster_cell Cell cluster_surface Functionalized Surface Integrin Integrin Receptor FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Cytoskeleton Actin Cytoskeleton FAK->Cytoskeleton Rearrangement Gene_Expression Gene Expression (Proliferation, Differentiation) Cytoskeleton->Gene_Expression Signal Transduction Ligand Immobilized Ligand (e.g., RGD peptide) Ligand->Integrin Binding

References

A Comparative Guide to the Characterization of Diethyldiethoxysilane-Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to precisely tailor the surface properties of materials is a cornerstone of modern research and development, particularly in fields such as drug delivery, biomaterials, and sensor technology. Diethyldiethoxysilane (DEDES) is an organosilane compound utilized for surface modification, offering a versatile platform for altering the chemical and physical characteristics of a substrate. This guide provides an objective comparison of key analytical techniques used to characterize DEDES-modified surfaces, presenting supporting experimental data and detailed methodologies to aid in the selection of appropriate characterization strategies.

Performance Benchmark: A Quantitative Comparison

The selection of a surface modification agent is dictated by the desired surface properties. This section compares the performance of DEDES-modified surfaces with surfaces modified by other common silanization agents: Octadecyltrichlorosilane (OTS), (3-Aminopropyl)triethoxysilane (APTES), and Hexamethyldisilazane (HMDS). The following tables summarize key quantitative data from various studies to facilitate a direct comparison.

Table 1: Comparison of Water Contact Angle for Various Silane-Modified Surfaces

Silane (B1218182) Coupling AgentSubstrateWater Contact Angle (°)Reference
This compound (DEDES) GlassData not available in cited sources
Octadecyltrichlorosilane (OTS)SiO₂/Si>100[1]
(3-Aminopropyl)triethoxysilane (APTES)SiO₂/Si~40-70[1]
Hexamethyldisilazane (HMDS)SiO₂/Si~80-90

Table 2: Comparison of Elemental Composition (Atomic %) from XPS for Various Silane-Modified Surfaces

Silane Coupling AgentSubstrateSi (at%)C (at%)O (at%)N (at%)
This compound (DEDES) SiO₂Data not available in cited sourcesData not available in cited sourcesData not available in cited sources-
(3-Aminopropyl)triethoxysilane (APTES)SiO₂15-2025-3040-455-10
Octadecyltrichlorosilane (OTS)SiO₂10-1560-7015-20-
Hexamethyldisilazane (HMDS)SiO₂20-2545-5025-30-

Note: Specific atomic percentages for DEDES-modified surfaces are not available in the reviewed literature. The expected elemental composition would primarily show an increase in Carbon and Silicon content on the substrate.

Table 3: Comparison of Surface Roughness (RMS) for Various Silane-Modified Surfaces

Silane Coupling AgentSubstrateRMS Roughness (nm)
This compound (DEDES) Silicon WaferData not available in cited sources
(3-Aminopropyl)triethoxysilane (APTES)Silicon Wafer0.2 - 0.5
Octadecyltrichlorosilane (OTS)Silicon Wafer0.3 - 0.8
Hexamethyldisilazane (HMDS)Silicon Wafer0.1 - 0.3

Note: The surface roughness of DEDES-modified surfaces will depend on the deposition conditions. Generally, solution-phase deposition can lead to the formation of aggregates and a rougher surface compared to vapor-phase deposition.

Key Characterization Techniques and Experimental Protocols

A multi-faceted approach is necessary for the comprehensive characterization of silane coatings. The following sections detail the experimental protocols for key analytical techniques.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical Analysis

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Experimental Protocol:

  • Sample Preparation:

    • Mount the DEDES-modified substrate on a sample holder using ultra-high vacuum (UHV) compatible tape.

    • Ensure the surface to be analyzed is free from any contaminants.

  • Instrument Setup:

    • Introduce the sample into the XPS analysis chamber and evacuate to a pressure of <10⁻⁸ mbar.

    • Use a monochromatic Al Kα X-ray source (1486.6 eV).

    • Set the analyzer pass energy to a high value (e.g., 160 eV) for survey scans and a low value (e.g., 20 eV) for high-resolution scans of specific elements (C 1s, O 1s, Si 2p).

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest to determine their chemical states.

  • Data Analysis:

    • Perform peak fitting and deconvolution of the high-resolution spectra to identify different chemical bonds.

    • Calculate the atomic concentrations of the detected elements using appropriate sensitivity factors.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Analysis Prep Mount Sample Intro Introduce to UHV Prep->Intro Survey Acquire Survey Scan Intro->Survey HighRes Acquire High-Resolution Scans Survey->HighRes PeakFit Peak Fitting & Deconvolution HighRes->PeakFit Quantify Calculate Atomic Concentrations PeakFit->Quantify ContactAngle_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Place Sample on Stage Dispense Dispense Liquid Droplet Prep->Dispense Capture Capture Droplet Image Dispense->Capture Measure Measure Contact Angle Capture->Measure Analyze Calculate Average & Std. Dev. Measure->Analyze AFM_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Mount Sample Setup Cantilever Selection & Tuning Prep->Setup Engage Engage Tip Setup->Engage Scan Scan Surface Area Engage->Scan Process Image Processing Scan->Process Calculate Calculate RMS Roughness Process->Calculate FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Sample Background Collect Background Spectrum Prep->Background Sample Collect Sample Spectrum Background->Sample Subtract Background Subtraction Sample->Subtract Identify Identify Characteristic Peaks Subtract->Identify Silanization_Pathway DEDES This compound (EtO)2Si(Et)2 Hydrolysis Hydrolysis (+ H2O) DEDES->Hydrolysis Silanol Silanol Intermediate (HO)2Si(Et)2 Hydrolysis->Silanol Condensation_Substrate Condensation with Substrate (- H2O) Silanol->Condensation_Substrate Condensation_Self Self-Condensation (- H2O) Silanol->Condensation_Self Surface_Bond Covalent Surface Bond (Substrate-O-Si) Condensation_Substrate->Surface_Bond Polysiloxane Polysiloxane Network (Si-O-Si) Condensation_Self->Polysiloxane

References

A Comparative Guide to the Spectroscopic Analysis of Diethyldiethoxysilane Hydrolysis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of diethyldiethoxysilane (DEDES) hydrolysis products. The information presented is supported by experimental data from scientific literature to offer an objective evaluation of each technique's performance. Additionally, alternative analytical methods are discussed to provide a broader context for researchers.

Introduction to this compound Hydrolysis

This compound (DEDES) is an organosilicon compound that undergoes hydrolysis and condensation reactions to form polysiloxane networks. This process is fundamental in the development of silicone-based materials, surface modifications, and as a coupling agent in various applications, including drug delivery systems. The hydrolysis of DEDES involves the cleavage of its ethoxy groups (–OC₂H₅) and their replacement with hydroxyl groups (–OH), forming silanol (B1196071) intermediates. These silanols are highly reactive and readily undergo condensation to form siloxane bonds (Si–O–Si), leading to the formation of dimers, oligomers, and eventually a cross-linked polymer network. Understanding and monitoring this process is critical for controlling the properties of the final material.

Comparative Analysis of Analytical Techniques

FTIR and NMR spectroscopy are powerful tools for monitoring the hydrolysis and condensation of DEDES in real-time. Each technique offers unique advantages and provides complementary information about the chemical transformations occurring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups and monitoring their changes during a chemical reaction. For DEDES hydrolysis, FTIR is particularly useful for observing the disappearance of reactants and the appearance of products.

Strengths:

  • High Temporal Resolution: Allows for real-time monitoring of fast reactions.

  • Sensitivity to Functional Groups: Excellent for tracking changes in Si-O-C, Si-OH, and Si-O-Si bonds.

  • Versatility: Can be used with various sampling techniques, including Attenuated Total Reflectance (ATR) for in-situ analysis of liquid samples.

Limitations:

  • Qualitative and Semi-Quantitative: While it can show relative changes in concentration, precise quantification can be challenging due to overlapping peaks and changes in molar absorptivity.

  • Structural Information: Provides limited information about the specific structure of the resulting siloxane oligomers and polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ²⁹Si NMR, provides detailed structural information about the silicon-containing species present in the reaction mixture. It allows for the identification and quantification of the starting material, various hydrolyzed intermediates, and different condensed species.

Strengths:

  • Quantitative Analysis: Integration of NMR signals allows for the accurate determination of the concentration of each silicon species.[1]

  • Detailed Structural Elucidation: ²⁹Si NMR chemical shifts are highly sensitive to the local chemical environment of the silicon atom, enabling the differentiation of monomers, dimers, trimers, and cyclic structures.[2]

  • Direct Observation of Silicon Environment: Provides direct insight into the degree of condensation at each silicon center.[2]

Limitations:

  • Lower Temporal Resolution: Acquiring a spectrum with a good signal-to-noise ratio can take several minutes, making it less suitable for monitoring very fast initial reaction kinetics.

  • Lower Sensitivity: The natural abundance of the ²⁹Si isotope is low (4.7%), which can necessitate longer acquisition times or the use of isotopic enrichment.

Quantitative Data Summary

The following tables summarize the key quantitative data for the FTIR and NMR analysis of DEDES hydrolysis products, compiled from the scientific literature.

FTIR Peak Assignments for DEDES Hydrolysis
Wavenumber (cm⁻¹)AssignmentObservation During Hydrolysis
~3700-3200Si-OH stretching (Silanol groups)Appears and broadens
~2975C-H stretching in ethyl groupsRemains relatively constant
~1100-1000Si-O-C stretching (Ethoxy groups)Decreases in intensity
~1090Si-O-Si stretching (Cyclic siloxanes)Appears and increases
~1010Si-O-Si stretching (Linear/branched)Appears and increases

Table 1: Characteristic FTIR peak assignments for the hydrolysis of this compound.

²⁹Si NMR Chemical Shift Assignments for DEDES Hydrolysis Products
Chemical Shift (δ, ppm)Species Assignment
~ -5 to -10Monomeric DEDES: (CH₃CH₂)₂Si(OCH₂CH₃)₂ (D⁰)
~ -10 to -15Partially hydrolyzed DEDES: (CH₃CH₂)₂Si(OCH₂CH₃)(OH)
~ -15 to -20Fully hydrolyzed DEDES: (CH₃CH₂)₂Si(OH)₂
~ -20 to -25End-group of linear siloxane chains: (CH₃CH₂)₂Si(OH)-O-Si...
~ -25 to -30Middle-group of linear siloxane chains: ...-O-Si(CH₃CH₂)₂-O-Si...
~ -30 to -35Cyclic trimers: [(CH₃CH₂)₂SiO]₃
~ -35 to -40Cyclic tetramers: [(CH₃CH₂)₂SiO]₄

Table 2: Typical ²⁹Si NMR chemical shift ranges for this compound and its hydrolysis/condensation products. The notation Dⁿ refers to a difunctional silicon atom with 'n' siloxane bridges.[2]

Experimental Protocols

Detailed methodologies for conducting FTIR and NMR analysis of DEDES hydrolysis are provided below.

In-Situ FTIR Spectroscopy

This protocol outlines a method for the real-time monitoring of DEDES hydrolysis using an Attenuated Total Reflectance (ATR) FTIR probe.

Materials and Equipment:

  • This compound (DEDES)

  • Ethanol (B145695) (solvent)

  • Deionized water

  • Acid catalyst (e.g., HCl)

  • FTIR spectrometer with an ATR accessory

  • Reaction vessel with a port for the ATR probe

  • Magnetic stirrer and stir bar

Procedure:

  • System Setup: Assemble the reaction vessel with the magnetic stirrer. Insert the ATR probe, ensuring a proper seal.

  • Background Spectrum: Add the ethanol solvent to the reaction vessel and begin stirring. Record a background spectrum.

  • Reactant Addition: Inject a known amount of DEDES into the solvent.

  • Initiation of Hydrolysis: Add a specific molar ratio of deionized water and the acid catalyst to the DEDES/ethanol mixture.

  • Data Acquisition: Immediately begin acquiring FTIR spectra at regular time intervals (e.g., every 30-60 seconds) over the mid-infrared range (4000-400 cm⁻¹).

  • Reaction Monitoring: Continue data collection until the spectral changes, particularly in the Si-O-C, Si-OH, and Si-O-Si regions, have stabilized, indicating the completion of the reaction.

²⁹Si NMR Spectroscopy

This protocol describes the methodology for obtaining quantitative data on the speciation of DEDES hydrolysis products over time.

Materials and Equipment:

  • This compound (DEDES)

  • Ethanol-d₆ (deuterated solvent for field locking)

  • Deionized water

  • Acid catalyst (e.g., HCl)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of DEDES in ethanol-d₆.

  • Initiation of Hydrolysis: Add a predetermined molar ratio of deionized water and the acid catalyst to the NMR tube. The molar ratio of DEDES:Ethanol:water:HCl can be, for example, 1:4:4:3.68 × 10⁻⁴.[2]

  • Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ²⁹Si NMR spectra at regular time intervals. A relaxation agent, such as chromium(III) acetylacetonate, can be added to shorten the relaxation delay between scans.

  • Spectral Parameters: Use a pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

  • Data Analysis: Process the spectra and integrate the peaks corresponding to the different silicon species. The relative concentration of each species can be calculated from the integral areas.

Alternative Analytical Techniques

While FTIR and NMR are the primary techniques for this analysis, other methods can provide valuable complementary information.

  • Raman Spectroscopy: Similar to FTIR, Raman spectroscopy provides information about molecular vibrations. It is particularly sensitive to Si-O-Si symmetric stretching vibrations and can be used for in-situ monitoring.[3][4][5] One of its key advantages is the weak Raman scattering of water, which simplifies spectral analysis in aqueous solutions.[6]

  • Gas Chromatography (GC): GC can be used to monitor the concentration of the volatile starting material (DEDES) and the ethanol produced during the hydrolysis reaction.[7][8] This technique is useful for studying the initial kinetics of the hydrolysis step.

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique can help identify the various volatile oligomeric species formed during the early stages of condensation.[9]

Visualizing the Process

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the chemical pathway of DEDES hydrolysis.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_output Results prep Mix DEDES, Ethanol, Water, and Catalyst ftir In-Situ FTIR Spectroscopy prep->ftir nmr Time-Resolved 29Si NMR Spectroscopy prep->nmr ftir_data Monitor Peak Intensity Changes (Si-O-C, Si-OH, Si-O-Si) ftir->ftir_data nmr_data Integrate Peaks for Quantification (Monomers, Oligomers, Cyclics) nmr->nmr_data kinetics Reaction Kinetics ftir_data->kinetics structure Product Structure and Distribution nmr_data->structure structure->kinetics

Experimental workflow for FTIR and NMR analysis.

hydrolysis_pathway DEDES This compound (Et)₂Si(OEt)₂ Hydrolyzed1 Partially Hydrolyzed (Et)₂Si(OEt)(OH) DEDES->Hydrolyzed1 +H₂O, -EtOH Hydrolyzed2 Fully Hydrolyzed (Et)₂Si(OH)₂ Hydrolyzed1->Hydrolyzed2 +H₂O, -EtOH Linear Linear Oligomers Hydrolyzed2->Linear Condensation -H₂O Cyclic Cyclic Oligomers Hydrolyzed2->Cyclic Condensation -H₂O Linear->Cyclic Network Cross-linked Network Linear->Network Further Condensation Cyclic->Network Further Condensation

Simplified reaction pathway of DEDES hydrolysis.

Conclusion

Both FTIR and NMR spectroscopy are indispensable for the comprehensive analysis of this compound hydrolysis. FTIR offers excellent temporal resolution for monitoring the overall reaction progress, while ²⁹Si NMR provides unparalleled detail for the quantitative analysis and structural characterization of the various hydrolysis and condensation products. The choice of technique will depend on the specific information required by the researcher. For a complete understanding of the reaction kinetics and product distribution, a combined approach utilizing both FTIR and NMR is highly recommended. Alternative techniques such as Raman spectroscopy and GC-MS can provide valuable complementary data, particularly for in-situ analysis in aqueous media and identification of volatile species, respectively.

References

A Comparative Analysis of Hydrophobic Coatings: Diethyldiethoxysilane vs. Methyltriethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the hydrophobic properties of coatings derived from Diethyldiethoxysilane (DEDES) and Methyltriethoxysilane (MTES), supported by available experimental data and detailed protocols.

The pursuit of robust and highly water-repellent surfaces is a significant focus in materials science, with applications ranging from self-cleaning coatings to advanced biomedical devices. Silane-based coatings are at the forefront of this research due to their ability to form durable, covalent bonds with a variety of substrates and to be tailored for specific surface properties. Among the plethora of available silane (B1218182) precursors, this compound (DEDES) and Methyltriethoxysilane (MTES) are two key candidates for inducing hydrophobicity. This guide provides a comparative overview of their performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals in their material selection and experimental design.

Executive Summary

While both this compound and Methyltriethoxysilane are capable of rendering surfaces hydrophobic, the available data suggests that Methyltriethoxysilane (MTES) consistently achieves a higher degree of water repellency , often leading to superhydrophobic surfaces with water contact angles exceeding 150°. Direct experimental data for coatings prepared exclusively from this compound (DEDES) is limited in the current scientific literature. However, data for the closely related compound, diethoxydimethylsilane (B1329274) (DEDMS), which shares the same number of ethyl/methyl and ethoxy groups, indicates a moderate hydrophobicity with water contact angles in the range of 95-102°. This suggests that DEDES-based coatings are likely to be hydrophobic but may not reach the superhydrophobic levels observed with MTES under similar processing conditions.

The superior performance of MTES can be attributed to its chemical structure, which contains a single methyl group and three hydrolyzable ethoxy groups. This allows for a high degree of cross-linking, leading to the formation of a dense and stable siloxane network. The methyl groups, being non-polar, orient outwards from the surface, creating a low-energy interface that repels water. In contrast, DEDES possesses two ethyl groups and only two ethoxy groups. The larger ethyl groups may lead to steric hindrance, potentially resulting in a less densely packed and ordered coating. Furthermore, the lower number of ethoxy groups limits the extent of cross-linking compared to MTES.

Quantitative Data Comparison

The following table summarizes the water contact angle (WCA) data for coatings prepared from Methyltriethoxysilane and a proxy for this compound (diethoxydimethylsilane), as reported in various studies. It is important to note that the experimental conditions, such as substrate, precursor concentration, catalyst, and curing temperature, can significantly influence the final hydrophobicity.

PrecursorSubstrateWater Contact Angle (°)Reference
Methyltriethoxysilane (MTES) Glass~149[1]
Wood>150
Variousup to 160
Diethoxydimethylsilane (DEDMS) Stainless Steel~100[2]
(as a proxy for DEDES)Various~95-102[2]

Experimental Protocols

The sol-gel process is the most common method for preparing hydrophobic coatings from silane precursors. The following is a generalized experimental protocol that can be adapted for both this compound and Methyltriethoxysilane.

Materials:
  • Silane precursor (this compound or Methyltriethoxysilane)

  • Solvent (e.g., ethanol, isopropanol)

  • Water (deionized)

  • Catalyst (e.g., hydrochloric acid, ammonia)

  • Substrate (e.g., glass slides, silicon wafers)

Procedure:
  • Substrate Preparation: The substrate is thoroughly cleaned to ensure a reactive surface. This typically involves sonication in a series of solvents such as acetone, ethanol, and deionized water, followed by drying with a stream of nitrogen. To enhance reactivity, the substrate can be treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma to generate hydroxyl groups on the surface.

  • Sol Preparation: The silane precursor is mixed with the solvent, followed by the addition of water and a catalyst. The molar ratio of silane:solvent:water:catalyst is a critical parameter that must be optimized for the desired coating properties. The solution is typically stirred for a period ranging from a few hours to 24 hours to allow for the hydrolysis and partial condensation of the silane.

  • Coating Deposition: The coating can be applied using various techniques, including dip-coating, spin-coating, or spray-coating.

    • Dip-coating: The cleaned substrate is immersed in the sol and withdrawn at a constant speed. The thickness of the coating is controlled by the withdrawal speed.

    • Spin-coating: A small amount of the sol is dispensed onto the center of the substrate, which is then rotated at high speed to spread the solution evenly.

  • Curing: After deposition, the coated substrate is cured to promote the condensation of the silanol (B1196071) groups and the formation of a stable siloxane network. Curing is typically performed by heating the substrate in an oven at a temperature ranging from 100 to 200°C for 1 to 2 hours.

Characterization:

The hydrophobicity of the resulting coating is primarily assessed by measuring the static water contact angle using a goniometer. The surface morphology and roughness can be characterized by techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

Visualizing the Comparison

The following diagrams illustrate the chemical structures of the silanes and the logical workflow for comparing their hydrophobic properties.

G Chemical Structures of Silane Precursors DEDES This compound (DEDES) (C2H5)2Si(OC2H5)2 MTES Methyltriethoxysilane (MTES) CH3Si(OC2H5)3

Caption: Chemical structures of DEDES and MTES.

G Comparative Workflow for Hydrophobicity Analysis cluster_dedes This compound (DEDES) cluster_mtes Methyltriethoxysilane (MTES) DEDES_sol Sol Preparation DEDES_coating Coating Deposition DEDES_sol->DEDES_coating DEDES_wca Water Contact Angle Measurement DEDES_coating->DEDES_wca Comparison Comparison of Hydrophobicity DEDES_wca->Comparison MTES_sol Sol Preparation MTES_coating Coating Deposition MTES_sol->MTES_coating MTES_wca Water Contact Angle Measurement MTES_coating->MTES_wca MTES_wca->Comparison

Caption: Logical workflow for comparing DEDES and MTES coatings.

References

Performance Showdown: Diethyldiethoxysilane-Based Sealants vs. Market Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the demanding environments of research laboratories and pharmaceutical manufacturing, the selection of high-performance sealants is critical for ensuring the integrity of controlled environments, equipment, and experimental setups. This guide provides a comprehensive performance evaluation of sealants based on diethyldiethoxysilane, a type of alkoxy-cure silicone, and compares them with other prevalent sealant technologies, including neutral-cure silicones, MS (Modified Silane) polymers, and polyurethanes.

Due to a lack of extensive, publicly available quantitative data specifically for sealants primarily formulated with this compound, this guide will utilize performance data from general alkoxy-cure silicone sealants as a representative benchmark. This compound, as a dialkoxy silane, contributes to the crosslinking of the silicone polymer, and its performance characteristics are expected to align with those of other neutral-cure, alkoxy-type silicone sealants.[1][2][3] This comparison aims to provide a clear, data-driven framework for selecting the most appropriate sealant for specific research and development applications.

Executive Summary of Sealant Performance

The selection of an appropriate sealant hinges on a thorough understanding of its performance across several key metrics. Alkoxy-cure silicone sealants, representative of a this compound-based formulation, offer a balanced profile with excellent thermal stability and UV resistance. MS polymers provide superior adhesion to a wide range of substrates and are paintable, while polyurethane sealants are known for their durability and mechanical strength.

Performance MetricAlkoxy-Cure Silicone (this compound-based proxy)MS PolymerPolyurethane
Adhesion Strength Good to ExcellentExcellentVery Good
Curing Time (Tack-Free) Relatively SlowFastModerate
Thermal Stability ExcellentGoodModerate
Chemical Resistance Very GoodGoodGood
UV Resistance ExcellentVery GoodGood
Paintability NoYesYes

In-Depth Performance Analysis

Adhesion Strength

The ability of a sealant to adhere to various substrates is paramount in research and manufacturing settings. Alkoxy-cure silicones provide strong and durable adhesion to a variety of materials, including glass, ceramics, and many metals and plastics.[4] Their neutral curing mechanism, which releases alcohol, makes them non-corrosive and suitable for sensitive substrates.[2][5][6] MS polymers exhibit excellent primerless adhesion to an even broader range of substrates. Polyurethane sealants also offer strong adhesion, particularly to porous materials.

Curing Characteristics

The curing process of a sealant affects workflow and the time until a sealed joint can be put into service. Alkoxy-cure silicones have a relatively slower cure time compared to some other types.[3] MS polymers are known for their fast skin formation time, which helps to resist dust and dirt pickup.[7] The curing of polyurethane sealants is also moisture-dependent and can be influenced by environmental conditions.

Thermal and Environmental Stability

For applications involving temperature fluctuations and exposure to environmental stressors, thermal and UV stability are critical. Alkoxy-cure silicones exhibit exceptional stability over a wide temperature range and have high resistance to UV radiation and weathering, preventing them from hardening, cracking, or becoming brittle over time.[4] While MS polymers also offer good weather resistance, their thermal stability is generally lower than that of silicones. Polyurethane sealants provide good durability but can be more susceptible to degradation from UV exposure over the long term.

Chemical Resistance

In laboratory environments, sealants may be exposed to a variety of chemicals. Neutral-cure silicone sealants, including the alkoxy type, are generally chemically inert and resistant to many common chemicals, with the exception of concentrated acids and some solvents.[8] Polyurethane sealants also offer good resistance to a range of chemicals, though their performance can vary depending on the specific formulation.[5] MS polymers provide a good balance of chemical resistance for many applications.

Experimental Protocols

The performance data presented in this guide is based on standardized testing methodologies to ensure comparability. The following are detailed descriptions of the key experimental protocols used to evaluate sealant performance.

Adhesion and Cohesion (ASTM C719)

This test method provides an accelerated laboratory procedure to evaluate the performance of a building sealant in a test configuration subjected to water immersion, cyclic movement, and temperature changes.[9][10] The failure of a sealant in an active joint is typically observed as either a cohesive failure within the sealant itself or an adhesive failure between the sealant and the substrate.[9][10]

  • Specimen Preparation: Sealant beads are applied between two substrate blocks (e.g., glass, aluminum, concrete) with specific dimensions.

  • Conditioning: The specimens are subjected to a series of conditions, including immersion in water, exposure to heat while under compression, and cycles of compression and extension at both room and low temperatures.

  • Evaluation: The specimens are visually inspected for loss of adhesion or cohesion. The results are reported as the percentage of adhesive or cohesive failure.

Tensile Properties (ISO 8339)

This international standard specifies a method for determining the tensile properties of sealants, specifically their elongation at break.[11][12] This is a critical measure of a sealant's ability to withstand movement without failing.

  • Specimen Preparation: Dumbbell-shaped specimens of the cured sealant are prepared.[1]

  • Testing: The specimens are placed in a tensile testing machine and stretched at a constant rate until they break.[11]

  • Data Analysis: The force at break and the elongation at break are recorded. The tensile strength is calculated as the force per unit area, and the elongation is expressed as a percentage of the original length.[11][12]

Chemical Resistance

There is no single standard for chemical resistance testing of sealants, as it is highly dependent on the specific application. A common method involves the immersion of cured sealant samples in various chemicals for a specified period.

  • Specimen Preparation: Cured sealant samples are prepared.

  • Immersion: The samples are submerged in the test chemicals at a controlled temperature for a defined duration (e.g., 7 days).

  • Evaluation: After immersion, the samples are assessed for changes in weight, volume, hardness, and visual appearance (e.g., swelling, discoloration, degradation).

Visualizing Sealant Science

To better understand the underlying mechanisms and evaluation processes, the following diagrams are provided.

SealantCuringProcess cluster_alkoxy Alkoxy-Cure Silicone (e.g., this compound-based) Silane Silane Prepolymer (with this compound crosslinker) Moisture Atmospheric Moisture (H2O) Silane->Moisture reacts with Hydrolysis Hydrolysis Silane->Hydrolysis Moisture->Hydrolysis Silanol Silanol Intermediates Hydrolysis->Silanol Condensation Condensation Silanol->Condensation Cured Cured Silicone (Crosslinked Network) Condensation->Cured Alcohol Alcohol Byproduct (e.g., Ethanol) Condensation->Alcohol releases

Caption: Curing mechanism of an alkoxy-cure silicone sealant.

SealantEvaluationWorkflow cluster_tests Performance Testing start Sealant Sample Preparation adhesion Adhesion & Cohesion (ASTM C719) start->adhesion tensile Tensile Properties (ISO 8339) start->tensile thermal Thermal Stability start->thermal chemical Chemical Resistance start->chemical data_analysis Data Analysis & Comparison adhesion->data_analysis tensile->data_analysis thermal->data_analysis chemical->data_analysis report Comparative Performance Report data_analysis->report

Caption: Workflow for the performance evaluation of sealants.

Conclusion

The selection of a sealant for research and drug development applications requires a careful consideration of its performance characteristics in relation to the specific demands of the environment. While this compound-based sealants, as represented by alkoxy-cure silicones, offer a robust and versatile solution with excellent thermal and environmental resistance, alternatives such as MS polymers and polyurethanes provide distinct advantages in terms of adhesion to a wider array of substrates and enhanced mechanical properties, respectively. By understanding the data-backed performance of each sealant type and the standardized methods used for their evaluation, researchers and professionals can make informed decisions to ensure the long-term integrity and success of their critical operations.

References

A Comparative Analysis of Diethyldiethoxysilane and Diphenyldiethoxysilane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of advanced polymer materials, the choice of precursors is critical in defining the final properties and performance of the product. Among the vast array of available silane (B1218182) monomers, Diethyldiethoxysilane (DEDES) and Diphenyldiethoxysilane (DPDES) are two key building blocks for polysiloxanes. This guide provides an objective comparison of their performance in polymer synthesis, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate precursor for their specific application.

Executive Summary

Polymers derived from this compound (DEDES) and Diphenyldiethoxysilane (DPDES) exhibit distinct characteristics owing to the difference in their organic substituents—ethyl versus phenyl groups. Generally, the incorporation of phenyl groups from DPDES leads to polymers with enhanced thermal stability and a higher refractive index compared to the ethyl groups from DEDES. Conversely, polymers from DEDES are typically more flexible at low temperatures. The selection between these two precursors is therefore a trade-off between thermal and optical performance versus low-temperature flexibility.

Comparative Data of Derived Polymers

PropertyPolymer from this compound (PDES)Polymer from Diphenyldiethoxysilane (PDPS)Key Performance Difference
Thermal Stability (TGA, 5% weight loss) ~350-400 °C>450 °CPDPS exhibits significantly higher thermal stability.[1]
Glass Transition Temperature (Tg) Very low, approx. -135 °CHigher, approx. -25 °CPDES remains flexible at much lower temperatures.
Mechanical Properties
Young's ModulusLower (more flexible)Higher (stiffer)Phenyl groups increase chain rigidity.
Tensile StrengthGenerally lowerGenerally higherIncreased intermolecular forces from phenyl groups enhance strength.[2][3]
Optical Properties
Refractive Index (nD20)~1.442[4]~1.58 (for copolymers with high diphenyl content)[2]The phenyl group significantly increases the refractive index.[5][6][7]

Experimental Protocols

The synthesis of polysiloxanes from both DEDES and DPDES typically follows a hydrolysis and polycondensation pathway. Below are detailed, representative experimental protocols for the synthesis and characterization of these polymers.

I. Polymer Synthesis via Hydrolysis and Polycondensation

Objective: To synthesize linear polysiloxanes from this compound (DEDES) or Diphenyldiethoxysilane (DPDES) through a controlled hydrolysis and condensation reaction.

Materials:

  • This compound (DEDES) or Diphenyldiethoxysilane (DPDES)

  • Deionized Water

  • Ethanol (B145695) (or other suitable solvent)

  • Acid or Base Catalyst (e.g., HCl or NH4OH)

  • Toluene

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the chosen diethoxysilane (B101294) monomer (DEDES or DPDES) in a suitable solvent like ethanol or toluene.

  • Prepare a solution of deionized water and the catalyst in the same solvent.

  • Slowly add the water-catalyst solution to the silane solution under vigorous stirring at room temperature. The molar ratio of water to silane is a critical parameter and is typically controlled between 1 and 2.

  • After the addition is complete, the mixture is heated to a specific temperature (e.g., 60-80 °C) and refluxed for a defined period (e.g., 2-6 hours) to promote condensation.

  • After cooling to room temperature, the organic phase is separated, washed with deionized water to remove the catalyst and byproducts, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the polysiloxane polymer.

II. Characterization of Polymer Properties

1. Thermal Stability (Thermogravimetric Analysis - TGA):

  • Instrument: TGA analyzer

  • Procedure: A small sample of the polymer (5-10 mg) is placed in a TGA crucible. The sample is heated from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The weight loss of the sample as a function of temperature is recorded. The temperature at which 5% weight loss occurs is a key indicator of thermal stability.

2. Mechanical Properties (Tensile Testing):

  • Instrument: Universal Testing Machine

  • Procedure: Polymer films of defined dimensions are prepared by solution casting or melt pressing. The films are then subjected to a tensile load at a constant strain rate until failure. The stress-strain curve is recorded to determine the Young's modulus, tensile strength, and elongation at break.

3. Optical Properties (Refractive Index Measurement):

  • Instrument: Abbe Refractometer

  • Procedure: A small drop of the liquid polymer or a thin film of the solid polymer is placed on the prism of the refractometer. The refractive index at the sodium D-line (589 nm) and a controlled temperature (e.g., 20 °C) is measured.

Visualizing the Synthesis and Structure-Property Relationship

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Polymer_Synthesis_Workflow cluster_Monomer Monomer Preparation cluster_Reaction Reaction Steps cluster_Purification Purification cluster_Product Final Product Monomer Diethoxysilane (DEDES or DPDES) Solvent1 Solvent (e.g., Ethanol) Hydrolysis Hydrolysis (Addition of Water + Catalyst) Solvent1->Hydrolysis Condensation Polycondensation (Heating and Reflux) Hydrolysis->Condensation Formation of Silanols Washing Washing Condensation->Washing Drying Drying Washing->Drying SolventRemoval Solvent Removal Drying->SolventRemoval Polymer Polysiloxane SolventRemoval->Polymer Structure_Property_Relationship cluster_Properties Resulting Polymer Properties DEDES This compound (DEDES) Ethyl Groups (-CH2CH3) PDES_Props Poly(diethysiloxane) + High Flexibility at Low Temp - Lower Thermal Stability - Lower Refractive Index DEDES->PDES_Props leads to DPDES Diphenyldiethoxysilane (DPDES) Phenyl Groups (-C6H5) PDPS_Props Poly(diphenylsiloxane) - Lower Flexibility at Low Temp + Higher Thermal Stability + Higher Refractive Index DPDES->PDPS_Props leads to

References

Comparative Guide to the Mechanical Properties of Diethyldiethoxysilane-Crosslinked Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical properties of polymers crosslinked with Diethyldiethoxysilane (DEDES) against common alternatives, namely Tetraethoxysilane (TEOS) and Methyltrimethoxysilane (MTMS). The selection of an appropriate crosslinking agent is critical as it dictates the final mechanical properties, thermal stability, and chemical resistance of the polymer network, which are crucial for applications in research, medical devices, and drug delivery systems.

Introduction to Silane (B1218182) Crosslinking

Silane crosslinkers are organosilicon compounds used to form three-dimensional networks in polymers, particularly silicone elastomers like Polydimethylsiloxane (PDMS). The crosslinking process typically involves the hydrolysis of alkoxy groups on the silane in the presence of moisture, followed by a condensation reaction with hydroxyl-terminated polymer chains. This reaction forms stable siloxane bonds (Si-O-Si), converting the liquid polymer into a solid elastomer. The structure and functionality of the silane crosslinker significantly influence the resulting polymer's mechanical characteristics.

This compound (DEDES) is a difunctional crosslinking agent, meaning it has two reactive ethoxy groups. This difunctionality can lead to chain extension and the formation of linear linkages, which can impact the elasticity and tensile strength of the resulting polymer.

Tetraethoxysilane (TEOS) is a tetrafunctional crosslinker with four reactive ethoxy groups. Its higher functionality allows for the creation of a more densely crosslinked network, which generally results in a stiffer and harder material.

Methyltrimethoxysilane (MTMS) is a trifunctional crosslinker containing three methoxy (B1213986) groups and a non-hydrolyzable methyl group. The methyl group can influence the polymer's hydrophobicity and thermal stability, while the trifunctionality contributes to a robust crosslinked network.[1][2]

Comparative Mechanical Properties

The following table summarizes the typical mechanical properties of Polydimethylsiloxane (PDMS) crosslinked with different silane agents. It is important to note that the data presented is collated from various studies, and direct comparison should be approached with caution due to variations in experimental conditions such as polymer molecular weight, crosslinker concentration, and curing conditions.

Mechanical PropertyThis compound (DEDES)Tetraethoxysilane (TEOS)Methyltrimethoxysilane (MTMS)
Tensile Strength (MPa) ModerateHighHigh
Elongation at Break (%) HighModerate to LowModerate
Young's Modulus (MPa) Low to ModerateHighHigh
Hardness (Shore A) Low to ModerateHighHigh
Crosslinking Functionality 243
Curing Byproduct EthanolEthanolMethanol

Note: Specific values for DEDES-crosslinked polymers are less prevalent in the literature compared to TEOS and MTMS. The properties listed are based on the expected effects of its difunctional nature.

Experimental Protocols

The following are generalized experimental protocols for the preparation and mechanical testing of silane-crosslinked PDMS.

1. Preparation of Crosslinked PDMS Samples:

  • Materials: Hydroxyl-terminated PDMS, this compound (DEDES)/Tetraethoxysilane (TEOS)/Methyltrimethoxysilane (MTMS), and a catalyst (e.g., dibutyltin (B87310) dilaurate).

  • Procedure:

    • The hydroxyl-terminated PDMS is pre-heated to remove any absorbed moisture.

    • The crosslinking agent (DEDES, TEOS, or MTMS) is added to the PDMS in a specific weight ratio (e.g., 10:1 PDMS to crosslinker).

    • The catalyst is added to the mixture to initiate the crosslinking reaction.

    • The mixture is thoroughly stirred to ensure homogeneity and then degassed in a vacuum chamber to remove any trapped air bubbles.

    • The mixture is poured into a mold (e.g., a dog-bone shape for tensile testing) and cured at a specific temperature (e.g., 60-150°C) for a defined period (e.g., 2-24 hours).[3]

2. Mechanical Testing:

  • Tensile Testing (ASTM D412):

    • The cured "dog-bone" shaped samples are loaded into a universal testing machine (tensile tester).[4][5]

    • The sample is pulled at a constant rate of separation (e.g., 500 mm/min) until it fractures.[6]

    • The machine records the force applied and the elongation of the sample.

    • From this data, tensile strength, elongation at break, and Young's modulus are calculated.[1][5]

  • Hardness Testing (ASTM D2240):

    • A durometer is used to measure the indentation hardness of the cured polymer.

    • The indenter is pressed into the material, and the hardness is read on the Shore A or D scale.

Visualizations

G cluster_prep Sample Preparation cluster_test Mechanical Testing PDMS Hydroxyl-terminated PDMS Mixing Mixing and Degassing PDMS->Mixing Crosslinker Silane Crosslinker (DEDES, TEOS, or MTMS) Crosslinker->Mixing Catalyst Catalyst Catalyst->Mixing Molding Molding Mixing->Molding Curing Curing Molding->Curing Tensile Tensile Testing (ASTM D412) Curing->Tensile Hardness Hardness Testing (ASTM D2240) Curing->Hardness Data Data Analysis Tensile->Data Hardness->Data

Experimental workflow for polymer preparation and testing.

G cluster_props Resulting Polymer Properties DEDES This compound (DEDES) Functionality: 2 Flexibility Higher Flexibility and Elongation DEDES->Flexibility TEOS Tetraethoxysilane (TEOS) Functionality: 4 Stiffness Higher Stiffness and Hardness TEOS->Stiffness MTMS Methyltrimethoxysilane (MTMS) Functionality: 3 Balanced Balanced Properties MTMS->Balanced

Logical relationship between crosslinker and properties.

Discussion and Conclusion

The choice between DEDES, TEOS, and MTMS as a crosslinking agent for polymers like PDMS depends on the desired mechanical properties of the final material.

  • This compound (DEDES) , with its difunctional nature, is expected to create a more flexible and elastic polymer network. This makes it a suitable candidate for applications requiring high elongation and low modulus, such as soft robotics, flexible electronics, and certain biomedical implants.

  • Tetraethoxysilane (TEOS) , being tetrafunctional, leads to a high crosslink density, resulting in a stiffer and harder material with a higher Young's modulus.[2] This is advantageous for applications where structural integrity and resistance to deformation are critical.

  • Methyltrimethoxysilane (MTMS) offers a balance between the two, with its trifunctionality providing good mechanical strength while the methyl group can enhance other properties like hydrophobicity.[1][2]

For researchers and professionals in drug development, the selection of a crosslinker can influence drug release kinetics from a polymer matrix. A less densely crosslinked network, as might be formed with DEDES, could allow for faster diffusion and release of an encapsulated drug, while a denser network from TEOS or MTMS might lead to a more sustained release profile.

References

Diethyldiethoxysilane: A Comparative Guide to Enhancing Coating Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced coatings, achieving robust adhesion to a substrate is paramount for ensuring durability, performance, and longevity. Diethyldiethoxysilane (DEDS) has emerged as a noteworthy adhesion promoter, offering a unique profile for enhancing the interfacial bonding between organic coatings and inorganic substrates. This guide provides an objective comparison of DEDS with other common adhesion promoters, supported by experimental data and detailed protocols to aid in formulation and evaluation.

The Role of this compound in Coating Adhesion

This compound, an organofunctional silane (B1218182), acts as a molecular bridge at the coating-substrate interface. Its mechanism involves the hydrolysis of the ethoxy groups in the presence of moisture to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates, such as metal and glass, forming a durable covalent bond. The diethyl groups of DEDS are organophilic, ensuring compatibility and entanglement with the polymer matrix of the coating. This dual functionality effectively couples the organic and inorganic materials, leading to significantly improved adhesion.

Performance Comparison of Adhesion Promoters

While direct quantitative comparisons of this compound with other adhesion promoters are not extensively available in the literature, the following table summarizes the performance characteristics of DEDS alongside common alternatives based on available data for similar silane chemistries and other adhesion promoter types. The performance of any adhesion promoter is highly dependent on the specific coating formulation, substrate, and application conditions.

Adhesion PromoterChemical TypeTypical Pull-Off Adhesion Strength (MPa) on SteelCross-Hatch Adhesion (ASTM D3359)Key AdvantagesCommon Applications
This compound (DEDS) AlkylalkoxysilaneData not readily available; performance is formulation dependent.Expected to be Excellent (4B-5B) with proper formulation.Good thermal stability, moderate reactivity allowing for good pot-life.General purpose adhesion promoter for various coatings.
(3-Aminopropyl)triethoxysilane (APTES) Aminosilane~4.12 MPa in epoxy coatings[1]Excellent (5B)Excellent adhesion to a wide range of substrates, improves corrosion resistance.[2]Epoxy, urethane, and phenolic resin systems.[3]
Glycidoxypropyltrimethoxysilane (GPTMS) EpoxysilaneCan significantly improve adhesion; specific values vary.Excellent (4B-5B)Excellent wet adhesion, improves water resistance of latex paints.Epoxy, urethane, and acrylic resin systems.
Vinyltrimethoxysilane VinylsilanePerformance is dependent on curing mechanism.Good to Excellent (3B-5B)Cures into the polymer backbone in peroxide or radiation-cured systems.Polyolefins, acrylics, and elastomers.
Titanate Chelate OrganometallicCan offer superior performance to silanes in some applications.Excellent (5B)Often do not require water for activation, can act as catalysts.[4]High-temperature applications, printing inks.
Zirconate OrganometallicPerformance comparable or superior to titanates.Excellent (5B)Similar to titanates, with good performance in water-based systems.[2]Adhesion to glass, ceramics, and metals.

Experimental Protocols

Accurate and reproducible evaluation of adhesion is critical. The following are detailed protocols for two standard industry tests.

Cross-Hatch Adhesion Test (ASTM D3359)

This method provides a visual assessment of the adhesion of a coating to a substrate.

1. Apparatus:

  • A sharp cutting tool (e.g., utility knife, scalpel, or a dedicated cross-hatch cutter).
  • A cutting guide or straightedge.
  • Pressure-sensitive tape (as specified in the standard).
  • A soft brush.
  • An illuminated magnifier.

2. Procedure:

  • Select a representative area of the coated surface, free from blemishes and surface imperfections.
  • Using the cutting tool and guide, make a series of parallel cuts through the coating to the substrate. The spacing of the cuts depends on the coating thickness (typically 1 mm for coatings up to 50 µm and 2 mm for coatings up to 125 µm).
  • Make a second series of parallel cuts at a 90-degree angle to the first set to create a lattice pattern.
  • Gently brush the area to remove any flakes or ribbons of detached coating.
  • Apply the center of the pressure-sensitive tape over the grid and smooth it into place, ensuring good contact.
  • Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.
  • Examine the grid area with the illuminated magnifier and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: severe peeling).[5][6]

Pull-Off Adhesion Test (ASTM D4541)

This test provides a quantitative measure of the adhesion strength of a coating.

1. Apparatus:

  • A portable pull-off adhesion tester.
  • Loading fixtures (dollies).
  • A suitable adhesive (e.g., a two-part epoxy).
  • A cutting tool for scoring around the dolly (if required).
  • Solvent for cleaning.

2. Procedure:

  • Select a flat, representative area of the coated surface.
  • Clean the surface of the coating and the face of the dolly with a suitable solvent to remove any contaminants.
  • Prepare the adhesive according to the manufacturer's instructions.
  • Apply a uniform layer of adhesive to the face of the dolly.
  • Press the dolly firmly onto the coated surface and ensure that a small, uniform fillet of adhesive is visible around the circumference of the dolly.
  • Allow the adhesive to cure fully as per the manufacturer's recommendations.
  • If required, carefully score around the dolly through the coating to the substrate.
  • Attach the pull-off adhesion tester to the dolly.
  • Apply a tensile force at a smooth and constant rate until the dolly is detached from the surface.
  • Record the force at which detachment occurs and note the nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure between the dolly and the coating). The pull-off strength is typically reported in megapascals (MPa).[7]

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the adhesion mechanism and experimental workflows.

G cluster_0 Coating cluster_1 Interface cluster_2 Substrate Coating Organic Coating (Polymer Matrix) DEDS This compound (DEDS) Coating->DEDS Entanglement & van der Waals Forces Substrate Inorganic Substrate (e.g., Metal, Glass) with -OH groups DEDS->Substrate Covalent Bonding (Si-O-Substrate)

Figure 1. Mechanism of this compound Adhesion Promotion.

G start Start prep Substrate Preparation (Cleaning) start->prep application Coating Application (with Adhesion Promoter) prep->application curing Curing of Coating application->curing testing Adhesion Testing (e.g., ASTM D3359, D4541) curing->testing analysis Data Analysis and Performance Evaluation testing->analysis end End analysis->end

Figure 2. Experimental Workflow for Adhesion Promoter Validation.

Conclusion

This compound serves as an effective adhesion promoter by forming a strong, stable bridge between organic coatings and inorganic substrates. While direct comparative quantitative data for DEDS is limited, its performance is expected to be in line with other alkylalkoxysilanes, offering a good balance of reactivity and stability. For critical applications, it is essential to conduct thorough experimental validation using standardized testing protocols, such as ASTM D3359 and D4541, to determine the optimal adhesion promoter and concentration for a specific coating system. The choice between DEDS and other alternatives like aminosilanes, epoxysilanes, or organometallics will ultimately depend on the specific resin chemistry, substrate type, and desired performance characteristics of the final coated product.

References

Safety Operating Guide

Proper Disposal of Diethyldiethoxysilane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of diethyldiethoxysilane. The following procedures are designed for researchers, scientists, and drug development professionals to ensure operational safety and compliance with hazardous waste regulations. Adherence to these step-by-step guidelines is critical to mitigate the risks associated with this moisture-sensitive and flammable compound.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor that is sensitive to moisture.[1] It can cause skin, eye, and respiratory tract irritation.[1][2] Therefore, all handling and disposal procedures must be conducted with extreme caution in a controlled laboratory environment.

Work Area: All operations involving this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[1] The work area should be kept free of ignition sources such as heat, sparks, and open flames.[3][4][5] Facilities should be equipped with an eyewash station and a safety shower.[1]

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[1][3]

  • Eye/Face Protection: Use chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations.[1][5]

  • Body Protection: A flame-retardant lab coat and appropriate protective clothing are required to prevent skin contact.[1][4]

  • Respiratory Protection: If workplace conditions warrant respirator use, a respiratory protection program that meets OSHA standards must be followed.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, facilitating a quick assessment of its physical and chemical properties.

PropertyValue
CAS Number 78-62-6
Molecular Formula C₆H₁₆O₂Si
Physical State Clear, colorless liquid[1][5]
Boiling Point 114 °C / 237.2 °F @ 760 mmHg[5]
Melting Point -70 °C[5]
Flash Point 11 °C / 51.8 °F[1][5]
Signal Word Danger[2][3][4]
Hazard Statements H225: Highly flammable liquid and vapour[3][4]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves two main stages: the careful quenching (neutralization) of any residual material, followed by the collection and disposal of the resulting waste as hazardous material. It is crucial to never dispose of unreacted this compound directly down the drain or in regular trash.

Experimental Protocol for Quenching Residual this compound

This protocol details a method for the safe, controlled hydrolysis of small quantities of residual this compound in laboratory glassware or reaction setups before final cleaning and disposal. This procedure should be performed in a chemical fume hood.

Materials Needed:

  • Reaction flask or container with the this compound residue

  • Dropping funnel and condenser (if applicable)

  • Stir plate and magnetic stir bar

  • Ice bath

  • Dry, inert solvent (e.g., heptane (B126788) or toluene)

  • Isopropanol (B130326) (dry)

  • Methanol (B129727) (dry)

  • Water

  • Saturated sodium bicarbonate solution

Procedure:

  • Inert Atmosphere and Dilution:

    • Ensure the glassware containing the residual this compound is under an inert atmosphere (e.g., nitrogen or argon) to prevent the accumulation of flammable vapors.[1]

    • Add a dry, non-reactive solvent like heptane or toluene (B28343) to the flask to dilute the residue. This helps to moderate the reaction rate and provides a thermal reservoir.

  • Cooling:

    • Place the flask in an ice bath and begin stirring the solution. Cooling is essential to manage the exothermic nature of the hydrolysis reaction.

  • Initial Quenching with Isopropanol:

    • Slowly add dry isopropanol to the stirring solution dropwise using a dropping funnel. Isopropanol is a less reactive alcohol and will initiate a controlled hydrolysis of the silane.

    • Continue the slow addition until the vigorousness of the reaction subsides. If the flask begins to warm significantly, pause the addition until it cools.

  • Secondary Quenching with Methanol:

    • Once the reaction with isopropanol is complete, slowly add methanol dropwise. Methanol is more reactive and will help to ensure any remaining this compound is consumed.

  • Final Hydrolysis with Water:

    • After the addition of methanol no longer produces a noticeable reaction, very cautiously add water dropwise to the mixture.[5] This step will hydrolyze any final traces of reactive species. Be prepared for potential gas evolution and a mild exothermic reaction.

  • Neutralization:

    • After the water addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes.

    • Slowly add a saturated sodium bicarbonate solution to neutralize any acidic byproducts. Monitor the pH to ensure it is between 6 and 8.

Waste Collection and Final Disposal

Liquid Waste:

  • The neutralized aqueous-organic mixture should be collected in a dedicated, clearly labeled hazardous waste container.[3][5]

  • The container must be sealed and compatible with the waste contents. Label the container with "Hazardous Waste," the date, and a list of all constituents (e.g., "Neutralized this compound Waste in Heptane/Alcohol/Water").

Solid Waste:

  • Any contaminated solid waste, such as gloves, absorbent pads, and paper towels, must be placed in a separate, sealed, and clearly labeled solid hazardous waste container.

Final Disposal:

  • Arrange for the pickup and disposal of all hazardous waste containers through your institution's certified Environmental Health and Safety (EHS) department or a licensed hazardous waste management service.[2] Incineration is a recommended disposal method for the bulk chemical.[2]

Diagram of this compound Disposal Workflow

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Waste Management start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood is_residual Is it a small residual amount? fume_hood->is_residual quench Perform Quenching Protocol: 1. Dilute with Solvent 2. Cool in Ice Bath 3. Add Isopropanol 4. Add Methanol 5. Add Water 6. Neutralize is_residual->quench Yes collect_bulk Collect in original or approved container for bulk waste is_residual->collect_bulk No (Bulk Chemical) collect_quenched Collect neutralized liquid in hazardous waste container quench->collect_quenched label_waste Label Waste Container Clearly: - 'Hazardous Waste' - Contents & Date collect_bulk->label_waste collect_quenched->label_waste end Arrange for EHS Pickup label_waste->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Diethyldiethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of Diethyldiethoxysilane based on information available for closely related organosilane compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 760-43-0) was not located. Researchers should always consult the most current SDS for any chemical before use and adhere to their institution's specific safety protocols.

This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for the operational use and disposal of this compound.

Hazard Identification and Chemical Properties

This compound is a flammable liquid and vapor. It is moisture-sensitive and may cause skin, eye, and respiratory tract irritation.[1][2][3] Ingestion may be harmful.[4] It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Key Chemical Properties (of similar compounds):

PropertyValueSource
Physical StateLiquid[2][3][4]
AppearanceColorless, Clear[1][5]
OdorCharacteristic / Pungent[5][6]
Flash Point11 °C / 51.8 °F (Dimethyldiethoxysilane)[5][7]
Boiling Point114 °C / 237.2 °F @ 760 mmHg (Dimethyldiethoxysilane)[7]
Moisture SensitivityDecomposes in contact with moist air or water[1][4]
Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.[8] The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications and Best Practices
Eyes/Face Chemical safety goggles and a face shieldGoggles should be indirect-vent, impact, and splash-resistant.[6] A face shield should be worn when there is a potential for splashing.[6]
Skin Chemical-resistant gloves (Neoprene or nitrile rubber) and a flame-retardant lab coat or chemical-resistant suitDisposable gloves are often preferred to avoid issues with decontamination.[8] Ensure gloves are inspected before use.[9] Protective clothing should be clean and put on before work.[6]
Respiratory NIOSH-certified organic vapor respirator (if ventilation is inadequate)A respiratory protection program that meets OSHA 29 CFR 1910.134 must be followed.[1] Respirators should be used if local exhaust ventilation is not available or insufficient.[6]

PPE Selection Guide:

MaterialChemical ResistanceNotes
NeopreneGoodRecommended for handling organosilanes.
Nitrile RubberGoodA suitable alternative to neoprene.
Natural RubberNot RecommendedMay not provide adequate protection.
PVCNot RecommendedMay have limited resistance.

This information is based on general guidelines for similar chemicals. Always consult the manufacturer's specific permeation data for gloves.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work must be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[1][4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[4][5]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any incompatible materials and ignition sources.

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[1][4]

  • Tools: Use only non-sparking tools.[4]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[9]

  • Moisture: Keep the container tightly closed and protect it from moisture and water.[1][4]

Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6]

  • Store in a tightly closed container.[1][4]

  • Store away from incompatible materials such as oxidizing agents, acids, and moisture.[4][7]

Disposal Plan

Waste Characterization:

  • All waste containing this compound must be treated as hazardous waste.

Disposal Procedures:

  • Containerization: Collect waste in a suitable, labeled, and closed container.[9] Do not mix with other waste.

  • Spill Residue: Absorb small spills with an inert material such as sand, dry lime, or soda ash and place in a closed container for disposal.[1]

  • Empty Containers: Handle empty containers with care as they may retain flammable and hazardous residues.[1][4]

  • Final Disposal: Dispose of contents and containers through an approved waste disposal plant or a licensed waste disposal facility in accordance with local, regional, and national regulations.[4][7][9] Do not dispose of waste into the sewer system.

Emergency Procedures
Emergency SituationAction
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9]
Spill Evacuate personnel to a safe area. Remove all sources of ignition. Ventilate the area. Wear appropriate PPE. Contain the spill with inert absorbent material and collect it for disposal.
Fire Use water spray, water fog, alcohol-resistant foam, carbon dioxide, or dry chemical to extinguish.[4] Vapors may form explosive mixtures with air.[4][5] Firefighters should wear self-contained breathing apparatus.[1]

Visual Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_materials Check for Incompatible Materials & Ignition Sources prep_area->prep_materials handling_transfer Ground and Bond Containers for Transfer prep_materials->handling_transfer emergency_fire Fire Response prep_materials->emergency_fire handling_use Use Non-Sparking Tools handling_transfer->handling_use emergency_spill Spill Response handling_transfer->emergency_spill handling_transfer->emergency_fire handling_avoid Avoid Contact and Inhalation handling_use->handling_avoid handling_use->emergency_spill storage_conditions Store in Cool, Dry, Well-Ventilated Area handling_avoid->storage_conditions disposal_collect Collect Waste in Labeled, Closed Container handling_avoid->disposal_collect handling_avoid->emergency_spill emergency_exposure Exposure Response (Skin/Eyes/Inhalation) handling_avoid->emergency_exposure storage_container Keep Container Tightly Closed storage_conditions->storage_container disposal_spill Absorb Spills with Inert Material disposal_collect->disposal_spill disposal_final Dispose via Approved Hazardous Waste Facility disposal_collect->disposal_final

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.